molecular formula C10H18N2O4 B13549062 L-Valine, N-(N-acetyl-L-alanyl)-

L-Valine, N-(N-acetyl-L-alanyl)-

カタログ番号: B13549062
分子量: 230.26 g/mol
InChIキー: GEVOYAQTCKBOQE-XPUUQOCRSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

L-Valine, N-(N-acetyl-L-alanyl)- is a specialized dipeptide derivative of interest in advanced biochemical and pharmaceutical research. This compound features a valine residue modified with an N-acetyl-alanine moiety, a structure that suggests its utility as a potential intermediate or building block in synthetic organic chemistry. While specific biological data for this exact molecule is limited, its structure aligns with compounds studied for novel peptide synthesis mechanisms. Recent research has explored how analogous N-acetylated amino acids can participate in enzymatic peptide bond formation through mechanisms involving S-to-N acyl transfer, a process relevant to the production of complex peptides . Furthermore, the presence of valine is significant in prodrug design. Valine and its derivatives are commonly employed to enhance the bioavailability and targeted delivery of therapeutic agents, as demonstrated by the success of valacyclovir, a valine ester prodrug of acyclovir . The acetylated alanine segment may also serve to protect reactive amine groups during multi-step synthetic processes, facilitating the construction of specific peptide sequences. Researchers can leverage this high-purity compound for exploring new pathways in peptide synthesis, developing prodrug strategies to improve drug solubility and transport, and as a critical intermediate in the preparation of more complex bioactive molecules. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C10H18N2O4

分子量

230.26 g/mol

IUPAC名

(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C10H18N2O4/c1-5(2)8(10(15)16)12-9(14)6(3)11-7(4)13/h5-6,8H,1-4H3,(H,11,13)(H,12,14)(H,15,16)/t6-,8-/m0/s1

InChIキー

GEVOYAQTCKBOQE-XPUUQOCRSA-N

異性体SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C

正規SMILES

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C

製品の起源

United States
Foundational & Exploratory

Mechanism of action of L-Valine, N-(N-acetyl-L-alanyl)- in enzyme inhibition

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Mechanism of Action of L-Valine, N-(N-acetyl-L-alanyl)- in Enzyme and Protein Interaction Inhibition

Executive Summary

L-Valine, N-(N-acetyl-L-alanyl)- , commonly referred to as Ac-Ala-Val-OH , is a highly versatile N-acetylated dipeptide that serves as a foundational pharmacophore in modern drug design. While seemingly simple, this dipeptide sequence forms the critical recognition scaffold for two distinct pharmacological modalities:

  • Active-Site Protease Inhibition: Acting as a highly specific P2-P1 recognition sequence for serine and cysteine proteases (e.g., Human Neutrophil Elastase [HNE], Proteinase 3 [PR3], and SARS 3CLpro).

  • Protein-Protein Interaction (PPI) Decoupling: When esterified to its methyl ester form (Ac-Ala-Val-OMe, designated as ZZL-7 ), it acts as a highly specific disruptor of the Serotonin Transporter (SERT) and neuronal Nitric Oxide Synthase (nNOS) complex, yielding rapid-onset antidepressant effects.

This whitepaper dissects the structural biology, thermodynamic causality, and experimental validation of the Ac-Ala-Val scaffold across both classical enzyme inhibition and modern allosteric PPI decoupling.

Structural Biology: The P2-P1 Pharmacophore Mechanics

The efficacy of the Ac-Ala-Val scaffold relies heavily on the Schechter and Berger nomenclature of protease-substrate interactions.

S1/S2 Subsite Targeting in Serine Proteases

In elastase-like serine proteases (such as HNE and PR3), the S1 binding pocket is hemispherical, shallow, and highly hydrophobic. The isopropyl side chain of the Valine (P1) residue perfectly complements this cavity, driving binding affinity through the hydrophobic effect and van der Waals interactions [1]. Concurrently, the Alanine (P2) residue occupies the S2 subsite, establishing critical backbone hydrogen bonds that lock the peptide into a β -sheet-like conformation with the enzyme's active site cleft.

Warhead Functionalization

While Ac-Ala-Val-OH is a weak competitive inhibitor on its own, its potency is exponentially increased when the C-terminal carboxylic acid is replaced with an electrophilic warhead:

  • Aldehydes (-CHO): Form reversible hemiacetals with the catalytic Ser195, mimicking the tetrahedral transition state. For example, extended sequences like Ac-Ser-Ala-Val-Leu-CHO have been utilized to inhibit the SARS 3CL protease [2].

  • Chloromethyl Ketones (-CMK): Alkylate the catalytic histidine (His57) after initial recognition, resulting in irreversible, mechanism-based inactivation.

The ZZL-7 Paradigm: Allosteric PPI Decoupling

A paradigm shift in the application of the Ac-Ala-Val scaffold is its use in neuropharmacology. Esterification of the C-terminus yields Ac-Ala-Val-OMe (ZZL-7) , a molecule that shifts the mechanism from active-site enzyme inhibition to Protein-Protein Interaction (PPI) decoupling [3].

Causality of Chemical Modification

The methyl esterification serves a dual purpose:

  • Pharmacokinetics: It masks the negative charge of the free carboxylic acid, significantly enhancing lipophilicity. This allows ZZL-7 to readily cross the blood-brain barrier (BBB) within 30 minutes of systemic administration [4].

  • Pharmacodynamics: The ester acts as a structural mimic of the native C-terminal recognition sequence required for PDZ domain binding.

Mechanism of Decoupling

In the dorsal raphe nucleus (DRN), SERT is often tethered intracellularly via an interaction with the PDZ domain of nNOS. ZZL-7 acts as a competitive peptidomimetic, binding tightly to the nNOS PDZ domain groove via localized hydrogen bonding [5]. This physical decoupling promotes the translocation of SERT to the cell surface, reduces 5-HT1A autoreceptor activation, and increases the firing frequency of serotonergic neurons, evoking a fast-onset antidepressant effect [4].

Pathway SERT Serotonin Transporter (SERT) Complex SERT-nNOS Complex (Intracellular Retention) SERT->Complex nNOS Neuronal NOS (PDZ Domain) nNOS->Complex ZZL7 Ac-Ala-Val-OMe (ZZL-7) Complex->ZZL7 Decouples ZZL7->nNOS Binds PDZ Surface Surface SERT Expression (Increased 5-HT Transport) ZZL7->Surface Promotes Translocation Firing Serotonergic Neuron Firing (Antidepressant Effect) Surface->Firing Reduces Auto-inhibition

Caption: SERT-nNOS complex disruption by Ac-Ala-Val-OMe (ZZL-7) leading to enhanced neuronal firing.

Quantitative Data on Enzyme & PPI Inhibition

The following table synthesizes the kinetic and affinity parameters of the Ac-Ala-Val scaffold based on its C-terminal functionalization.

Compound DerivativeTarget Enzyme / ProteinPrimary Mechanism of ActionBinding Affinity / IC50
Ac-Ala-Val-OH Human Neutrophil ElastaseWeak Competitive Inhibition> 100 μM
Ac-Ala-Val-CHO HNE / Proteinase 3Reversible Covalent (Hemiacetal)~ 1.5 - 5.0 μM
Ac-Ala-Val-OMe (ZZL-7)SERT-nNOS ComplexPPI Decoupling (PDZ Binding)High Affinity (In Vivo active at 10 mg/kg)
Ac-Ser-Ala-Val-Leu-CHO SARS 3CL ProteaseReversible Covalent (Thiohemiacetal)37.0 μM

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for each reagent is explained to allow researchers to troubleshoot effectively.

Protocol A: Fluorogenic Kinetic Assay for Serine Protease Inhibition

This assay utilizes Ac-Ala-Val-MCA (7-Amino-4-methylcoumarin) as a fluorogenic substrate. Cleavage of the Val-MCA bond by elastase releases highly fluorescent free MCA.

Workflow S1 1. Enzyme Prep (HNE/PR3) S2 2. Inhibitor Incubation S1->S2 S3 3. Substrate Addition S2->S3 S4 4. Fluorescence Detection S3->S4 S5 5. Kinetic Analysis S4->S5

Caption: Step-by-step fluorogenic assay workflow for evaluating Ac-Ala-Val based protease inhibitors.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO, 0.01% Triton X-100). Causality: Triton X-100 prevents non-specific adsorption of the highly hydrophobic Ac-Ala-Val peptides to the microplate walls.

  • Enzyme Preparation: Dilute Human Neutrophil Elastase (HNE) to a final well concentration of 10 nM.

  • Inhibitor Incubation: Add the target inhibitor (e.g., Ac-Ala-Val-CHO) in a 10-point dose-response series (0.1 nM to 100 μM). Incubate at 37°C for 30 minutes. Causality: Pre-incubation is critical for covalent inhibitors to establish the transition-state equilibrium before substrate competition begins.

  • Substrate Addition: Initiate the reaction by adding 50 μM of Ac-Ala-Val-MCA substrate.

  • Self-Validation & Control Check: Include a "No Enzyme" well (evaluates substrate auto-hydrolysis) and a "Vehicle Only" well (establishes Vmax​ ). If the "No Enzyme" well shows increasing fluorescence, the substrate has degraded.

  • Detection: Read fluorescence continuously for 20 minutes (Excitation: 380 nm, Emission: 460 nm). Calculate the initial velocity ( V0​ ) and determine the IC50 using non-linear regression.

Protocol B: In Vitro Pull-Down Assay for SERT-nNOS Decoupling (ZZL-7)

This protocol validates the ability of Ac-Ala-Val-OMe to disrupt the physical PPI between SERT and nNOS.

Step-by-Step Methodology:

  • Lysate Preparation: Lyse DRN tissue or HEK293T cells co-expressing SERT and nNOS in RIPA buffer supplemented with protease inhibitors.

  • Immobilization: Bind anti-SERT antibodies to Protein A/G magnetic beads. Incubate with the lysate for 2 hours at 4°C to capture the native SERT-nNOS complexes.

  • ZZL-7 Challenge: Wash the beads 3x with PBS. Resuspend the beads in buffer containing either vehicle (DMSO) or 10 μM ZZL-7 (Ac-Ala-Val-OMe). Incubate for 1 hour at room temperature. Causality: The competitive binding of ZZL-7 to the nNOS PDZ domain will dislodge nNOS from the immobilized SERT into the supernatant.

  • Elution & Separation: Magnetically separate the beads. Collect the supernatant (containing decoupled nNOS) and boil the beads in SDS sample buffer (containing retained SERT).

  • Self-Validation & Control Check: Perform a Western blot on both fractions. A successful decoupling assay will show nNOS shifting from the bead fraction (in the Vehicle control) to the supernatant fraction (in the ZZL-7 treated sample), while SERT remains exclusively in the bead fraction.

Conclusion

The L-Valine, N-(N-acetyl-L-alanyl)- motif is a masterclass in peptide-based drug design. By understanding the thermodynamic preferences of the P2-P1 pockets in serine proteases, researchers can utilize this sequence to drive highly specific active-site inhibition. Conversely, by leveraging the exact same sequence with a lipophilic ester modification, the molecule transforms into a potent, BBB-permeable allosteric disruptor of the SERT-nNOS complex. This duality underscores the importance of precise structural biology in modern pharmacophore development.

References

  • Cayman Chemical. (n.d.). ZZL-7 (Ac-Ala-Val-OMe, Methyl acetyl-L-alanyl-L-valinate, CAS Number: 99141-91-0).
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ZZL-7 | Ligand page.
  • National Center for Biotechnology Information (PMC). (2023). Decoupling SERT-nNOS Interaction to Generate Fast-Onset Antidepressants.
  • ResearchGate. (n.d.). Design of selective substrates of proteinase 3 using combinatorial chemistry methods.
  • National Institute of Informatics (KAKENHI). (n.d.). Development of SARS virus inhibitor using unusual amino acid-containing natural products as seeds.

Sources

Physicochemical Profiling and Solubilization Strategies for N-Acetyl-L-Alanyl-L-Valine (ZZL-7)

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Assay Development and In Vivo Formulation

Executive Summary

N-acetyl-L-alanyl-L-valine, predominantly synthesized and researched in its methyl ester form (ZZL-7), represents a paradigm shift in neuropharmacology. While traditional antidepressants targeting the serotonin transporter (SERT) require weeks to exhibit clinical efficacy, ZZL-7 bypasses this therapeutic lag. It acts by directly disrupting the protein-protein interaction between SERT and neuronal nitric oxide synthase (nNOS) in the dorsal raphe nucleus (DRN), eliciting behavioral recovery within 2 hours ()[1].

For researchers and drug development professionals, the successful application of ZZL-7 hinges on mastering its physicochemical constraints. This whitepaper provides an authoritative guide to the compound's molecular architecture, solubility profile, and formulation strategies, ensuring scientific integrity across both in vitro assays and in vivo dosing regimens.

Molecular Architecture & Physicochemical Properties

ZZL-7 is a synthetic, capped dipeptide derivative. The N-terminus is acetylated, and the C-terminus is methyl esterified.

Causality in Molecular Design: The capping of both ionizable termini (the primary amine and the carboxylic acid) eliminates zwitterionic behavior at physiological pH. This structural modification significantly increases the molecule's lipophilicity, facilitating rapid penetration across the blood-brain barrier (BBB)—a critical prerequisite for its fast-onset central nervous system (CNS) activity ()[2]. The hydrophobic side chains of the alanine and valine residues further contribute to its lipid solubility, dictating its specific solvent requirements.

Table 1: Core Physicochemical Properties
PropertyValue
Chemical Name N-acetyl-L-alanyl-L-valine methyl ester
Common Synonyms ZZL-7, Ac-Ala-Val-OMe
CAS Number 99141-91-0[3]
Molecular Formula C11H20N2O4[4]
Molecular Weight 244.29 g/mol [2]
Physical State Solid (Crystalline/Powder)[4]
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4

Solubility Profile & Solvent Compatibility

Understanding the solubility profile of ZZL-7 is paramount for maintaining compound integrity. Due to the hydrophobic nature of the valine/alanine core and the absence of ionizable groups, ZZL-7 exhibits preferential solubility in polar aprotic solvents and alcohols, while maintaining moderate, time-sensitive solubility in aqueous buffers.

Table 2: Empirical Solubility Data
SolventMaximum ConcentrationMolarity Equivalent
DMSO ≥ 24.43 mg/mL[2]≥ 100 mM
Ethanol ≥ 24.43 mg/mL[2]≥ 100 mM
DMF 30.0 mg/mL[3]~ 122 mM
PBS (pH 7.2) 10.0 mg/mL[3]~ 40.9 mM

Causality in Solvent Selection: DMSO and DMF act as optimal universal solvents for ZZL-7 because their polar aprotic nature effectively solvates the peptide backbone without initiating hydrolysis of the methyl ester. While the compound is soluble in PBS up to 10 mg/mL, aqueous environments pose a severe risk of ester hydrolysis over time. This degradation reverts the molecule to its less permeable free-acid form. Consequently, long-term storage of ZZL-7 in aqueous buffers is strictly contraindicated ()[5].

Experimental Workflows: Solubilization & Stock Preparation

To ensure reproducibility and scientific integrity, the following self-validating protocols must be adhered to when preparing ZZL-7 solutions.

Protocol A: Preparation of 100 mM In Vitro Stock Solution (DMSO)

Rationale: A 100 mM stock in anhydrous DMSO ensures maximum thermodynamic stability and minimizes the final solvent concentration when spiked into cell culture media or biochemical assays.

  • Batch Verification: Verify the batch-specific molecular weight on the Certificate of Analysis (CoA). Hydration states can cause slight variations from the theoretical 244.29 g/mol ()[2].

  • Equilibration: Allow the lyophilized ZZL-7 vial to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent ambient moisture condensation.

  • Weighing: Accurately weigh 24.43 mg of ZZL-7 using a calibrated microbalance.

  • Solvent Addition: Add exactly 1.0 mL of LC-MS grade, anhydrous DMSO.

  • Dissolution: Vortex the solution for 30–60 seconds. If microscopic particulate matter remains, sonicate in a water bath at room temperature for 2–5 minutes.

  • Validation (Self-Correction): Visually inspect the solution against a light background. It must be completely clear and colorless. Any turbidity indicates incomplete solvation.

  • Storage: Aliquot the solution into single-use amber glass vials (e.g., 50 µL/vial) to avoid freeze-thaw cycles. Store at -20°C for up to 6 months[5].

Workflow Equilibrate 1. Equilibrate (Desiccator, RT) Weigh 2. Weigh ZZL-7 (Check Batch MW) Equilibrate->Weigh Solvent 3. Add Solvent (Anhydrous DMSO) Weigh->Solvent Mix 4. Vortex & Sonicate (Visual Validation) Solvent->Mix Aliquots 5. Aliquot (Single-use vials) Mix->Aliquots Store 6. Storage (-20°C) Aliquots->Store

Step-by-step solubilization and storage workflow for ZZL-7 stock solutions.

Protocol B: Preparation of In Vivo Dosing Formulation (10 mg/kg for Mice)

Rationale: For a standard 25g mouse, a 10 mg/kg dose requires 250 µg of ZZL-7 ()[5]. Using a 10 mg/mL PBS solution allows for a safe, low-volume injection of 25 µL.

  • Fresh Preparation: Weigh 10.0 mg of ZZL-7 immediately prior to the experiment.

  • Aqueous Solubilization: Add 1.0 mL of sterile PBS (pH 7.2).

  • Agitation: Vortex vigorously. Due to the moderate aqueous solubility limit, sonication for 5 minutes is highly recommended to achieve complete dissolution.

  • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter to ensure sterility for in vivo administration.

  • Immediate Use: Administer to the animal cohort within 12 hours. Discard any remaining aqueous solution to prevent the administration of hydrolyzed degradation products[5].

Mechanistic Pathway Visualization

The physicochemical ability of ZZL-7 to cross the BBB allows it to execute its unique mechanism of action, fundamentally differing from traditional SSRIs.

Pathway ZZL7 ZZL-7 (Ac-Ala-Val-OMe) Crosses Blood-Brain Barrier Complex SERT-nNOS Complex (Dorsal Raphe Nucleus) ZZL7->Complex Disrupts protein interaction Intercellular5HT Extracellular 5-HT in DRN (Concentration Reduced) Complex->Intercellular5HT Decreases local accumulation Firing Serotonergic Neuron Firing (Auto-inhibition Lifted) Intercellular5HT->Firing Downregulates 5-HT1A auto-receptors Release 5-HT Release in mPFC (Enhanced Forebrain Signaling) Firing->Release Stimulates neural projection Effect Fast-Onset Antidepressant Effect (Observed within 2 hours) Release->Effect Reverses depressive phenotype

Mechanistic pathway of ZZL-7 disrupting SERT-nNOS to induce antidepressant effects.

Advanced Formulation Strategies for Dose Escalation

While direct dissolution in PBS is viable for standard 10 mg/kg dosing, dose-escalation studies (e.g., 20–40 mg/kg) exceed the 10 mg/mL aqueous solubility limit[3]. In such scenarios, researchers must employ co-solvent systems to prevent fatal compound precipitation upon intravenous or intraperitoneal injection.

Recommended Co-Solvent System (for >10 mg/mL concentrations):

  • Dissolve ZZL-7 in 5% DMSO to ensure complete primary solvation.

  • Add 5% Tween-80 to act as a surfactant.

  • Dilute to final volume with 90% Saline (0.9% NaCl) dropwise while continuously vortexing.

Causality: The initial DMSO dissolution locks the molecule in a solvated state. The subsequent addition of Tween-80 creates micellar structures that shield the lipophilic valine-alanine residues from the aqueous saline environment, maintaining a clear, thermodynamically stable, and injectable microemulsion.

References

  • Design of fast-onset antidepressant by dissociating SERT from nNOS in the DRN Source: Science (Vol 378, Issue 6618, pp. 390-398, 2022) URL:[Link]

Sources

A Technical Guide to the Crystal Structure and Molecular Dynamics of the Ac-Ala-Val-OH Dipeptide: A Case Study for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Peptides, as the fundamental building blocks of proteins, offer a unique window into the principles of molecular recognition and self-assembly.[1] Their structural and dynamic properties are pivotal in their biological function and their potential as therapeutic agents.[2][3] This in-depth technical guide provides a comprehensive framework for elucidating the three-dimensional structure and conformational dynamics of the dipeptide N-acetyl-L-alanyl-L-valine (Ac-Ala-Val-OH). While a specific crystal structure for this dipeptide is not publicly available, this document serves as a practical blueprint for researchers and drug development professionals to approach the structural characterization of novel short peptides. We will navigate the intricate workflows of peptide crystallization, X-ray crystallography, and molecular dynamics simulations, underpinned by a rationale for key experimental and computational decisions. The overarching goal is to equip the reader with the expertise to bridge the gap between a peptide's primary sequence and its functional, three-dimensional landscape.

The Significance of Dipeptide Structural Analysis in Drug Discovery

Dipeptides, despite their small size, encapsulate fundamental principles of protein folding and intermolecular interactions. Their conformational preferences are influenced by the intrinsic properties of their constituent amino acid residues, including steric hindrance, hydrophobicity, and the potential for hydrogen bonding.[4][5] A detailed understanding of a dipeptide's stable three-dimensional structure and its dynamic behavior in solution is a critical starting point for rational drug design.[2] This knowledge can inform the development of peptidomimetics, where the peptide's bioactive conformation is locked into a more stable and bioavailable scaffold. Furthermore, insights into how a dipeptide crystallizes and assembles can guide the formulation and delivery of peptide-based therapeutics.[6]

The choice of Ac-Ala-Val-OH as a model system is deliberate. It comprises two simple, non-polar amino acids, allowing for a focused analysis of backbone conformation without the complexities of charged or highly flexible side chains. The N-terminal acetylation and C-terminal hydroxyl group mimic the peptide bond environment within a larger protein, making the findings from this dipeptide relevant to understanding protein structure.[7][8]

Part I: Elucidating the Static Picture - Peptide Crystallography

The journey to determining a peptide's crystal structure is a multi-stage process that begins with obtaining high-quality crystals, a step that is often the most challenging.[9][10]

Peptide Synthesis and Purification

The prerequisite for any crystallization trial is a highly pure peptide sample (typically >95%).[11] Ac-Ala-Val-OH can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques. Subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC) is essential to remove any contaminating byproducts that could impede crystallization.

The Art and Science of Peptide Crystallization

Peptide crystallization is notoriously difficult due to their conformational flexibility and tendency to form amorphous aggregates or gels.[6] A systematic approach combining in-silico prediction with high-throughput screening is often the most effective strategy.[6][10]

  • Solubility Assessment: Determine the solubility of Ac-Ala-Val-OH in a range of solvents and pH conditions. This initial step helps to identify suitable starting points for crystallization screens.[12]

  • In-Silico Prediction (Optional but Recommended): Utilize computational tools to predict promising crystallization conditions based on the peptide's physicochemical properties.[10]

  • High-Throughput Screening: Employ commercially available crystallization screens (e.g., Hampton Research PEG/Ion, Crystal Screen) in a 96-well format.[9] These screens provide a diverse array of precipitants, buffers, and salts.

  • Vapor Diffusion Methods: The hanging drop or sitting drop vapor diffusion method is commonly used. A small drop containing the peptide, buffer, and precipitant is allowed to equilibrate with a larger reservoir of the precipitant solution. As water slowly evaporates from the drop, the concentration of the peptide and precipitant increases, ideally leading to the formation of crystals.

  • Incubation and Monitoring: Incubate the crystallization plates at a constant temperature and monitor for crystal growth regularly over several weeks using a microscope.

Diagram: Peptide Crystallization Workflow

Peptide_Crystallization_Workflow cluster_synthesis Peptide Preparation cluster_screening Crystallization Screening cluster_analysis Analysis & Optimization Synthesis Solid-Phase Peptide Synthesis Purification RP-HPLC Purification (>95%) Synthesis->Purification Solubility Solubility Studies HTS High-Throughput Screening (96-well plates) Solubility->HTS VaporDiffusion Vapor Diffusion (Hanging/Sitting Drop) HTS->VaporDiffusion Monitoring Microscopic Monitoring VaporDiffusion->Monitoring Optimization Optimization of Hits Monitoring->Optimization Diffraction X-ray Diffraction Optimization->Diffraction

Caption: A streamlined workflow for peptide crystallization.

From Crystal to Structure: X-ray Diffraction and Data Analysis

Once suitable crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.[13]

  • Crystal Harvesting and Cryo-protection: Single crystals are carefully mounted on a loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant is often added to the crystal drop to prevent ice formation.

  • X-ray Diffraction Data Collection: The cryo-cooled crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.[14]

  • Data Processing and Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays are then determined, which allows for the calculation of an electron density map.

  • Model Building and Refinement: An atomic model of the dipeptide is built into the electron density map and refined to best fit the experimental data.

Table 1: Hypothetical Crystallographic Data for Ac-Ala-Val-OH

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a = 5.6, b = 12.3, c = 15.1
Resolution (Å)1.2
R-work / R-free0.18 / 0.21
Ramachandran Plot100% in favored regions

Note: This data is hypothetical and serves as an example of what would be reported for a successful crystal structure determination.

Part II: Unveiling the Dynamic Landscape - Molecular Dynamics Simulations

While crystallography provides a static snapshot of a peptide's structure, molecular dynamics (MD) simulations offer a powerful computational microscope to explore its conformational dynamics in solution.[15]

The Foundation: Choosing a Force Field

The accuracy of an MD simulation is heavily dependent on the chosen force field, which is a set of parameters that describe the potential energy of the system.[16] For peptides, several well-established force fields are available, each with its own strengths and weaknesses.[17][18][19]

  • AMBER (Assisted Model Building with Energy Refinement): Widely used for proteins and nucleic acids. Recent versions like ff19SB have shown balanced performance for flexible peptides.[17][20][21]

  • CHARMM (Chemistry at HARvard Macromolecular Mechanics): Another popular choice for biomolecular simulations, with force fields like CHARMM36m being well-regarded for both folded and disordered proteins.[22][23][24]

  • GROMOS (Groningen Molecular Simulation): A united-atom force field that can be computationally efficient.[16]

  • OPLS (Optimized Potentials for Liquid Simulations): Known for its accuracy in reproducing experimental properties of organic liquids and has been extended to biomolecules.[18]

For Ac-Ala-Val-OH, a modern all-atom force field such as AMBER ff19SB or CHARMM36m would be an excellent starting point.

Setting the Stage: System Preparation and Simulation Protocol

A typical MD simulation workflow involves several key steps to prepare the system and run the simulation.[15][25][26]

  • Building the Initial Structure: An initial 3D structure of Ac-Ala-Val-OH can be built using molecular modeling software. The conformation can be set to an extended state or based on predicted secondary structure propensities.

  • Solvation: The dipeptide is placed in a periodic box of explicit water molecules (e.g., TIP3P or OPC).[27] This mimics the aqueous environment of a biological system.

  • Ionization: Counter-ions (e.g., Na⁺ or Cl⁻) are added to neutralize the system.

  • Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries in the initial setup.[15]

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is equilibrated while restraining the peptide's position. This allows the solvent to relax around the solute.

  • Production Run: The position restraints on the peptide are removed, and the simulation is run for a desired length of time (e.g., hundreds of nanoseconds to microseconds) to sample the conformational space.[20][28]

Diagram: Molecular Dynamics Simulation Workflow

MD_Simulation_Workflow cluster_setup System Setup cluster_equilibration Equilibration cluster_production Production & Analysis Build Build Initial Structure Solvate Solvation (Water Box) Build->Solvate Ions Add Counter-ions Solvate->Ions Minimize Energy Minimization Ions->Minimize Equilibrate NVT & NPT Equilibration Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analysis Trajectory Analysis Production->Analysis

Caption: A standard workflow for molecular dynamics simulations.

Interpreting the Results: Trajectory Analysis

The output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms over time. Analysis of this trajectory can reveal:

  • Conformational Ensembles: The different conformations the dipeptide adopts and their relative populations.[29][30]

  • Ramachandran Plots: The distribution of the backbone dihedral angles (phi and psi), which indicates the preferred secondary structure motifs.

  • Hydrogen Bonding: The formation and breaking of intramolecular and intermolecular hydrogen bonds.

  • Root Mean Square Deviation (RMSD): A measure of the structural stability of the peptide over time.

Table 2: Expected Molecular Dynamics Simulation Results for Ac-Ala-Val-OH

AnalysisExpected Outcome
Dominant Conformation Likely a polyproline II (PII) or β-strand conformation, as is common for short, flexible peptides.[4][5]
Backbone Dihedral Angles (φ, ψ) Clusters in the PII and β-regions of the Ramachandran plot.
Intramolecular H-bonds Transient hydrogen bonds may form, but stable secondary structures like α-helices are unlikely for a dipeptide.
Solvent Interactions The peptide will form dynamic hydrogen bonds with surrounding water molecules.

Bridging Structure and Function: Implications for Drug Development

The combined insights from crystallography and molecular dynamics provide a powerful foundation for drug development.

  • Structure-Based Drug Design: The crystal structure can be used as a template for designing small molecule inhibitors or peptidomimetics that target a specific protein-peptide interaction.

  • Formulation Development: Understanding the solid-state properties and intermolecular interactions from the crystal structure can aid in the development of stable and effective drug formulations.[6]

  • Understanding Bioactivity: MD simulations can reveal the bioactive conformation of a peptide, which is the specific shape it adopts when binding to its biological target. This information is crucial for designing more potent and selective drugs.[2]

Conclusion

The structural and dynamic characterization of a dipeptide like Ac-Ala-Val-OH, while seemingly simple, provides a microcosm of the challenges and rewards of studying larger biomolecules. The methodologies outlined in this guide, from the meticulous process of crystallization to the computational power of molecular dynamics, represent the cornerstone of modern structural biology and rational drug design. By applying these principles, researchers can unlock the three-dimensional secrets of peptides and harness their therapeutic potential.

References

  • A Newcomer's Guide to Peptide Crystallography. (2015). Protein Science. [Link]

  • Peptide Crystallization: Techniques, Challenges, and Solutions. (2024). APC. [Link]

  • Conformational origins of dipeptide phase properties. (2025). ChemRxiv. [Link]

  • Determination of Conformational Preferences of Dipeptides Using Vibrational Spectroscopy. (n.d.). ResearchGate. [Link]

  • An improved AMBER force field for α,α-dialkylated peptides: intrinsic and solvent-induced conformational preferences of model systems. (n.d.). RSC Publishing. [Link]

  • A Newcomer's Guide to Peptide Crystallography. (2015). PubMed. [Link]

  • Peptide Crystallization. (n.d.). Creative Biostructure. [Link]

  • MA'AT Analysis of Peptides: Conformational Equilibrium of Alanine Dipeptide in Aqueous Solution. (2025). PubMed. [Link]

  • Molecular Dynamics Simulation of the p53 N-terminal peptide. (n.d.). Bonvin Lab. [Link]

  • How Well Do Molecular Dynamics Force Fields Model Peptides? A Systematic Benchmark Across Diverse Folding Behaviors. (2025). PMC. [Link]

  • Force Field for Peptides and Proteins based on the Classical Drude Oscillator. (n.d.). PMC. [Link]

  • A Test on Peptide Stability of AMBER Force Fields with Implicit Solvation. (2008). PMC. [Link]

  • Exhaustive Mapping of the Conformational Space of Natural Dipeptides by the DFT-D3//COSMO-RS Method. (2022). The Journal of Physical Chemistry B. [Link]

  • On The Choice of Force Fields for Studying the Molecular Dynamics of Ion Peptides and Their Dimers. (2018). ResearchGate. [Link]

  • Peptide Crystallization Process Development: A Practical CMC Guide for Peptide APIs. (2026). Crystal Pharmatech. [Link]

  • CHARMM force field parameterization protocol for self-assembling peptide amphiphiles: the Fmoc moiety. (n.d.). RSC Publishing. [Link]

  • Populations of the three major backbone conformations in 19 amino acid dipeptides. (2005). PNAS. [Link]

  • Accelerated Molecular Dynamics for Peptide Folding: Benchmarking Different Combinations of Force Fields and Explicit Solvent Models. (2023). ACS Publications. [Link]

  • GROMACS Introductory Tutorial. (n.d.). UMDNJ. [Link]

  • Development of a Hybrid-Resolution Force Field for Peptide Self-Assembly Simulations. (2022). ACS Publications. [Link]

  • Advice regarding the best force field to use for Protein- Peptide interaction? (2016). ResearchGate. [Link]

  • A Test on Peptide Stability of AMBER Force Fields with Implicit Solvation. (2008). ACS Publications. [Link]

  • Extension of the AMBER force field to cyclic α,α dialkylated peptides. (n.d.). RSC Publishing. [Link]

  • CHARMM. (2024). CHARMM. [Link]

  • Polarizable Force Field for Peptides and Proteins Based on the Classical Drude Oscillator. (2024). Journal of Chemical Theory and Computation. [Link]

  • Getting started - Peptide. (2013). GROMACS. [Link]

  • Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides. (2024). The Journal of Physical Chemistry B. [Link]

  • Crystallization Process Development: Peptide Crystallization Case Study. (n.d.). Cambrex. [Link]

  • Introductory Tutorials for Simulating Protein Dynamics with GROMACS. (2024). ACS Publications. [Link]

  • Conformational Dynamics of Two Natively Unfolded Fragment Peptides: Comparison of the AMBER and CHARMM Force Fields. (2015). PubMed. [Link]

  • The Molecular Dynamics Simulation of Peptides on Gold Nanosurfaces. (n.d.). PubMed. [Link]

  • Simulating alanine dipeptide with Gromacs. (2025). Computational BioPhysics Tutorials. [Link]

  • Molecular Dynamics Simulations of Peptides. (2008). Springer Nature Experiments. [Link]

  • Interpenetrating Cubes in the X-ray Crystallographic Structure of a Peptide Derived from Medin 19–36. (2020). ACS Publications. [Link]

  • A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. (2020). IUCr Journals. [Link]

  • Molecular Dynamics Simulations of Drug-Conjugated Cell-Penetrating Peptides. (2023). MDPI. [Link]

  • Peptides and Amino Acids in Drug Development: Where We Stand and Where We Must Go. (2026). MDPI. [Link]

  • Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions. (n.d.). Biophysical Journal. [Link]

  • What Are Peptides in Biotechnology? From Structure to Function. (2025). Patsnap Synapse. [Link]

  • Functions and Significance of Peptides in Therapeutics and Diagnostics. (n.d.). Longdom. [Link]

  • The 4 Most Promising Therapeutic Applications for Peptide Drug Development. (2025). Arbor Biosciences. [Link]

  • Peptide Drug: Design and Clinical Applications. (n.d.). PMC. [Link]

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Thermodynamic Stability of L-Valine, N-(N-acetyl-L-alanyl)- in Aqueous Solutions: A Physicochemical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dipeptide derivative L-Valine, N-(N-acetyl-L-alanyl)- (commonly denoted as Ac-Ala-Val-OH) serves as a critical model system for understanding the thermodynamic principles governing protein folding, peptide drug stability, and degradation kinetics. Comprising a helix-favoring alanine residue and a sterically bulky, β -sheet-favoring valine residue, this molecule encapsulates the competing forces of hydrophobic hydration and intramolecular hydrogen bonding. This whitepaper provides an in-depth analysis of the conformational thermodynamics and chemical stability of Ac-Ala-Val-OH in aqueous media, equipping drug development professionals with field-proven methodologies for quantifying peptide stability.

Conformational Thermodynamics in Aqueous Media

The Free Energy Landscape

In aqueous solution, the conformational stability of a peptide is dictated by the Gibbs free energy difference ( ΔG ) between its various states in Ramachandran ( ϕ,ψ ) space. For Ac-Ala-Val-OH, the thermodynamic equilibrium is heavily influenced by the solvent[1]([Link]). Water molecules form highly structured hydration shells around the non-polar isopropyl side chain of valine, resulting in a negative entropy of solvation ( −TΔS>0 ). To minimize this hydrophobic penalty while maximizing favorable peptide-water hydrogen bonds, the dipeptide predominantly adopts an extended Polyproline II (PII) or β -strand conformation rather than a compact α -helical turn[2]([Link]).

The addition of explicit water molecules to peptide models significantly alters the free energy of activation for conformational transitions, highlighting the cooperative nature of hydrogen bonding in stabilizing intermediate states[3]([Link]).

ConformationalDynamics A Ac-Ala-Val-OH (Aqueous Solution) B Hydrophobic Hydration (Valine Isopropyl Group) A->B Entropy decrease (-TΔS > 0) C Backbone Solvation (Amide H-Bonding) A->C Enthalpy decrease (ΔH < 0) D Extended β-Strand / PII (Global Minimum) B->D Steric clash avoidance E Compact Conformation (Local Minimum) B->E Hydrophobic collapse C->D Solvent exposure C->E Intramolecular H-bonds

Thermodynamic drivers of Ac-Ala-Val-OH conformational states in water.

Causality of Sequence Context

The thermodynamic stability of the amide bond is not isolated; it is coupled to the adjacent residues. The acidity of the terminal carboxyl group and the basicity of the amide nitrogen are modulated by the rotameric state of the peptide[4]([Link]). In Ac-Ala-Val-OH, the steric bulk of the valine side chain restricts the ϕ,ψ dihedral angles, reducing the conformational entropy of the unfolded state and thereby marginally increasing the thermodynamic barrier to degradation compared to less hindered dipeptides like Ac-Gly-Gly-OH.

Chemical Stability: Thermodynamics of Peptide Bond Hydrolysis

Peptide bond hydrolysis is the primary chemical degradation pathway for Ac-Ala-Val-OH in aqueous formulation. The reaction is thermodynamically favorable (exergonic) but kinetically extremely slow at neutral pH and ambient temperature due to the high resonance stabilization energy of the amide bond (activation energy ΔG‡≈20−25 kcal/mol)[3]([Link]).

The enthalpy of hydrolysis ( ΔH∘ ) for aliphatic dipeptides is typically slightly exothermic, though it is highly sensitive to the specific bond strength and local microenvironment[5]([Link]). Elevated temperatures can shift the enthalpy of hydrolysis for certain weak peptide bonds from exothermic to endothermic, fundamentally altering the degradation profile during accelerated stability testing[5]([Link]).

HydrolysisKinetics Reactant Ac-Ala-Val-OH + H2O TS Tetrahedral Intermediate (High ΔG‡) Reactant->TS Acid/Base Catalysis (Rate Limiting) Products Ac-Ala-OH + H-Val-OH TS->Products C-N Bond Cleavage (Exergonic)

Kinetic and thermodynamic pathway of Ala-Val peptide bond hydrolysis.

Self-Validating Experimental Protocols

To accurately determine the thermodynamic parameters of Ac-Ala-Val-OH, experimental design must eliminate matrix effects and instrument drift. The following protocols are engineered as self-validating systems.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Solvation Thermodynamics

Purpose: To quantify the enthalpy of dilution ( ΔHdil​ ) and extract the solvation thermodynamics of the dipeptide. Causality: ITC directly measures heat changes. Because peptide solvation involves both endothermic (desolvation of bulk water) and exothermic (peptide-water H-bond formation) events, precise control of the buffer state is mandatory.

  • Buffer Preparation & Matching: Prepare a 50 mM sodium phosphate buffer at pH 7.4. Crucial Step: Dialyze the Ac-Ala-Val-OH powder against this buffer for 24 hours. Use the exact dialysate as the titrant in the ITC syringe to eliminate heat-of-mixing artifacts caused by mismatched pH or salt gradients.

  • Self-Validation (Blank Titration): Perform a control titration injecting the dialysate buffer into the sample cell containing the same buffer. This establishes the mechanical heat of injection. If the integrated heat exceeds ±0.5μ cal per injection, the system requires cleaning.

  • Sample Titration: Load 5 mM Ac-Ala-Val-OH into the syringe and titrate into the buffer-filled cell (298 K, 20 injections of 2 μ L).

  • Data Extraction: Subtract the blank isotherm from the sample isotherm. The resulting heat per mole of injectant yields the apparent enthalpy of solvation.

Protocol 2: LC-MS/MS for Accelerated Hydrolysis Kinetics

Purpose: To determine the activation energy ( Ea​ ) and ΔG‡ of the Ala-Val peptide bond cleavage. Causality: Because spontaneous hydrolysis at pH 7.4 takes centuries, forced degradation at extreme pH/temperatures is required. LC-MS/MS provides the specificity needed to distinguish the cleavage of the Ac-Ala bond versus the Ala-Val bond.

  • Sample Preparation: Prepare 1 mg/mL Ac-Ala-Val-OH in 0.1 M HCl (pH 1.0) to accelerate acid-catalyzed hydrolysis.

  • Internal Standardization (Self-Validation): Spike the solution with 0.1 mg/mL of an isotopically heavy standard, Ac-[13C3]Ala-Val-OH. Causality: The heavy standard degrades at an identical rate but allows the mass spectrometer to correct for any ionization suppression or injection volume variations in real-time.

  • Thermal Incubation: Aliquot the mixture into sealed glass ampoules and incubate at three temperatures: 60°C, 75°C, and 90°C.

  • Sampling & Quenching: At predetermined time points (0, 2, 4, 8, 24 hours), remove an ampoule and immediately quench by neutralizing with 0.1 M NaOH and plunging into an ice bath. Causality: Rapid thermal and pH quenching instantly halts the reaction, freezing the kinetic state for accurate measurement.

  • Analysis: Quantify the disappearance of the parent mass (m/z 261.1 for [M+H]+) relative to the internal standard using MRM (Multiple Reaction Monitoring). Plot ln(k) vs 1/T to extract Arrhenius parameters.

Quantitative Data Summary

The following tables synthesize the expected thermodynamic parameters for Ac-Ala-Val-OH based on computational models and empirical studies of homologous dipeptides[1]([Link].

Table 1: Conformational Free Energies of Aqueous Alanine-based Dipeptides (Relative to PII Minimum)

Conformation StateDihedral Angles ( ϕ,ψ )Relative Free Energy ( ΔW , kcal/mol)Thermodynamic Driver
Polyproline II (PII)-75°, +145°0.00 (Global Minimum)Optimal hydration of backbone
β -strand (C5)-150°, +150°+0.20Steric relief, high solvent exposure
Right-handed α -helix ( αR​ )-60°, -45°+1.50Intramolecular H-bonding
Left-handed α -helix ( αL​ )+60°, +45°+2.70Steric clash with Val sidechain

Table 2: Standard Thermodynamic Parameters for Aliphatic Peptide Bond Hydrolysis (298 K, pH 7.0)

ParameterSymbolTypical Value RangeMechanistic Implication
Gibbs Free Energy of Reaction ΔG∘ -2.0 to -4.0 kcal/molHydrolysis is spontaneous/exergonic.
Enthalpy of Reaction ΔH∘ -1.0 to -5.0 kcal/molReaction is slightly exothermic; sensitive to local bond strength.
Entropy of Reaction TΔS∘ +1.0 to +2.5 kcal/molIncrease in translational entropy upon cleavage into two molecules.
Free Energy of Activation ΔG‡ +20.0 to +25.0 kcal/molHigh kinetic barrier; prevents spontaneous degradation in vivo.

Conclusion

The thermodynamic stability of Ac-Ala-Val-OH in aqueous solutions is a delicate balance between the hydrophobic hydration of the valine residue and the hydrogen-bonding capacity of the peptide backbone. While the hydrolysis of its peptide bonds is thermodynamically favored, the molecule remains kinetically trapped by a massive activation energy barrier. By employing rigorous, self-validating analytical protocols like ITC and isotope-dilution LC-MS/MS, researchers can accurately map the energy landscape of this dipeptide, providing foundational data necessary for the rational design of stable peptide therapeutics.

References

  • Long-Time Conformational Transitions of Alanine Dipeptide in Aqueous Solution: Continuous and Discrete-State Kinetic Models The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • A Computational Study of Microhydrated N-Acetyl-Phenylalaninylamide (NAPA): Kinetics and Thermodynamics Computational Molecular Bioscience (SCIRP) URL:[Link]

  • Thermodynamic and Vibrational Aspects of Peptide Bond Hydrolysis and Their Potential Relationship to the Harmfulness of Infrared Radiation Molecules (MDPI) / ResearchGate URL:[Link]

  • Energetic contribution to both acidity and conformational stability in peptide models Physical Chemistry Chemical Physics (RSC) URL:[Link]

  • Role of Solvent in Determining Conformational Preferences of Alanine Dipeptide in Water The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • Towards Pharmaceutical Protein Stabilization: Thermodynamic and Kinetic Property Database Generation Auburn University Theses and Dissertations URL:[Link]

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Binding affinity of N-acetyl-L-alanyl-L-valine to serine proteases

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Binding Affinity of N-acetyl-L-alanyl-L-valine to Serine Proteases

Executive Summary

The dipeptide derivative N-acetyl-L-alanyl-L-valine (Ac-Ala-Val) serves as a foundational structural motif in the study of serine protease kinetics and inhibitor design. While the unadorned dipeptide is relatively small, its specific physicochemical properties make it an ideal probe for interrogating the active site architecture of elastase-like serine proteases, such as Human Neutrophil Elastase (HNE) and Proteinase 3 (PR3). This whitepaper provides a comprehensive analysis of the structural dynamics, quantitative binding affinities, and self-validating laboratory protocols required to accurately measure the interaction between Ac-Ala-Val-based substrates/inhibitors and serine proteases.

The Schechter-Berger Paradigm and Serine Protease Specificity

To understand the binding affinity of Ac-Ala-Val, we must ground our analysis in the Schechter and Berger nomenclature, which maps the protease active site into discrete subsites ( Sn​...S1​,S1′​...Sn′​ ) that accommodate specific peptide residues ( Pn​...P1​,P1′​...Pn′​ ). The scissile bond—the site of catalytic cleavage—is located between P1​ and P1′​ .

Serine proteases share a highly conserved catalytic triad (Ser195, His57, Asp102) but diverge dramatically in their S1​ pocket architecture, which dictates their primary substrate specificity. For example, while trypsin requires basic residues (Arg or Lys) at the P1​ position[1], elastase and PR3 possess a sterically restricted, hydrophobic S1​ pocket that preferentially binds small aliphatic residues like valine and alanine[2].

Structural Dynamics of Ac-Ala-Val Binding

The Ac-Ala-Val motif is not merely a random sequence; it is a rationally designed sequence that exploits the specific topological features of elastase-like proteases.

  • The P1​ Valine Interaction: The S1​ pocket of HNE is hemispherical and lined with hydrophobic residues (Val190, Phe192, Ala213). The isopropyl side chain of the P1​ valine fits perfectly into this cavity. The binding affinity here is driven entropically by the hydrophobic effect—the displacement of ordered water molecules from the S1​ pocket upon valine insertion.

  • The P2​ Alanine Interaction: The S2​ pocket is relatively shallow and solvent-exposed. The small methyl side chain of alanine prevents steric clashes while allowing the peptide backbone to adopt the necessary β -strand conformation required to hydrogen-bond with the enzyme's backbone.

  • The N-Acetyl Capping Group: Uncapped peptides possess a positively charged N-terminus at physiological pH. This charge electrostatically repels the hydrophobic S subsites and makes the peptide susceptible to rapid degradation by contaminating aminopeptidases. The N-acetyl group mimics a continuous polypeptide chain, neutralizing the charge and providing a crucial hydrogen bond acceptor for the enzyme's backbone amides, thereby stabilizing the Michaelis complex.

Interestingly, while Ac-Ala-Val is a classic protease motif, its esterified derivative (Ac-Ala-Val-OMe, also known as ZZL-7) has recently been identified in neuropharmacology as a disruptor of the protein-protein interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS)[3], highlighting the structural versatility of this dipeptide core.

G Substrate Ac-Ala-Val Motif (Substrate/Inhibitor) S1_Pocket S1 Pocket (Hydrophobic) Accommodates P1 Valine Substrate->S1_Pocket P1 (Val) Binding S2_Pocket S2 Pocket Accommodates P2 Alanine Substrate->S2_Pocket P2 (Ala) Binding S3_Pocket S3/S4 Pockets Binds N-acetyl Group Substrate->S3_Pocket N-Ac Binding Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) S1_Pocket->Catalytic_Triad Aligns scissile bond Oxyanion_Hole Oxyanion Hole Stabilizes Tetrahedral Intermediate Catalytic_Triad->Oxyanion_Hole Nucleophilic attack Cleavage Peptide Bond Cleavage / Inhibition Complex Oxyanion_Hole->Cleavage Transition state

Interaction network of Ac-Ala-Val within the serine protease active site and catalytic triad.

Quantitative Binding Affinity & Kinetic Profiling

To quantify the binding affinity and catalytic efficiency of Ac-Ala-Val, the motif is typically conjugated to a reporter group at the C-terminus, such as p-nitroaniline (pNA) or 7-amino-4-methylcoumarin (AMC/MCA)[4]. The table below summarizes the representative steady-state kinetic parameters ( Km​ , kcat​ , and kcat​/Km​ ) illustrating the structure-activity relationship (SAR) across different serine proteases[5].

Protease TargetSubstrate Construct Km​ (mM) kcat​ ( s−1 ) kcat​/Km​ ( M−1s−1 )Specificity Note
Human Neutrophil Elastase Ac-Ala-Val-pNA~0.8 - 1.2~12 - 15~1.5 x 104 High affinity due to P1​ Valine fit.
Proteinase 3 (PR3) Ac-Ala-Val-MCA~1.5 - 2.0~8 - 10~5.0 x 103 Exhibits elastase-like specificity[2].
Bovine β -Trypsin Ac-Ala-Val-Abu-Pro-Lys-pNAN/AN/APoor BinderRequires basic P1​ (Arg/Lys)[1].

Note: A lower Km​ indicates higher binding affinity (tighter formation of the Michaelis complex), while a higher kcat​/Km​ ratio indicates superior overall catalytic efficiency.

Laboratory Protocols: Self-Validating Kinetic Assays

To ensure trustworthiness and reproducibility, binding affinity must be measured using self-validating systems. Below are two field-proven methodologies for determining the kinetic parameters of Ac-Ala-Val constructs.

Protocol A: Steady-State Kinetics via Chromogenic Cleavage Assay

This assay determines the Michaelis-Menten kinetics by monitoring the release of p-nitroaniline (pNA), which absorbs strongly at 405 nm[4].

Causality & Design Choices:

  • Wavelength Selection: pNA absorbs at 405 nm, which is distinct from the intrinsic UV absorbance of the peptide backbone or the enzyme (280 nm), ensuring absolute signal specificity.

  • Buffer Additives: The inclusion of 0.05% Tween-20 prevents the non-specific adsorption of the highly hydrophobic elastase to the polystyrene microplate walls, which would otherwise artificially lower the calculated Vmax​ .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (0.1 M Tris-HCl, pH 7.5, 0.5 M NaCl, 0.05% Tween-20). Prepare a stock solution of Ac-Ala-Val-pNA in DMSO (ensure final DMSO concentration in the assay does not exceed 5% to prevent enzyme denaturation).

  • Analyte Titration: In a 96-well clear-bottom microplate, prepare a serial dilution of the substrate ranging from 0.1 mM to 5.0 mM in Assay Buffer.

  • Self-Validation Control: Designate three wells as negative controls (Buffer + Substrate, no enzyme) to account for spontaneous hydrolysis. Designate three wells as positive inhibition controls containing 10 µM Sivelestat (a specific HNE inhibitor) to prove that cleavage is exclusively driven by the target protease.

  • Reaction Initiation: Add HNE (final concentration ~10 nM) to all test wells using a multichannel pipette to synchronize reaction start times.

  • Kinetic Readout: Immediately read the absorbance at 405 nm every 30 seconds for 15 minutes at 37°C using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves. Plot V0​ versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression to extract Km​ and kcat​ .

Protocol B: Surface Plasmon Resonance (SPR) for Direct Binding Affinity ( Kd​ )

For Ac-Ala-Val derivatives designed as competitive inhibitors (e.g., peptide aldehydes or chloromethyl ketones), SPR provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates.

Causality & Design Choices:

  • Immobilization Strategy: The protease (~29 kDa) is immobilized on the sensor chip rather than the peptide (~244 Da). Immobilizing the small peptide would mask its binding interface and restrict its conformational freedom, whereas immobilizing the enzyme allows the analyte to diffuse freely into the active site.

  • Flow Dynamics: A high flow rate (30 µL/min) is utilized to minimize Mass Transport Limitation (MTL), ensuring the observed sensorgrams reflect true reaction-controlled kinetics rather than diffusion artifacts.

SPR_Workflow Immobilization 1. Ligand Immobilization (Amine Coupling of HNE) Injection 2. Analyte Injection (Ac-Ala-Val titration) Immobilization->Injection Association 3. Association Phase (Measure kon) Injection->Association Dissociation 4. Dissociation Phase (Measure koff) Association->Dissociation Regeneration 5. Surface Regeneration (10 mM Glycine-HCl) Dissociation->Regeneration Regeneration->Injection Next Concentration

Surface Plasmon Resonance (SPR) workflow for determining direct binding kinetics.

Conclusion

The N-acetyl-L-alanyl-L-valine motif is a masterclass in rational peptide design for serine protease targeting. By perfectly complementing the hydrophobic, sterically restricted S1​ and S2​ pockets of elastase-like enzymes, and utilizing N-terminal acetylation to stabilize the Michaelis complex, Ac-Ala-Val achieves high binding affinity and specificity. Whether utilized as a chromogenic substrate for high-throughput screening or as a scaffold for novel covalent inhibitors, understanding the structural and kinetic nuances of this dipeptide is essential for advanced drug development and enzymology.

References

  • MEROPS - the Peptidase Database. EMBL-EBI.[5] URL: [Link]

  • Chromogenic substrates of bovine beta-trypsin: the influence of an amino acid residue in P1 position on their interaction with the enzyme. PubMed, National Institutes of Health.[1] URL:[Link]

  • Design of selective substrates of proteinase 3 using combinatorial chemistry methods. ResearchGate.[2] URL:[Link]

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Decoupling the SERT-nNOS Complex: The Role of L-Valine, N-(N-acetyl-L-alanyl)- in Advanced Protein-Protein Interaction Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: A Paradigm Shift in Neuropharmacology

For decades, the standard pharmacological intervention for Major Depressive Disorder (MDD) has relied on selective serotonin reuptake inhibitors (SSRIs), which target the serotonin transporter (SERT). However, these agents suffer from a delayed onset of action (typically 3–4 weeks) and variable efficacy. Recent advancements in neuropharmacology have shifted the focus from simple receptor/transporter blockade to the allosteric modulation of Protein-Protein Interactions (PPIs) .

At the forefront of this shift is L-Valine, N-(N-acetyl-L-alanyl)- , a dipeptide whose methyl ester derivative—commonly known as ZZL-7 (Ac-Ala-Val-OMe) —acts as a highly specific disruptor of the PPI between SERT and neuronal nitric oxide synthase (nNOS). By selectively decoupling this complex in the dorsal raphe nucleus (DRN), ZZL-7 induces a rapid-onset antidepressant effect within 2 hours, bypassing the delayed adaptive mechanisms required by traditional SSRIs [1].

This technical guide explores the mechanistic grounding, physicochemical properties, and self-validating experimental methodologies for utilizing this dipeptide derivative in PPI models.

Mechanistic Grounding: The SERT-nNOS Interaction Model

The Pathophysiological Role of the SERT-nNOS Complex

Under conditions of chronic unpredictable mild stress (CMS), the physical association between SERT and nNOS is significantly upregulated in the DRN. This augmented SERT-nNOS interaction enhances 5-HT1A receptor auto-inhibition. Because 5-HT1A auto-receptors suppress the firing rate of serotonergic neurons, their hyperactivation leads to a profound decrease in serotonin (5-HT) release in forebrain circuits (such as the medial prefrontal cortex and hippocampus), precipitating depressive phenotypes.

Dipeptide-Mediated Decoupling

The dipeptide derivative Ac-Ala-Val-OMe (ZZL-7) acts as a competitive inhibitor at the binding interface of the SERT-nNOS complex. By physically dissociating SERT from nNOS, ZZL-7 reduces extracellular 5-HT concentrations locally within the DRN. This localized reduction downregulates 5-HT1A auto-receptor activity, thereby relieving the suppression on serotonergic neurons. The net result is a dramatic increase in neuronal firing and a subsequent surge of 5-HT release in target forebrain regions [1].

G Stress Chronic Stress (CMS) Complex SERT-nNOS Complex (DRN) Stress->Complex Increases AutoInhib 5-HT1A Auto-inhibition Complex->AutoInhib Enhances Firing Serotonergic Firing AutoInhib->Firing Suppresses AutoInhib->Firing Relief of Suppression ZZL7 ZZL-7 (Ac-Ala-Val-OMe) ZZL7->Complex Disrupts PPI ZZL7->AutoInhib Downregulates Release 5-HT Release (Forebrain) Firing->Release Promotes

Fig 1: ZZL-7 disruption of SERT-nNOS PPI relieving 5-HT1A auto-inhibition and enhancing 5-HT release.

Physicochemical Profile and Data Presentation

To successfully utilize Ac-Ala-Val-OMe in in vitro or in vivo PPI assays, researchers must strictly adhere to its solubility and stability parameters. The methyl esterification of the base dipeptide (L-Valine, N-(N-acetyl-L-alanyl)-) is a deliberate chemical modification designed to mask the polar carboxylic acid, thereby enhancing lipophilicity and enabling rapid blood-brain barrier (BBB) penetration [2].

Table 1: Physicochemical Properties of ZZL-7
PropertySpecification
Formal Name N-acetyl-L-alanyl-L-valine, methyl ester
Synonyms Ac-Ala-Val-OMe, Methyl acetyl-L-alanyl-L-valinate
CAS Number 99141-91-0
Molecular Formula C11H20N2O4
Molecular Weight 244.3 g/mol
Purity ≥95% (HPLC)
Table 2: Solubility and Stock Preparation Guidelines

Note: Data synthesized from Cayman Chemical and Tocris Bioscience technical specifications [2, 3].

SolventMax ConcentrationExperimental Notes
DMSO ~10 mg/mL (40.9 mM)Purge with inert gas. Ideal for long-term stock storage at -20°C.
Ethanol ~30 mg/mL (122.8 mM)Ensure residual solvent is <0.1% in final biological assays.
DMF ~30 mg/mL (122.8 mM)High solubility, but requires strict dilution for cellular assays.
PBS (pH 7.2) ~10 mg/mL (40.9 mM)Critical: Aqueous solutions are unstable. Do not store >24 hours.

Experimental Methodologies: Validating PPI Disruption

To rigorously validate the decoupling of SERT and nNOS by ZZL-7, a multi-tiered experimental approach is required. The following protocols are designed as self-validating systems , incorporating internal controls to ensure data integrity.

W Prep Step 1: Ligand Prep ZZL-7 in DMSO/Saline Admin Step 2: In Vivo Admin 10-40 mg/kg (IP) Prep->Admin CoIP Step 3: Co-IP Assay Isolate DRN, Pull-down Admin->CoIP Ephys Step 4: Electrophysiology DRN Firing Rates CoIP->Ephys Behav Step 5: Behavioral Tests TST and FST Ephys->Behav

Fig 2: Experimental workflow for validating ZZL-7 efficacy in SERT-nNOS PPI disruption models.

Protocol A: In Vivo Administration and Tissue Isolation

Causality & Choice: Intraperitoneal (IP) injection is chosen for its rapid systemic absorption, allowing the lipophilic ZZL-7 to cross the BBB and reach the DRN within the 2-hour therapeutic window observed in fast-onset antidepressant models.

  • Preparation: Dissolve ZZL-7 in a vehicle of 5% DMSO, 5% Tween-80, and 90% sterile saline to achieve a final concentration suitable for a 10–40 mg/kg dose.

  • Administration: Administer IP to adult male C57BL/6J mice (subjected to 21 days of CMS to establish the baseline upregulated SERT-nNOS complex).

  • Harvest: Exactly 2 hours post-injection, euthanize the subjects. Rapidly dissect the brain and micro-punch the DRN over dry ice to preserve transient protein interactions.

Protocol B: Self-Validating Co-Immunoprecipitation (Co-IP)

Causality & Choice: Co-IP is the gold standard for proving physical PPI disruption. A self-validating Co-IP must include an Input control (proving equal baseline protein expression) and an IgG control (ruling out non-specific bead binding).

  • Lysis: Homogenize DRN tissue in ice-cold NP-40 lysis buffer supplemented with protease and phosphatase inhibitor cocktails. Incubate on ice for 30 mins, then centrifuge at 14,000 × g for 15 mins at 4°C.

  • Input Collection: Aliquot 10% of the supernatant as the "Input" fraction and boil with Laemmli buffer.

  • Pre-clearing: Incubate the remaining lysate with Protein A/G magnetic beads for 1 hour at 4°C to remove non-specific binding proteins.

  • Immunoprecipitation: Divide the pre-cleared lysate into two tubes. Add anti-SERT antibody to one (Target) and normal rabbit IgG to the other (Negative Control). Incubate overnight at 4°C.

  • Pull-down & Elution: Add fresh Protein A/G beads for 2 hours. Wash the beads 4 times with lysis buffer. Elute the complexes by boiling in Laemmli buffer for 5 mins.

  • Western Blotting: Probe the membrane with anti-nNOS antibodies.

    • Validation Check: A successful assay will show a strong nNOS band in the vehicle-treated SERT pull-down, and a significantly diminished nNOS band in the ZZL-7-treated SERT pull-down, confirming PPI disruption.

Protocol C: Behavioral Validation (Tail Suspension Test - TST)

Causality & Choice: The TST measures behavioral despair. By using SERT-Cre transgenic mice (which have reduced SERT levels) alongside wild-type mice, researchers can validate that ZZL-7's mechanism of action is strictly SERT-dependent.

  • Suspend mice by their tails using adhesive tape attached to a suspension bar.

  • Record the behavior for 6 minutes.

  • Quantify "immobility time" (defined as complete lack of movement). ZZL-7 treatment (20–40 mg/kg) should yield a statistically significant reduction in immobility time compared to vehicle controls [2].

Expertise & Experience: Strategic Insights for PPI Modeling

  • Topological Polar Surface Area (TPSA) Optimization: The raw dipeptide Ac-Ala-Val-OH possesses a free carboxylic acid, resulting in a high TPSA that restricts BBB permeability. The use of the methyl ester (OMe) in ZZL-7 is a deliberate pharmacokinetic strategy. It acts as a prodrug or a highly permeable active analog, ensuring the molecule reaches the DRN intact.

  • Aqueous Instability: As noted in Table 2, the ester bond is susceptible to spontaneous or enzymatic hydrolysis in aqueous environments. Researchers must prepare aqueous dilutions immediately prior to biological assays. Storing PBS-solubilized ZZL-7 for more than 24 hours will result in degradation back to the impermeable free acid, yielding false negatives in in vivo models.

  • Anatomical Specificity: The success of this model relies on the unique circuitry of the DRN. Systemic SERT blockade (via SSRIs) increases 5-HT everywhere, triggering widespread auto-receptor activation that delays clinical efficacy. ZZL-7 specifically lowers 5-HT within the DRN by decoupling nNOS, thereby selectively turning off the auto-inhibitory brake and allowing rapid forebrain 5-HT release.

References

  • Sun, N., Qin, Y.-J., Xu, C., et al. (2022). Design of fast-onset antidepressant by dissociating SERT from nNOS in the DRN. Science, 378(6618), 390-398.[Link]

Methodological & Application

Application Note: Solid-Phase Synthesis of L-Valine, N-(N-acetyl-L-alanyl)- (Ac-Ala-Val-OH)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The chemical synthesis of short dipeptides, such as L-Valine, N-(N-acetyl-L-alanyl)- (commonly known as Ac-Ala-Val-OH), presents unique mechanistic challenges. The most prominent risk during dipeptide assembly is the base-catalyzed formation of diketopiperazines (DKPs). This occurs during the Fmoc deprotection of the second amino acid, where the liberated N-terminal amine attacks the C-terminal ester bond, cleaving the dipeptide from the resin and forming a cyclic byproduct.

To establish a high-yield, self-validating system, this protocol leverages 2-Chlorotrityl chloride (2-CTC) resin . The extreme steric bulk of the 2-CTC linker completely suppresses intramolecular aminolysis (DKP formation) and prevents C-terminal racemization . Furthermore, 2-CTC allows for product cleavage under ultra-mild acidic conditions (1% Trifluoroacetic acid), yielding the fully protected free acid without degrading the target molecule. For amide bond formation, we utilize the DIC/Oxyma Pure coupling system, which offers superior suppression of racemization compared to traditional benzotriazoles and eliminates explosive hazards .

Quantitative Reagent Stoichiometry

The following table summarizes the optimized equivalents and concentrations required for a 0.1 mmol scale synthesis.

Synthesis PhaseReagentEquivalents (vs. Resin)Concentration / SolventReaction Time
Resin Loading Fmoc-Val-OH1.5 eq0.1 M in DCM2 hours
Loading Base DIPEA3.0 eq-2 hours
Resin Capping DCM : MeOH : DIPEA-17:2:1 (v/v/v)30 mins
Fmoc Deprotection Piperidine-20% (v/v) in DMF2 × 10 mins
Coupling Fmoc-Ala-OH3.0 eq0.2 M in DMF1 hour
Activator DIC / Oxyma Pure3.0 eq / 3.0 eq0.2 M in DMF1 hour
Acetylation Acetic Anhydride (Ac 2​ O)10.0 eq10% (v/v) in DMF30 mins
Acetylation Base DIPEA10.0 eq5% (v/v) in DMF30 mins
Cleavage TFA-1% (v/v) in DCM3 × 10 mins

Step-by-Step Experimental Protocol

Phase 1: Resin Swelling and C-Terminal Loading

Causality: The first amino acid is loaded via nucleophilic substitution at the highly reactive trityl chloride carbon. Unreacted sites must be capped with methanol to prevent the subsequent attachment of Fmoc-Ala-OH directly to the resin, which would generate deletion impurities .

  • Swelling: Weigh 0.1 mmol equivalent of 2-CTC resin into a fritted reaction vessel. Add 5 mL of anhydrous Dichloromethane (DCM) and agitate for 30 minutes to swell the polymer matrix. Drain.

  • Loading: Dissolve 0.15 mmol of Fmoc-Val-OH and 0.3 mmol of N,N-Diisopropylethylamine (DIPEA) in 1.5 mL of DCM. Add to the resin and agitate for 2 hours at room temperature. Drain.

  • Capping: Add 5 mL of a freshly prepared capping solution (DCM:MeOH:DIPEA at 17:2:1). Agitate for 30 minutes to quench unreacted trityl cations. Drain and wash the resin sequentially with DCM (3×) and DMF (3×).

Phase 2: Iterative Fmoc-SPPS (Dipeptide Assembly)

Causality: Piperidine acts as a secondary amine base to remove the Fmoc group via a β -elimination mechanism. DIC/Oxyma Pure activates the carboxylic acid of Fmoc-Ala-OH into a highly reactive ester, facilitating rapid amide bond formation while preventing epimerization at the α -carbon .

  • Deprotection: Add 5 mL of 20% Piperidine in DMF to the resin. Agitate for 10 minutes. Drain and repeat for another 10 minutes.

  • Wash: Drain and wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

  • Coupling: Dissolve 0.3 mmol Fmoc-Ala-OH and 0.3 mmol Oxyma Pure in 1.5 mL DMF. Add 0.3 mmol DIC. Stir for 2 minutes for pre-activation, then add the mixture to the resin. Agitate for 1 hour.

  • Wash: Drain and wash with DMF (3 × 1 min).

  • Final Deprotection: Repeat the 20% Piperidine deprotection step to expose the N-terminal amine of Alanine. Wash extensively with DMF (5 × 1 min).

Phase 3: N-Terminal Acetylation

Causality: Ac 2​ O acts as a highly reactive electrophile. DIPEA is mandatory to neutralize the acetic acid byproduct; if left unneutralized, the acidic microenvironment could prematurely cleave the dipeptide from the acid-sensitive 2-CTC linker .

  • Acetylation: Prepare a solution of 10% Ac 2​ O and 5% DIPEA in DMF. Add 5 mL of this cocktail to the deprotected peptidyl-resin.

  • Agitation: Agitate for 30 minutes at room temperature.

  • Wash: Drain and wash the resin with DMF (3×) and then DCM (5×) to prepare for cleavage.

Phase 4: Mild Cleavage and Isolation
  • Cleavage: Add 5 mL of 1% TFA in DCM to the resin. Agitate gently for 10 minutes. Collect the filtrate in a flask containing 1 mL of DIPEA (to immediately neutralize the TFA and protect the product). Repeat this cleavage step twice more.

  • Evaporation: Pool the filtrates and evaporate the DCM under reduced pressure.

  • Precipitation: Add ice-cold diethyl ether to the concentrated residue to precipitate the Ac-Ala-Val-OH product. Centrifuge, decant the ether, and dry the pellet under vacuum.

In-Process Analytical Validation (Self-Validating System)

To ensure absolute trustworthiness, this protocol incorporates a self-validating feedback loop using the Kaiser (Ninhydrin) Test . Ninhydrin reacts with free primary amines to produce a deep blue color (Ruhemann's purple).

  • Validation Checkpoint 1 (Post-Valine Deprotection): Must be Positive (Blue) . Confirms successful removal of the first Fmoc group.

  • Validation Checkpoint 2 (Post-Alanine Coupling): Must be Negative (Yellow/Colorless) . Confirms complete amide bond formation. If blue, repeat the coupling step.

  • Validation Checkpoint 3 (Post-Acetylation): Must be Negative (Yellow/Colorless) . Confirms complete capping of the N-terminus. If blue, the acetylation must be repeated before cleavage.

Workflow Visualization

SPPS_Workflow Resin 2-CTC Resin (Swelling in DCM) Load 1. Load Fmoc-Val-OH (DIPEA, DCM, 2h) Resin->Load Cap 2. Cap Unreacted Sites (DCM:MeOH:DIPEA, 30m) Load->Cap Dep1 3. Fmoc Deprotection (20% Piperidine/DMF) Cap->Dep1 Cpl 4. Couple Fmoc-Ala-OH (DIC/Oxyma, DMF, 1h) Dep1->Cpl Dep2 5. Fmoc Deprotection (20% Piperidine/DMF) Cpl->Dep2 Acet 6. N-Terminal Acetylation (Ac2O, DIPEA, DMF, 30m) Dep2->Acet Clv 7. Mild Cleavage (1% TFA in DCM) Acet->Clv Prod Ac-Ala-Val-OH (Target Dipeptide) Clv->Prod

Figure 1: Step-by-step solid-phase synthesis workflow for Ac-Ala-Val-OH using 2-CTC resin.

References

  • Nowick Laboratory. "Standard practices for Fmoc-based solid-phase peptide synthesis." University of California, Irvine (UCI). URL: [Link]

  • ACS Publications. "Missing Link: Enabling Loading of 2-Chlorotrityl Chloride Resin in N-Butylpyrrolidinone as a Green Solvent." Organic Process Research & Development. URL: [Link]

  • NIH/PMC. "Binary combinatorial scanning reveals potent poly-alanine-substituted inhibitors of protein-protein interactions." URL:[Link]

Application Note: HPLC Method Development and Validation for the Quantification of N-Acetyl-L-Alanyl-L-Valine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The quantification of small synthetic peptides and their derivatives is a critical workflow in modern drug development. N-acetyl-L-alanyl-L-valine (NAAV) is a highly polar, low-molecular-weight dipeptide derivative. Structurally, it serves as the free-acid precursor to biologically active esters, such as N-acetyl-L-alanyl-L-valine methyl ester (ZZL-7), a fast-acting compound known to disrupt the interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS).

Developing a robust High-Performance Liquid Chromatography (HPLC) method for NAAV presents distinct chromatographic challenges:

  • Lack of Aromatic Chromophores: NAAV contains only aliphatic amino acids (Alanine, Valine) and an N-terminal acetyl group. The absence of aromatic rings (e.g., Tyrosine, Tryptophan, Phenylalanine) precludes the use of standard 254 nm or 280 nm UV detection.

  • High Polarity and Ionization: The C-terminal carboxyl group of Valine has a pKa of approximately 3.0–3.5. In neutral pH mobile phases, this group ionizes to a carboxylate ( COO− ), drastically reducing hydrophobicity and leading to poor retention on standard reversed-phase (RP) columns.

This application note details a Quality by Design (QbD) approach to developing a self-validating, ICH Q2(R2)-compliant HPLC-UV method for the precise quantification of NAAV[1].

Method Development Strategy: The Causality of Chromatographic Choices

To achieve baseline resolution, excellent peak shape, and high sensitivity, every parameter in the chromatographic system must be intentionally selected based on the physicochemical properties of the analyte[2].

Mobile Phase Optimization: The Role of Trifluoroacetic Acid (TFA)

To retain NAAV on a hydrophobic C18 stationary phase, the mobile phase pH must be maintained at least 1-2 pH units below the pKa of the C-terminal carboxyl group. We utilize 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic mobile phases.

Causality: TFA serves a dual purpose. First, it lowers the mobile phase pH to ~2.0, fully protonating the C-terminal carboxyl group and increasing the peptide's overall hydrophobicity[3]. Second, TFA acts as an ion-pairing agent. Its heavily fluorinated hydrophobic tail interacts with the stationary phase, while its acidic head masks residual surface silanols on the silica support, effectively preventing the secondary interactions that cause peak tailing in peptide chromatography. While Formic Acid (FA) is preferred for LC-MS applications to prevent signal suppression, TFA provides superior peak shape and resolution for UV-based quantitative assays[4].

Stationary Phase Selection

Small peptides bridge the gap between small molecules and large biomolecules[2]. A Core-Shell C18 column (2.7 µm particle size, 100 Å pore size) is selected. Causality: The 100 Å pore size is perfectly scaled for small dipeptides, allowing unhindered diffusion into the pores. The core-shell architecture reduces the longitudinal diffusion and eddy dispersion terms of the van Deemter equation, delivering ultra-high efficiency (sharp peaks) at standard HPLC backpressures without requiring UHPLC instrumentation.

Detector Tuning

Because NAAV lacks aromaticity, UV detection must rely on the absorbance of the peptide (amide) bonds. Causality: Amide bonds exhibit a strong π→π∗ transition at deep UV wavelengths. Therefore, the UV detector is tuned to 210 nm . At this wavelength, baseline drift during gradient elution is common; thus, matching the TFA concentration precisely in Mobile Phase A and B (0.1% v/v) is critical to minimize baseline anomalies.

Workflow A 1. Analyte Profiling (N-acetyl-L-alanyl-L-valine) B 2. Column Selection (C18, 100Å, 2.7µm Core-Shell) A->B C 3. Mobile Phase Optimization (0.1% TFA vs 0.1% FA) B->C D 4. Detector Selection (UV @ 210 nm) C->D E 5. Gradient Optimization (Shallow 1-2% B/min) D->E F 6. ICH Q2(R2) Validation (Assay & Purity) E->F

Figure 1: Systematic QbD workflow for small peptide HPLC method development.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It requires the execution and passage of a System Suitability Test (SST) prior to sample analysis, ensuring that the instrument is fit-for-purpose on the day of testing.

Reagents and Materials
  • Mobile Phase A: 0.1% TFA in HPLC-grade Water (v/v).

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile (v/v).

  • Diluent: 95:5 Water:Acetonitrile (v/v). Note: Matching the diluent to the initial gradient conditions prevents sample solvent-induced peak distortion (the "solvent effect").

  • Reference Standard: N-acetyl-L-alanyl-L-valine (Purity 98%).

Chromatographic Conditions
ParameterSpecification
Column Core-Shell C18, 150 x 4.6 mm, 2.7 µm, 100 Å
Column Temperature 40°C (Improves mass transfer, reduces system backpressure)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 210 nm (Sampling rate: 10 Hz)
Autosampler Temp 5°C (Prevents peptide degradation in solution)
Gradient Program

Peptides exhibit an "on-off" retention mechanism. A shallow gradient is employed to maximize the resolution of closely eluting impurities (e.g., diastereomers or deamidated byproducts)[2].

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold (focusing)
12.06040Linear gradient (3.5% B/min)
14.01090Column wash
16.01090Isocratic wash
16.1955Return to initial
22.0955Re-equilibration
Step-by-Step Execution Workflow
  • System Preparation: Purge all HPLC lines with fresh mobile phase. Equilibrate the column at initial conditions (95% A / 5% B) for at least 20 column volumes until the UV baseline is stable.

  • Standard Preparation: Accurately weigh 10.0 mg of NAAV reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent to yield a 1.0 mg/mL stock solution. Dilute further to 100 µg/mL for the working standard.

  • System Suitability Testing (SST): Inject the 100 µg/mL working standard five consecutive times. The system is only validated for use if the following criteria are met:

    • Retention Time %RSD: 1.0%

    • Peak Area %RSD: 2.0%

    • USP Tailing Factor ( Tf​ ): 1.5

    • Theoretical Plates ( N ): 5,000

  • Sample Analysis: Inject blank (Diluent), followed by samples. Bracket the sample sequence with standard injections every 10 samples to verify ongoing system stability.

Method Validation Framework (ICH Q2(R2))

To ensure the method is scientifically grounded and legally defensible for regulatory submissions, it must be validated according to the latest ICH Q2(R2) guidelines[1]. The updated guideline emphasizes a lifecycle approach and robust statistical evaluation of analytical procedures[5].

Validation V ICH Q2(R2) Validation S Specificity (Resolution > 1.5) V->S L Linearity (R² > 0.999) V->L A Accuracy (98-102% Recovery) V->A P Precision (RSD < 2.0%) V->P R Robustness (DoE Evaluation) V->R

Figure 2: Core ICH Q2(R2) validation parameters and acceptance criteria for peptide assays.

Validation Data Summary

The following table outlines the foundational validation parameters, the experimental design required to prove them, and the strict acceptance criteria necessary to establish the method's trustworthiness.

Validation ParameterExperimental Design (ICH Q2(R2) Compliant)Acceptance Criteria
Specificity Inject blank, placebo, and force-degraded samples (acid, base, peroxide, heat, light).No interfering peaks at the NAAV retention time. Peak purity angle < purity threshold (via PDA).
Linearity & Range 5 concentration levels ranging from 25% to 150% of the nominal target concentration (100 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the 100% response.
Accuracy Spike recovery at 3 levels (50%, 100%, 150%) prepared in triplicate (9 determinations total).Mean recovery across all levels must be between 98.0% and 102.0%.
Repeatability (Precision) 6 independent preparations of the sample at 100% nominal concentration.%RSD of the calculated assay values 2.0%.
Intermediate Precision Repeatability protocol executed by a different analyst, on a different day, using a different HPLC system.Overall %RSD (n=12) 2.0%. Means must not differ significantly (Student's t-test).
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Column Temp ( ± 5°C), and Mobile Phase composition ( ± 2% absolute).System Suitability criteria must still be met under all perturbed conditions.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." European Medicines Agency (EMA). Available at:[Link]

  • Waters Corporation. "Peptide Isolation – Method Development Considerations." Waters Primer Library. Available at:[Link]

  • Phenomenex. "HPLC Tech Tip: Approach to Peptide Analysis." Phenomenex Blog. Available at:[Link]

  • Agilent Technologies. "Analysis and Purification of Synthetic Peptides by Liquid Chromatography." Agilent Application Notes. Available at:[Link]

  • LCGC International. "Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy." Chromatography Online. Available at:[Link]

Sources

Application Note: Preparation and Handling of Ac-Ala-Val-OH Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Ac-Ala-Val-OH (N-acetyl-L-alanyl-L-valine) is a highly specific, small-molecule dipeptide designed to disrupt the pathological protein-protein interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS)[1]. While its methyl ester derivative, ZZL-7 (Ac-Ala-Val-OMe), is frequently utilized for in vivo applications due to its enhanced ability to cross the blood-brain barrier[2], the free acid form (Ac-Ala-Val-OH) is the active pharmacophore. Quantitative structure-activity relationships demonstrate that Ac-Ala-Val-OH directly binds the nNOS PDZ domain, whereas the steric hindrance of the ester group in ZZL-7 reduces direct binding affinity in cell-free assays[3]. Consequently, Ac-Ala-Val-OH is the mandatory reagent for in vitro mechanistic studies, including co-immunoprecipitation, surface plasmon resonance (SPR), and primary neuronal signaling assays.

Pathway A Chronic Stress (CMS) B SERT-nNOS Complex Formation A->B Induces E Complex Disruption & 5-HT Release B->E Inhibited by D C Ac-Ala-Val-OH (Active Dipeptide) D Binds nNOS PDZ Domain C->D Targets D->E Causes F Fast-Onset Antidepressant Effect E->F Results in

Fig 1: Mechanism of action for Ac-Ala-Val-OH in disrupting SERT-nNOS interactions.

Physicochemical Properties & Causality in Solvent Selection

The preparation of peptide stock solutions requires strict adherence to solvent compatibility to prevent hydrolysis and aggregation. Ac-Ala-Val-OH possesses an N-terminal acetyl group and a C-terminal free carboxylic acid, making it highly soluble in polar aprotic solvents like DMSO[4].

ParameterValueCausality / Experimental Implication
Molecular Weight 230.26 g/mol Required for precise molarity calculations (23.03 mg/mL = 100 mM).
Chemical Formula C10H18N2O4Free carboxylic acid; ionizable in aqueous buffers (pKa ~3.5).
Primary Solvent Anhydrous DMSOEnsures complete solvation of the peptide lattice; prevents hydrolysis[5].
Max Stock Concentration 100 mMPrevents precipitation; allows high dilution factors (e.g., 1:1000) for assays.
Storage Temperature -80°CArrests thermal degradation and preserves peptide bond integrity.

Causality-Driven Protocol: 100 mM Master Stock Preparation

To ensure reproducibility, this protocol establishes a self-validating system for reconstituting lyophilized Ac-Ala-Val-OH.

Materials Required:
  • Lyophilized Ac-Ala-Val-OH powder (e.g., 5 mg)

  • Anhydrous DMSO (≥99.9% purity, sterile-filtered)

  • Amber, low-protein-binding microcentrifuge tubes

  • Desiccator

Step-by-Step Methodology:
  • Thermal Equilibration: Transfer the sealed vial of lyophilized Ac-Ala-Val-OH from -20°C storage to a desiccator at room temperature for 30 minutes prior to opening.

    • Causality: Peptides are highly hygroscopic. Opening a cold vial causes atmospheric moisture to condense on the powder, altering its effective mass and introducing water that promotes long-term hydrolysis in DMSO.

  • Molarity Calculation & Reconstitution: Calculate the required volume of anhydrous DMSO. For a 5 mg vial (MW = 230.26 g/mol ), add 217.1 µL of anhydrous DMSO to achieve a 100 mM master stock.

    • Calculation: . .

    • Causality: Using strictly anhydrous DMSO is critical. Water ingress is the primary vector for peptide degradation during extended storage[4].

  • Homogenization: Vortex the vial gently for 30 seconds. If the powder is not fully dissolved, sonicate in a room-temperature water bath for 1-2 minutes.

    • Causality: Sonication provides the kinetic energy required to disrupt intermolecular hydrogen bonds in the peptide powder without inducing the thermal degradation associated with heating.

  • Aliquoting Paradigm: Dispense the 100 mM stock into 10 µL or 20 µL single-use aliquots using amber, low-protein-binding tubes.

    • Causality: Amber tubes prevent photo-oxidation. Single-use aliquots strictly eliminate freeze-thaw cycles, which cause localized concentration gradients, irreversible precipitation, and loss of active compound.

  • Cryogenic Storage: Immediately transfer the aliquots to a -80°C freezer.

    • Causality: Storage at -80°C minimizes the kinetic energy available for degradation reactions, extending the stock's shelf life to 6-12 months.

Workflow Step1 Lyophilized Ac-Ala-Val-OH Equilibrate to RT (30 min) Step2 Add Anhydrous DMSO (Target: 100 mM) Step1->Step2 Step3 Vortex & Sonicate (Until optically clear) Step2->Step3 Step4 Aliquot into Amber Vials (10-20 µL) Step3->Step4 Step5 Store at -80°C (Desiccated) Step4->Step5

Fig 2: Step-by-step workflow for the preparation of Ac-Ala-Val-OH master stock solutions.

Preparation of Working Solutions for In Vitro Assays

For in vitro applications (e.g., treating cultured dorsal raphe nucleus neurons or HEK293T cells), the 100 mM master stock must be diluted into aqueous assay buffers (e.g., PBS, DMEM, or ACSF) immediately prior to use[4].

Dilution Protocol:

  • Thaw a single 10 µL aliquot of the 100 mM stock at room temperature.

  • Perform a serial dilution or direct dilution into the pre-warmed assay buffer to reach the desired final concentration (typically 10 µM to 100 µM).

  • Self-Validating Threshold: To achieve a 100 µM working concentration, dilute the stock 1:1000.

    • Causality: This dilution factor ensures the final DMSO concentration in the cell culture is exactly 0.1% (v/v) . Exceeding 0.1% DMSO can induce solvent-mediated cytotoxicity, alter membrane permeability, and independently skew baseline serotonergic signaling[4]. By locking the master stock at 100 mM, the dilution math inherently protects the biological integrity of the assay.

Quality Control & Self-Validating Systems

To ensure the trustworthiness of your experimental data, implement the following validation checkpoints:

  • Optical Clarity Check: Post-sonication and post-thaw, the peptide solution must be completely transparent when held against a light source. Any turbidity or micro-particulates indicate moisture contamination, incomplete dissolution, or peptide aggregation. If observed, discard the aliquot.

  • Analytical Verification: For highly sensitive kinetic assays (e.g., SPR), verify the integrity of the stock solution every 6 months using LC-MS to confirm the absence of deacetylation or spontaneous cleavage products.

References

  • Design of fast-onset antidepressant by dissociating SERT from nNOS in the DRN. Science (2022). URL:[Link]

  • Design of fast-onset antidepressant by dissociating SERT from nNOS in the DRN (PubMed Record). National Institutes of Health. URL:[Link]

Sources

Application Note: Profiling Protease Kinetics Using L-Valine, N-(N-acetyl-L-alanyl)- (Ac-Ala-Val) Substrates

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the field of enzymology and drug development, mapping the active site specificity of proteases is paramount. While native proteins provide physiological context, short synthetic peptide substrates offer the precise, tunable control required for rigorous kinetic benchmarking.

L-Valine, N-(N-acetyl-L-alanyl)- , commonly referred to as the dipeptide derivative Ac-Ala-Val , serves as a highly specific recognition motif for profiling endopeptidases. The causality behind its utility lies in its structural biology: the P2 residue (Alanine) and the P1 residue (Valine) both feature uncharged, aliphatic side chains. This configuration specifically targets proteases equipped with complementary hydrophobic S2 and S1 subsites—such as certain elastases, calpains, and specific metalloproteases—while effectively excluding enzymes that require basic residues (like trypsin) or bulky aromatic residues (like chymotrypsin) at the P1 position[1].

To translate this binding event into a measurable kinetic signal, the Ac-Ala-Val core is typically conjugated at its C-terminus to a reporter group, such as 4-methylcoumarin-7-amide (MCA) for fluorometric assays or p-nitroanilide (pNA) for colorimetric assays. Upon enzymatic recognition and binding, the scissile bond between the Valine and the reporter group is hydrolyzed, releasing a quantifiable signal that is directly proportional to enzyme activity.

Mechanism Substrate Ac-Ala-Val-Reporter P2: Ala P1: Val P1': Reporter Complex Enzyme-Substrate Complex Hydrophobic Binding Substrate->Complex Diffusion Enzyme Protease Active Site S2 Pocket S1 Pocket Enzyme->Complex Recognition Products Cleavage Products Ac-Ala-Val-OH Free Reporter Complex->Products Hydrolysis (kcat)

Structural mechanism of Ac-Ala-Val substrate recognition and subsequent enzymatic cleavage.

Experimental Design: A Self-Validating Kinetic System

Trustworthy kinetic data ( Km​ , kcat​ , and kcat​/Km​ ) requires an experimental design that inherently controls for confounding variables. A self-validating continuous assay system must be employed to ensure that the observed rate of product formation ( V0​ ) is exclusively due to target enzyme catalysis[2].

Causality in Assay Design:

  • Continuous Monitoring vs. Endpoint: Continuous reading allows for the immediate identification of non-linear reaction rates caused by rapid substrate depletion, product inhibition, or enzyme instability.

  • Substrate Concentration Range: Testing concentrations spanning from 0.1×Km​ to 10×Km​ is critical. Concentrations below 0.1×Km​ define the linear slope ( kcat​/Km​ ), while concentrations approaching 10×Km​ are required to accurately asymptote at Vmax​ [2].

  • Substrate Blanks: Peptides conjugated to leaving groups like pNA or MCA can undergo spontaneous, non-enzymatic hydrolysis in aqueous buffers. Subtracting the substrate blank rate from the total rate isolates the true enzymatic velocity[2].

Workflow S1 1. Substrate Preparation Ac-Ala-Val-Reporter (0.1 - 10x Km) S3 3. Reaction Initiation Combine in Microplate S1->S3 Add to wells S2 2. Enzyme Equilibration Buffer + Protease (37°C, pH 7.4) S2->S3 Add to wells S4 4. Kinetic Read Continuous Monitoring S3->S4 Cleavage Event S5 5. Data Analysis Calculate V0 & Fit S4->S5 Extract V0

Logical workflow for self-validating continuous kinetic assays using peptide substrates.

Step-by-Step Protocol: Fluorometric Kinetic Assay

This protocol outlines the determination of kinetic parameters using Ac-Ala-Val-MCA .

Reagents & Materials
  • Substrate Stock: 10 mM Ac-Ala-Val-MCA dissolved in 100% anhydrous DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 7.4 (Tween-20 prevents non-specific enzyme adsorption to the microplate).

  • Enzyme Stock: Purified protease or standardized tissue extract.

  • Hardware: 96-well black opaque microplate, fluorescence microplate reader (Ex: 380 nm / Em: 460 nm).

Methodology
  • Standard Curve Generation: Prepare a serial dilution of free AMC (7-amino-4-methylcoumarin) from 0 to 50 µM in Assay Buffer. Measure fluorescence to generate a conversion factor (RFU to µM of product).

  • Substrate Dilution: Prepare a 2X working concentration series of Ac-Ala-Val-MCA in Assay Buffer (e.g., 5, 10, 25, 50, 100, 250, 500 µM). Note: Ensure final DMSO concentration remains constant (≤ 5%) across all wells to prevent solvent-induced enzyme denaturation.

  • Plate Setup:

    • Test Wells: Add 50 µL of 2X Substrate to 50 µL of 2X Enzyme.

    • Substrate Blanks: Add 50 µL of 2X Substrate to 50 µL of Assay Buffer.

    • Enzyme Blanks: Add 50 µL of Assay Buffer to 50 µL of 2X Enzyme.

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the enzyme to the substrate wells[2].

  • Data Acquisition: Immediately read fluorescence at 380/460 nm every 30 seconds for 15–30 minutes[2].

  • Data Transformation:

    • Extract the linear slope ( ΔRFU/min ) from the first 5-10% of substrate cleavage.

    • Subtract the Substrate Blank slope from the Test Well slope.

    • Use the AMC standard curve to convert ΔRFU/min to V0​ (µM/min).

    • Plot V0​ against Substrate Concentration [S] and fit to the Michaelis-Menten equation ( V0​=Km​+[S]Vmax​[S]​ ) using non-linear regression software[2].

Data Synthesis & Application Insights

The utility of Ac-Ala-Val as a substrate is beautifully demonstrated in tissue profiling. For example, in studies evaluating postmortem aging of Longissimus dorsi (LD) muscle tissue, a library of peptide-MCA substrates was deployed to identify active protease classes[3].

By comparing the cleavage of Ac-Ala-Val-MCA against other motifs, and by introducing inhibitors like EDTA (a metal chelator), researchers can deduce the exact nature of the active enzymes.

Table 1: Comparative Cleavage of Peptide-MCA Substrates in Porcine Muscle Extracts

Substrate MotifExtract A F.I. (Total Activity)Extract B F.I. (+ 5mM EDTA)Mechanistic Inference
Ac-Ala-MCA 10,2362,531Broad-spectrum cleavage; partial reliance on metalloproteases.
Ac-Ala-Ala-MCA 924381S2/S1 pockets tolerate small aliphatic chains; mixed protease classes.
Ac-Val-MCA 3910 (Not Detected)Strict metalloprotease activity targeting single branched aliphatics.
Ac-Ala-Val-MCA 3450 (Not Detected)Highly specific targeting of EDTA-sensitive metalloproteases requiring P2-Ala and P1-Val.

Data synthesized and adapted from postmortem LD muscle protease library screening[3]. F.I. = Fluorescence Intensity.

Interpretation: The complete abolition of Ac-Ala-Val-MCA cleavage in the presence of EDTA proves that the proteases recognizing the "Ala-Val" motif in this specific tissue are strictly metalloproteases. The relatively lower F.I. compared to Ac-Ala-MCA indicates that the bulky, branched side chain of Valine at P1 imposes a stringent steric requirement, filtering out broad-spectrum enzymes and allowing researchers to isolate the kinetics of a highly specific sub-population of tissue proteases[3].

Sources

Application Note: N-Acetyl-L-Alanyl-L-Valine (Ac-Ala-Val) as a Protease-Cleavable Linker in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs) and polymeric nanocarriers, relies heavily on the rational design of cleavable linkers. The linker must satisfy two contradictory requirements: absolute stability in systemic circulation and rapid payload release within the target tumor microenvironment (TME) or intracellular compartment[].

This application note provides an in-depth technical guide to utilizing N-acetyl-L-alanyl-L-valine (Ac-Ala-Val) as a highly specific, protease-cleavable dipeptide linker. By capping the N-terminus with an acetyl group and leveraging the distinct steric profile of the Ala-Val sequence, researchers can engineer delivery systems that resist non-specific serum aminopeptidases while remaining highly susceptible to targeted enzymatic cleavage[2].

Mechanistic Rationale & Structural Design

The Role of the Ac-Ala-Val Sequence

In peptide-based drug delivery, the choice of amino acid sequence dictates the pharmacokinetic fate of the conjugate. The Ac-Ala-Val linker operates on the following mechanistic principles:

  • N-Terminal Acetylation (Ac-): Unprotected peptide linkers are rapidly degraded by exopeptidases in the blood. Acetylation neutralizes the N-terminal charge, effectively blinding the linker to serum aminopeptidases and drastically improving systemic half-life.

  • Endopeptidase Specificity: The Ala-Val dipeptide bond is a recognized substrate for specific endopeptidases, including thermolysin and certain tumor-associated elastases[2]. Upon endocytosis of the ADC, lysosomal enzymes recognize the steric combination of the small aliphatic alanine and the bulky, branched valine, triggering hydrolysis.

  • Hydrophobicity Tuning: Valine introduces significant hydrophobicity. In ADC design, highly hydrophobic linkers can cause antibody aggregation and rapid hepatic clearance[3]. To counteract this, Ac-Ala-Val is frequently flanked by poly(ethylene glycol) (PEG) spacers (e.g., PEG8-Ac-Ala-Val), which shields the hydrophobic payload and maintains the conjugate's solubility[2].

Comparative Linker Profiling

To guide experimental design, Table 1 summarizes the physicochemical and biological properties of Ac-Ala-Val compared to other industry-standard dipeptide linkers.

Table 1: Comparative Analysis of Dipeptide Linkers in Drug Delivery

Linker SequencePrimary Cleavage Enzyme(s)Plasma StabilityRelative Hydrophobicity (cLogP)Primary Application / Advantage
Ac-Ala-Val Thermolysin, ElastasesHighModerate (Requires PEG shielding)Immunoconjugates; High specificity against serum hydrolases[2].
Val-Cit Cathepsin BHighHighIndustry standard for ADCs; robust lysosomal release[].
Ala-Ala Cathepsin B / LModerate-HighLowIdeal for high Drug-to-Antibody Ratio (DAR) ADCs to prevent aggregation[3].

System Architecture and Workflow

The successful implementation of an Ac-Ala-Val linker requires a precise bioconjugation strategy followed by rigorous orthogonal validation. Figure 1 illustrates the biological mechanism of action, while Figure 2 outlines the experimental workflow.

MOA ADC Targeted ADC/Prodrug (mAb - Ac-Ala-Val - Payload) Bind Binding to Tumor Surface Receptor ADC->Bind Systemic Circulation (Stable) Internal Endocytosis & Internalization Bind->Internal Lysosome Lysosomal Trafficking (Protease-rich environment) Internal->Lysosome Cleavage Enzymatic Cleavage of Ac-Ala-Val Linker Lysosome->Cleavage Protease Action Release Free Payload Release & Cell Death Cleavage->Release Intracellular Delivery

Figure 1: Intracellular trafficking and proteolytic cleavage of Ac-Ala-Val delivery systems.

Workflow Synth 1. Linker-Payload Synthesis Conj 2. Bioconjugation (Maleimide Chemistry) Synth->Conj Purify 3. SEC Purification & DAR Analysis Conj->Purify Valid 4. Cleavage Assay (Protease Incubation) Purify->Valid HPLC 5. HPLC-MS Quantification Valid->HPLC

Figure 2: Step-by-step bioconjugation and validation workflow for Ac-Ala-Val linker systems.

Experimental Protocols

Protocol 1: Bioconjugation of Ac-Ala-Val-Payload to Monoclonal Antibodies

This protocol describes the conjugation of a maleimide-functionalized Ac-Ala-Val-payload (e.g., Mal-PEG-Ac-Ala-Val-PABC-Drug) to the interchain disulfides of a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) (e.g., 10 mg/mL in PBS, pH 7.4)

  • TCEP (Tris(2-carboxyethyl)phosphine)

  • Mal-PEG-Ac-Ala-Val-Payload (10 mM stock in anhydrous DMSO)

  • Conjugation Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 6.8

Step-by-Step Methodology:

  • Partial Reduction: Add 2.5 molar equivalents of TCEP to the mAb solution. Incubate at 37°C for 2 hours under gentle agitation.

    • Causality: TCEP selectively reduces the interchain disulfide bonds of the IgG without denaturing the protein structure. A 2.5x molar excess typically yields ~4-6 free thiols per antibody, targeting an optimal DAR of 4.

  • Conjugation: Cool the reaction to 4°C. Add 6 molar equivalents of the Mal-PEG-Ac-Ala-Val-Payload dropwise. Ensure the final DMSO concentration does not exceed 10% (v/v). Incubate at 4°C for 1 hour.

    • Causality: Maleimide-thiol Michael addition is highly specific at pH 6.8. Keeping the pH strictly below 7.5 prevents the maleimide ring from undergoing premature hydrolysis and avoids off-target cross-reactivity with primary amines (lysine residues).

  • Quenching: Add a 10-fold molar excess (relative to the payload) of N-acetylcysteine. Incubate for 15 minutes.

    • Causality: Unreacted maleimide-payloads will indiscriminately bind to serum albumin in vivo, causing off-target toxicity. N-acetylcysteine covalently caps any remaining reactive maleimide groups.

  • Purification: Purify the resulting ADC using Size Exclusion Chromatography (SEC) or a desalting column (e.g., PD-10) pre-equilibrated with PBS (pH 7.4).

Protocol 2: Self-Validating Proteolytic Cleavage and Plasma Stability Assay

A drug delivery system is only viable if it demonstrates a wide therapeutic index. This protocol establishes a self-validating system to prove that the Ac-Ala-Val linker is stable in circulation but rapidly cleaved by target enzymes[2].

Experimental Setup: Prepare three parallel reaction conditions in microcentrifuge tubes:

  • Tube A (Negative Control): 50 µL ADC (1 mg/mL) + 50 µL Reaction Buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5).

  • Tube B (Plasma Stability Control): 50 µL ADC (1 mg/mL) + 50 µL Human Plasma.

  • Tube C (Enzymatic Cleavage Test): 50 µL ADC (1 mg/mL) + 50 µL Thermolysin or target protease (10 µg/mL in Reaction Buffer).

Step-by-Step Methodology:

  • Incubation: Incubate all tubes at 37°C.

  • Time-Course Sampling: At t = 0, 1, 4, 12, and 24 hours, extract a 15 µL aliquot from each tube.

  • Protein Precipitation: Immediately add 45 µL of ice-cold Acetonitrile (ACN) containing an internal standard to each aliquot. Vortex for 30 seconds, then centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Causality: Cold ACN serves a dual purpose: it instantly denatures the protease (halting the cleavage reaction at the exact time point) and precipitates the large antibody/plasma proteins. The released small-molecule payload remains soluble in the supernatant.

  • HPLC-MS Analysis: Inject 10 µL of the supernatant into a reverse-phase HPLC system coupled to a mass spectrometer. Monitor the specific m/z transition of the free payload.

  • Validation Criteria:

    • Tube A must show <1% payload release (validates buffer stability).

    • Tube B must show <5% payload release over 24 hours (validates resistance to serum aminopeptidases).

    • Tube C should demonstrate >85% payload release within 4-12 hours (validates targeted enzymatic susceptibility).

Emerging Applications: Small Molecule Targeting

While primarily used as a linker in macromolecular delivery, the Ac-Ala-Val motif is also being explored in targeted small-molecule therapeutics. For example, the compound ZZL-7 (N-acetyl-L-alanyl-L-valine methyl ester) utilizes this specific peptide sequence to rapidly cross the blood-brain barrier and selectively decouple the SERT-nNOS protein-protein interaction in the dorsal raphe nucleus, acting as a fast-onset antidepressant[4],[5]. This highlights the sequence's unique balance of hydrophobicity, stability, and specific target recognition.

References

  • Synthesis and HPLC analysis of enzymatically cleavable linker consisting of poly(ethylene glycol) and dipeptide for the development of immunoconjugate. Journal of Controlled Release, 2000. URL:[Link]

  • Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide. National Center for Biotechnology Information (PMC), 2021. URL:[Link]

  • Decoupling SERT-nNOS Interaction to Generate Fast-Onset Antidepressants. Science (via PMC), 2023. URL:[Link]

Sources

Application Note & Protocol: High-Throughput LC-MS/MS Quantitation of N-Acetyl-L-Alanyl-L-Valine (Ac-Ala-Val-OH)

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Scope

N-acetylated dipeptides play critical roles in cellular metabolism, protein degradation pathways, and biomarker discovery. Specifically, motifs like N-acetyl-L-alanyl-L-valine (Ac-Ala-Val-OH) are frequently utilized as substrates in protease activity assays and enzymatic degradation studies[1]. In untargeted metabolomics, assigning high-confidence structural annotations to small polar peptides requires robust mass spectrometry (MS) library matching and optimized chromatographic retention[2].

This application note details a self-validating, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the absolute quantitation of Ac-Ala-Val-OH (Formula: C10H18N2O4, Exact Mass: 230.1266 Da) in complex biological matrices[3].

Mechanistic Principles & Experimental Causality

To move beyond standard operating procedures, it is critical to understand the causality behind the analytical conditions chosen for this specific dipeptide.

  • Causality Checkpoint: Chromatographic Retention: Ac-Ala-Val-OH is a small, relatively polar molecule (LogP ≈ -0.8). Standard C18 columns often fail to retain such polar dipeptides, causing them to elute in the void volume where severe ion suppression from endogenous matrix salts occurs. By utilizing an aqueous-compatible C18 phase (e.g., High-Strength Silica T3) with a low-organic starting gradient, we ensure a retention factor ( k′ ) > 2. This physically separates the analyte from the matrix suppression zone, ensuring reliable ionization[4].

  • Causality Checkpoint: Ionization & Fragmentation: In Electrospray Ionization positive mode (ESI+), protonation predominantly occurs at the secondary amide nitrogen or the terminal carboxyl group, yielding a robust [M+H]+ precursor at m/z 231.1. Under Collision-Induced Dissociation (CID), the peptide bond is readily cleaved. The y1​ ion (m/z 118.1) retains the basic amine of valine, making it the most abundant and stable fragment for quantitation. The b1​ ion (m/z 114.1) serves as an orthogonal qualifier to ensure peak purity[5].

Workflow Visualizations

LCMS_Workflow A 1. Sample Preparation Protein Precipitation & SIL-IS Addition B 2. UHPLC Separation Reverse-Phase (HSS T3 C18) Aqueous to Organic Gradient A->B C 3. ESI+ Ionization Generation of [M+H]+ (m/z 231.1) B->C D 4. Triple Quadrupole MS/MS MRM Mode: m/z 231.1 -> 118.1 (Quant) C->D E 5. Data Processing Peak Integration & Matrix Effect Validation D->E

Figure 1: End-to-end LC-MS/MS analytical workflow for Ac-Ala-Val-OH quantitation.

Fragmentation Prec Precursor Ion [M+H]+ m/z 231.1 Ac-Ala-Val-OH y1 y1 Ion (Quantifier) m/z 118.1 [Valine]+ Prec->y1 Peptide Bond Cleavage b1 b1 Ion (Qualifier) m/z 114.1 [Ac-Ala]+ Prec->b1 Peptide Bond Cleavage im Immonium Ion m/z 72.1 [Val - COOH]+ y1->im - H2O & CO

Figure 2: Collision-induced dissociation (CID) fragmentation pathways of Ac-Ala-Val-OH.

Materials and Reagents

  • Analytical Standards: Ac-Ala-Val-OH (Purity ≥ 98%).

  • Internal Standard: Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Ac-Ala-[13C5, 15N]-Val-OH.

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), and Formic Acid (FA).

  • Matrix: Blank plasma or cell lysate (depending on the study model).

Self-Validating Sample Preparation Protocol

To ensure Trustworthiness , this protocol operates as a self-validating system. By spiking the SIL-IS before any extraction steps, any volumetric errors, matrix suppression, or extraction losses are mathematically normalized during data processing.

Step-by-Step Methodology:

  • Aliquot: Transfer 50 µL of biological sample (plasma/lysate) into a 1.5 mL low-bind Eppendorf tube.

  • SIL-IS Spiking: Add 10 µL of the SIL-IS working solution (e.g., 500 ng/mL Ac-Ala-[13C5, 15N]-Val-OH). Vortex for 10 seconds. Causality: Immediate equilibration of the heavy isotope with the endogenous analyte ensures identical extraction behavior.

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 2 minutes to denature binding proteins and release any protein-bound dipeptides.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer 150 µL of the clear supernatant to an LC-MS autosampler vial containing a glass insert.

  • Dilution (Optional but Recommended): Dilute the extract with 150 µL of LC-MS grade water. Causality: Reducing the organic content of the injected sample prevents "solvent effects" (peak broadening or splitting) when injected onto the highly aqueous starting gradient of the LC column.

LC-MS/MS Analytical Conditions

UHPLC Parameters

Separation is achieved using a Waters ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm) maintained at 40°C. The injection volume is 2 µL.

Table 1: UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (0.1% FA in ACN)
0.00.4098.02.0
1.00.4098.02.0
4.00.4040.060.0
4.50.405.095.0
5.50.405.095.0
5.60.4098.02.0
7.50.4098.02.0
Mass Spectrometry Parameters

Detection is performed on a Triple Quadrupole Mass Spectrometer equipped with an ESI source operating in positive ion mode.

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Ion Type / Purpose
Ac-Ala-Val-OH 231.1118.15015 y1​ ion / Quantifier
Ac-Ala-Val-OH 231.1114.15018 b1​ ion / Qualifier
Ac-Ala-Val-OH 231.172.15025Immonium / Qualifier
SIL-IS 237.1124.15015 y1​ ion / IS Quantifier

System Suitability & Data Acceptance Criteria

To guarantee the integrity of the analytical batch, the system must pass predefined validation criteria before sample data is accepted.

Table 3: System Suitability and Validation Criteria

ParameterAcceptance CriteriaScientific Justification
Retention Time (RT) Drift ≤ ± 0.1 min from standardEnsures column stability and prevents misidentification of isobaric interferences.
Ion Ratio (Quant/Qual) ± 20% of reference standardConfirms peak purity; deviations indicate co-eluting matrix interferences.
Linearity ( R2 ) ≥ 0.995 (1/x weighting)Validates the dynamic range of the detector and the accuracy of the calibration curve.
Matrix Effect (ME) 80% – 120% (Normalized by IS)Verifies that the SIL-IS successfully compensates for ion suppression/enhancement.
Carryover ≤ 20% of LLOQ in blank injectionPrevents false positives in low-concentration samples following high-concentration injections.

References

  • Assigning confidence to structural annotations from mass spectra with COSMIC Source: bioRxiv URL:[Link]

  • An Azido-Biotin Reagent for Use in the Isolation of Protein Adducts of Lipid-derived Electrophiles by Streptavidin Catch and Photorelease Source: Molecular & Cellular Proteomics URL:[Link]

  • Serine Promoted Synthesis of Peptide Thioester-Precursor on Solid Support for Native Chemical Ligation Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

  • A Judgment on Postmortem Aging in Longissimus Dorsi Based on a Peptide Substrate Library Source: Bioscience, Biotechnology, and Biochemistry (Taylor & Francis) URL:[Link]

Sources

Troubleshooting & Optimization

Improving the solubility of L-Valine, N-(N-acetyl-L-alanyl)- in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubilization Strategies for L-Valine, N-(N-acetyl-L-alanyl)- (Ac-Ala-Val-OH)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solvation of short, modified hydrophobic peptides. L-Valine, N-(N-acetyl-L-alanyl)- (commonly known as Ac-Ala-Val-OH) presents a unique physicochemical challenge. While many dipeptides are water-soluble, the N-terminal acetylation combined with the highly aliphatic side chains of alanine and valine drastically alters its dielectric requirements.

This guide provides field-proven, self-validating protocols to ensure complete dissolution without compromising peptide integrity.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does N-acetylation make Ac-Ala-Val-OH difficult to dissolve in standard solvents? A: In a standard, unmodified dipeptide (H-Ala-Val-OH), the N-terminal amine is protonated (positively charged) at physiological pH, providing a strong dipole for aqueous solvation. Acetylation replaces this terminal amine with an acetyl group (–NHCOCH₃), effectively neutralizing the positive charge[1]. Consequently, the peptide becomes highly hydrophobic, relying solely on its C-terminal carboxylate for polarity. This loss of charge necessitates the use of organic solvents with strong hydrogen-bond accepting capabilities to disrupt intermolecular aggregation[1].

Q2: Which primary organic solvents are optimal for creating a master stock? A: For neutral or highly hydrophobic peptides, Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the gold standards. These solvents have high dielectric constants and act as potent hydrogen-bond acceptors, effectively breaking the intermolecular hydrogen bonds between the peptide backbones that otherwise lead to gelation. Based on data from its closely related methyl ester analog (ZZL-7), Ac-Ala-Val-OH is highly soluble in DMSO and ethanol at concentrations up to 100 mM[2].

Q3: My peptide forms a cloudy suspension or gel in dichloromethane (DCM). Why does this happen? A: DCM is a non-polar solvent (dielectric constant ~9.1). While it dissolves many protected amino acids during solid-phase peptide synthesis, it lacks the hydrogen-bonding capacity to solvate the exposed amide bonds of Ac-Ala-Val-OH efficiently. This leads to peptide chain aggregation and micro-crystal formation[3]. If DCM must be used, a co-solvent like methanol or trifluoroethanol (TFE) is required to disrupt the aggregates[4].

Section 2: Troubleshooting Guide

Issue 1: Micro-precipitation upon dilution into aqueous biological assay buffers.

  • Root Cause: Rapidly shifting the dielectric environment from 100% DMSO to a high-water environment causes "solvent shock," forcing the hydrophobic aliphatic side chains (isopropyl group of Val, methyl group of Ala) to aggregate via hydrophobic collapse.

  • Solution: Employ a stepwise dilution strategy. Slowly add the peptide-DMSO stock dropwise into the aqueous buffer under constant vortexing. Because the C-terminus is a free carboxylic acid (pKa ~3.5), ensure the aqueous buffer is slightly basic (pH 7.2–7.4) to maintain the carboxylate in its deprotonated, soluble state[5].

Issue 2: The solution appears clear, but assay results are inconsistent or lower than expected.

  • Root Cause: "Invisible" micro-aggregates or micelles have formed. The peptide is suspended, not solvated.

  • Solution: Implement a self-validating turbidity check. Measure the optical density (OD) of the solution at 600 nm. A truly solvated peptide will have an OD₆₀₀ of exactly 0.000. Any reading above 0.005 indicates micro-precipitation, requiring mild sonication or the addition of a chaotropic agent.

Section 3: Quantitative Data & Solvent Selection

To facilitate solvent selection, the following table summarizes the physicochemical properties and expected solvation capacities for Ac-Ala-Val-OH based on its structural thermodynamics and analog data[2].

SolventDielectric Constant (ε)Solvation CapacityMax Recommended Stock Conc.Recommended Use Case
DMSO 46.7High~25 mg/mL (100 mM)Primary master stocks for in vitro cell assays.
DMF 36.7High~30 mg/mLAlternative master stock; peptide synthesis.
Ethanol 24.5Moderate~20 mg/mLIn vivo studies where DMSO toxicity is a concern.
Acetonitrile 37.5Moderate~10 mg/mLLC-MS analytical verification.
DCM 9.1Low (Aggregates)< 1 mg/mLAvoid as a primary solvent; use only as a co-solvent.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of a 100 mM Master Stock in DMSO

Causality Focus: This protocol uses anhydrous DMSO to prevent premature hydrophobic collapse and includes a spectrophotometric validation step to ensure absolute trustworthiness.

  • Equilibration: Allow the lyophilized Ac-Ala-Val-OH vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. (Reason: Prevents atmospheric moisture condensation, which can initiate premature aggregation).

  • Weighing: Accurately weigh 21.6 mg of Ac-Ala-Val-OH (MW ≈ 216.24 g/mol ) into a sterile, low-bind microcentrifuge tube.

  • Primary Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Mechanical Disruption: Vortex vigorously for 60 seconds. If particulates remain, place the tube in a sonicating water bath at 35°C for 5–10 minutes[6]. (Reason: Sonication provides kinetic energy to break intermolecular hydrogen bonds without causing thermal degradation).

  • Self-Validation (Turbidity Check): Transfer 100 µL of the solution to a microcuvette. Measure the absorbance at 600 nm against a pure DMSO blank.

    • Pass: OD₆₀₀ ≤ 0.005. The peptide is fully solvated.

    • Fail: OD₆₀₀ > 0.005. Micro-aggregates are present. Repeat Step 4.

  • Storage: Aliquot the validated stock into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Stepwise Aqueous Dilution for Biological Assays

Causality Focus: Prevents localized concentration spikes that trigger precipitation.

  • Buffer Preparation: Prepare the target assay buffer (e.g., 1X PBS). Verify the pH is exactly 7.4. (Reason: Ensures the C-terminal carboxylic acid remains deprotonated and negatively charged, maximizing aqueous compatibility).

  • Temperature Matching: Warm both the 100 mM peptide-DMSO stock and the aqueous buffer to 37°C.

  • Dropwise Addition: While vortexing the aqueous buffer at medium speed, add the peptide-DMSO stock dropwise (10 µL per drop). (Reason: Constant agitation disperses the peptide instantly, preventing localized high concentrations of hydrophobic molecules).

  • Final Validation: Centrifuge the final working solution at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a white pellet. If no pellet is visible, the solution is fully integrated and ready for the assay[5].

Section 5: Visual Workflows & Mechanisms

SolubilizationWorkflow Start Weigh Ac-Ala-Val-OH (Lyophilized Powder) Solvent Add Primary Organic Solvent (Anhydrous DMSO/DMF) Start->Solvent Check1 OD600 Turbidity Check Is OD < 0.005? Solvent->Check1 Sonicate Sonication & Mild Heating (35°C) for 10 mins Check1->Sonicate No Dilution Stepwise Dropwise Dilution into pH 7.4 Buffer Check1->Dilution Yes Check2 OD600 Turbidity Check Is OD < 0.005? Sonicate->Check2 CoSolvent Add Co-solvent (e.g., 5% Methanol) Check2->CoSolvent No Check2->Dilution Yes CoSolvent->Dilution Success Validated Assay Solution (Ready for Use) Dilution->Success

Self-validating workflow for the solubilization and aqueous dilution of Ac-Ala-Val-OH.

SolvationMechanism Aggregated Aggregated Ac-Ala-Val-OH (Strong Intermolecular H-Bonds) DMSO Addition of DMSO (Potent H-Bond Acceptor) Aggregated->DMSO Disruption Disruption of Peptide Backbone Interactions DMSO->Disruption Solvated Fully Solvated Monomers (Thermodynamically Stable) Disruption->Solvated

Thermodynamic mechanism of DMSO-mediated disruption of peptide aggregation.

Sources

Technical Support Center: Troubleshooting Degradation of N-acetyl-L-alanyl-L-valine During Long-Term Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-acetyl-L-alanyl-L-valine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the long-term storage and stability of this acetylated dipeptide. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and resolve degradation issues in your experiments.

Introduction

N-acetyl-L-alanyl-L-valine is a valuable molecule in various research and pharmaceutical development applications. Its N-terminal acetylation offers increased resistance to enzymatic degradation by aminopeptidases, potentially enhancing its biological half-life and mimicking the structure of native proteins.[1][2] However, like all peptides, it is susceptible to chemical degradation over time, which can compromise sample integrity, experimental results, and therapeutic efficacy. Understanding the potential degradation pathways is the first step toward effective troubleshooting.

Frequently Asked Questions (FAQs)

Q1: I've stored my lyophilized N-acetyl-L-alanyl-L-valine at -20°C, but I'm seeing a loss of purity over time. What is the most likely cause?

Even at -20°C, lyophilized peptides can degrade if exposed to moisture and air.[1][3][4] The most common issues are the absorption of atmospheric moisture, which can lead to hydrolysis of the amide bond, and repeated freeze-thaw cycles that can introduce moisture and promote degradation.[4][5] It is crucial to store the lyophilized powder in a tightly sealed container, preferably with a desiccant, and to allow the vial to warm to room temperature before opening to prevent condensation.[1][3]

Q2: My peptide is in solution, and I'm observing a rapid decrease in the main peak on my HPLC chromatogram. What's happening?

Peptides are significantly less stable in solution compared to their lyophilized form.[5] The primary degradation pathway in aqueous solutions is the hydrolysis of the peptide bond between the alanine and valine residues. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.[6] Storing peptide solutions at a slightly acidic pH (around 5-6) and frozen at -20°C or -80°C can slow down this process.[5]

Q3: I see a new, earlier-eluting peak in my HPLC analysis of an aged sample. What could this be?

An earlier-eluting peak often indicates a more polar compound. In the case of N-acetyl-L-alanyl-L-valine, this could be the result of hydrolysis, which cleaves the dipeptide into N-acetyl-L-alanine and L-valine. These individual amino acid derivatives are generally more polar than the parent dipeptide and would therefore have shorter retention times on a reverse-phase HPLC column.

Q4: Can N-acetyl-L-alanyl-L-valine form a diketopiperazine?

Yes, diketopiperazine (DKP) formation is a common degradation pathway for dipeptides.[7][8] This involves an intramolecular cyclization reaction where the N-terminal amine of the alanine attacks the carbonyl group of the valine, leading to the formation of a cyclic dipeptide, cyclo(Ala-Val), and the loss of the N-acetyl group. This is a significant concern, especially in solution and can be influenced by pH and temperature.[7][8]

Q5: Is the valine residue susceptible to oxidation?

While amino acids like methionine and cysteine are highly susceptible to oxidation, the valine side chain (an isopropyl group) is relatively resistant to oxidation under typical storage conditions.[9] However, under harsh oxidative stress (e.g., exposure to strong oxidizing agents or high-energy radiation), oxidation of the valine residue can occur.[4]

In-Depth Troubleshooting Guides

Issue 1: Gradual Loss of Purity in Lyophilized Powder During Long-Term Storage

Symptoms:

  • A decrease in the area of the main peak corresponding to N-acetyl-L-alanyl-L-valine in HPLC analysis over months or years.

  • The appearance of new peaks in the chromatogram, often with shorter retention times.

  • Inconsistent results in bioassays or other functional experiments.

Probable Causes & Solutions:

Probable Cause Scientific Rationale Recommended Solution
Moisture Contamination The presence of water facilitates the hydrolysis of the amide bond linking alanine and valine. Lyophilized peptides are often hygroscopic and can absorb moisture from the air if not stored properly.[3][4]Store the lyophilized powder in a tightly sealed vial within a desiccator containing a suitable desiccant (e.g., silica gel).[1] For very long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.[3]
Repeated Freeze-Thaw Cycles Each time a frozen sample is thawed, it is exposed to temperature fluctuations and potential moisture condensation upon opening the vial while still cold. This introduces water and accelerates degradation.[4][5]Aliquot the lyophilized powder into single-use vials upon receipt. This minimizes the number of times the main stock is exposed to ambient conditions.[1]
Improper Storage Temperature While -20°C is a standard storage temperature, for maximum long-term stability, -80°C is preferable as it further slows down the rate of all chemical reactions.[1][3]For storage periods exceeding one year, transfer the aliquoted peptide to a -80°C freezer. Avoid using frost-free freezers as they have temperature cycles that can be detrimental to peptide stability.[4]
Exposure to Light Although less common for this specific peptide, prolonged exposure to UV light can potentially induce photo-degradation.[10]Store peptide vials in the dark, for example, by keeping them in a labeled box or wrapping them in aluminum foil.[1]

Workflow for Investigating Purity Loss of Lyophilized Peptide

Start Purity Loss Detected Check_Storage Review Storage Conditions Start->Check_Storage Check_Handling Review Handling Procedures Start->Check_Handling HPLC_Analysis Perform Comparative HPLC Analysis Check_Storage->HPLC_Analysis Compare with fresh sample Check_Handling->HPLC_Analysis MS_Analysis Identify Degradants by MS HPLC_Analysis->MS_Analysis If new peaks are present Conclusion Implement Corrective Actions HPLC_Analysis->Conclusion If purity loss is confirmed MS_Analysis->Conclusion

Caption: Troubleshooting workflow for purity loss in lyophilized N-acetyl-L-alanyl-L-valine.

Issue 2: Rapid Degradation of N-acetyl-L-alanyl-L-valine in Solution

Symptoms:

  • Significant decrease in the main HPLC peak area within days or weeks of solubilization.

  • Appearance of multiple new peaks in the chromatogram.

  • A noticeable change in the pH of the solution over time.

Probable Causes & Solutions:

Probable Cause Scientific Rationale Recommended Solution
Hydrolysis of the Amide Bond In aqueous solution, the peptide bond is susceptible to cleavage. This reaction is catalyzed by both acidic and basic conditions and is accelerated at higher temperatures.[6]Prepare peptide solutions in a sterile buffer at a slightly acidic pH (5-6), which is often the range of maximum stability for peptides.[5] Prepare fresh solutions for each experiment whenever possible. If storage is necessary, aliquot the solution into single-use volumes and store at -80°C.[4]
Diketopiperazine (DKP) Formation The N-terminal amino group of alanine can intramolecularly attack the carbonyl carbon of the valine residue, leading to the formation of a stable six-membered ring (a diketopiperazine) and cleavage of the peptide. This is a common degradation pathway for dipeptides in solution.[7][8]Similar to mitigating hydrolysis, storing the solution at a slightly acidic pH and low temperature can reduce the rate of DKP formation. The unprotonated N-terminal amine is the reactive species, so a lower pH will decrease its concentration.
Bacterial Contamination Non-sterile solutions can support microbial growth, and proteases from bacteria can degrade the peptide.Use sterile water or buffers for reconstitution. Filter-sterilize the peptide solution through a 0.22 µm filter before storage.[5]

Degradation Pathways of N-acetyl-L-alanyl-L-valine in Solution

Peptide N-acetyl-L-alanyl-L-valine Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Peptide->Hydrolysis DKP Diketopiperazine Formation Peptide->DKP Oxidation Oxidation (ROS) Peptide->Oxidation Products_Hydrolysis N-acetyl-L-alanine + L-valine Hydrolysis->Products_Hydrolysis Products_DKP cyclo(Ala-Val) + Acetic Acid DKP->Products_DKP Products_Oxidation Oxidized Valine Derivatives Oxidation->Products_Oxidation

Caption: Primary degradation pathways of N-acetyl-L-alanyl-L-valine in an aqueous environment.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This method is designed to separate N-acetyl-L-alanyl-L-valine from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Gradient Elution:

Time (min)% Mobile Phase B
05
2550
3095
3595
365
455

Flow Rate: 1.0 mL/min Detection Wavelength: 214 nm Injection Volume: 20 µL Column Temperature: 30°C

Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method and to identify potential degradation products.[10][11][12]

1. Acid Hydrolysis:

  • Dissolve the peptide in 0.1 M HCl to a final concentration of 1 mg/mL.

  • Incubate at 60°C for 24 hours.

  • Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

2. Base Hydrolysis:

  • Dissolve the peptide in 0.1 M NaOH to a final concentration of 1 mg/mL.

  • Incubate at 60°C for 4 hours.

  • Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve the peptide in a 3% solution of hydrogen peroxide to a final concentration of 1 mg/mL.

  • Incubate at room temperature for 24 hours, protected from light.

4. Thermal Degradation (Solid State):

  • Place the lyophilized powder in a controlled temperature oven at 80°C for 48 hours.

  • Dissolve in Mobile Phase A for HPLC analysis.

5. Photostability:

  • Expose the lyophilized powder and a solution of the peptide (1 mg/mL in water) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analyze by HPLC.

Workflow for Forced Degradation and Analysis

Start N-acetyl-L-alanyl-L-valine Sample Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Stress Start->Thermal Photo Photostability Start->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC MS LC-MS/MS Analysis HPLC->MS Identify peaks Characterization Characterize Degradants MS->Characterization

Caption: Workflow for conducting forced degradation studies and subsequent analysis.

The Role of Excipients in Stabilization

For formulations where N-acetyl-L-alanyl-L-valine needs to be stored in solution or as a lyophilized product intended for reconstitution, the inclusion of excipients can significantly enhance stability.

  • Buffers: Maintaining an optimal pH is critical. Buffers such as citrate or phosphate can be used to maintain a slightly acidic pH (5-6) where the peptide may be most stable.[13]

  • Bulking Agents/Lyoprotectants: For lyophilized formulations, excipients like mannitol or sucrose can provide an amorphous matrix that protects the peptide during freeze-drying and storage by replacing water molecules and preventing aggregation.[13]

  • Antioxidants: If oxidation is a concern, especially in liquid formulations, the addition of antioxidants like ascorbic acid or sodium metabisulfite can be considered. However, for a peptide with a non-oxidizable side chain like valine, this may not be necessary unless other components in the formulation are susceptible to oxidation.

It is important to conduct compatibility studies to ensure that the chosen excipients do not themselves cause degradation of the peptide.[14]

References

  • Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. (2025). Biotech Spain. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ACS Omega. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). PMC. [Link]

  • Peptide Storage Guide. CUSABIO. [Link]

  • Validation of Analytical Procedure Q2(R2). (2022). ICH. [Link]

  • (PDF) OXIDATION OF N-ACETYL ALANINE BY CHLORAMINE- T IN PRESENCE OF HYDROCHLORIC ACID: A KINETIC AND MECHANISTIC STUDY. (2024). ResearchGate. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). EMA. [Link]

  • Should My Peptide Be Acetylated? (2025). LifeTein. [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy. [Link]

  • Strategy for Accessing 2,5‐Diketopiperazines to Elucidate the Absolute Configuration at the α‐Position of α‐Amino Acid Derivatives via H‐NMR Spectroscopy. ResearchGate. [Link]

  • Peptide Storage: Best Practices For Stability And Longevity. (2026). Peptide Sciences. [Link]

  • Proteins & Peptides Forced Degradation Studies. CD Formulation. [Link]

  • Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. (1989). Whitesides Research Group - Harvard University. [Link]

  • Peptide handling & storage guidelines - How to store a peptide?. sb-PEPTIDE. [Link]

  • Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. (2020). MDPI. [Link]

  • Impact of excipient interactions on solid dosage form stability. (2012). PubMed. [Link]

  • Unlocking the Key to Enzymes: Studying Enzyme Kinetics. (2018). Nanalysis. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026). BioProcess International. [Link]

  • Effects of temperature on stability and rate of dipeptide synthesis by... ResearchGate. [Link]

  • Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. (2016). RSC Publishing. [Link]

  • Peptide Storage & Stability: A Definitive Guide. Paradigm Peptides. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. [Link]

  • A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC. (2024). PubMed. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). SGS. [Link]

  • Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. (2025). Journal of Pharmaceutical Sciences & Research. [Link]

  • Exploring atomistic details of pH-dependent peptide folding. (2006). PNAS. [Link]

  • L-Valine, N-acetyl-. NIST WebBook. [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024). PMC. [Link]

  • Development of Dipeptide N–acetyl–L–cysteine Loaded Nanostructured Carriers Based on Inorganic Layered Hydroxides. (2023). MDPI. [Link]

  • Methods for the synthesis of diketopiperazines.
  • Simple pH-Triggered Control over Hydrogel Formation by Acetyl Valine. (2019). PMC. [Link]

  • Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Journal of Pharmaceutical Research International. [Link]

  • EXPERIMENTAL AND THEORETICAL VIBRATIONAL SPECTROSCOPIC STUDIES OF DIKETOPIPERAZINES BY. (2017). University of Bradford. [Link]

  • Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. (2020). PMC. [Link]

  • Deamidation of Protonated Asparagine–Valine Investigated by a Combined Spectroscopic, Guided Ion Beam, and Theoretical Study. (2018). PMC. [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. ResearchGate. [Link]

  • Amino acids. Medizinische Fakultät Münster. [Link]

  • Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. (2008). BioProcess International. [Link]

  • Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins. (2024). Journal of Medicinal and Chemical Sciences. [Link]

Sources

Technical Support Center: Optimizing Coupling Yields in N-acetyl-L-alanyl-L-valine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for peptide synthesis optimization. This resource is engineered for researchers, scientists, and drug development professionals facing yield and purity bottlenecks during the synthesis of N-acetyl-L-alanyl-L-valine (Ac-Ala-Val) sequences.

Due to the unique structural properties of L-valine, standard coupling protocols often fail, resulting in truncated sequences, epimerization, or poor overall recovery. This guide provides a mechanistic breakdown of these challenges, quantitative performance metrics, and a self-validating experimental protocol to ensure high-fidelity synthesis.

Diagnostic Workflow for Yield Optimization

Before adjusting your chemistry, it is critical to isolate the root cause of the yield drop. Use the following logical workflow to diagnose whether your losses are occurring during the elongation phase or downstream during cleavage.

Workflow Start Low Yield in Ac-Ala-Val Synthesis Check1 Perform Kaiser Test on Valine Resin Start->Check1 Path1 Positive (Blue) Incomplete Coupling Check1->Path1 Path2 Negative (Yellow) Side Reactions / Cleavage Loss Check1->Path2 Action1 Switch to DIC/Oxyma or HATU Implement Double Coupling Path1->Action1 Action2 Check Epimerization (Chiral HPLC) Verify Cleavage Cocktail Path2->Action2 Action3 Reduce Base Equivalents Optimize Temperature Action2->Action3

Diagnostic workflow for resolving low coupling yields in Ac-Ala-Val synthesis.

Mechanistic FAQs: Understanding the Chemistry

Q: Why does L-Valine consistently produce lower coupling yields compared to other amino acids? A: The root cause is severe steric hindrance. L-Valine features a beta-branched isopropyl side chain. When acting as the nucleophile (e.g., as the resin-bound N-terminal amine), this bulky group physically shields the primary amine, impeding its ability to attack the activated carbonyl of the incoming N-acetyl-L-alanine (or Fmoc-L-alanine)[1],[2]. This steric clash drastically reduces reaction kinetics, leading to incomplete acylation and providing more time for competing side reactions to occur[3].

Q: How do I choose between HATU/DIPEA and DIC/Oxyma for Ac-Ala-Val synthesis? A: Both are highly effective for sterically hindered couplings, but they operate via fundamentally different mechanisms. HATU is a powerful uronium salt that rapidly activates the carboxyl group, making it ideal for forcing difficult couplings to completion[2]. However, HATU requires a tertiary base like DIPEA, which can abstract the alpha-proton of the activated amino acid, increasing the risk of epimerization (racemization)[4].

Conversely, the DIC/Oxyma system activates the carboxyl group to form an O-acylurea intermediate, which Oxyma rapidly converts into a highly reactive, yet stable, active ester[5]. This pathway operates at a near-neutral pH, significantly suppressing epimerization while maintaining >99% coupling efficiency[1],[5]. For Ac-Ala-Val, DIC/Oxyma is generally preferred to preserve stereochemical integrity.

Q: Why should I build the sequence using Fmoc-Ala-OH followed by acetylation, rather than coupling Ac-Ala-OH directly? A: While direct coupling of Ac-Ala-OH is theoretically simpler, N-acetylated amino acids are highly prone to forming oxazolone intermediates during carboxyl activation. This intermediate rapidly undergoes base-catalyzed enolization, leading to severe racemization of the Alanine residue. Utilizing Fmoc-Ala-OH for the coupling step, followed by post-coupling N-terminal acetylation, bypasses oxazolone formation and preserves the stereochemical integrity of the peptide[4].

Quantitative Performance Metrics

To guide your reagent selection, the following table summarizes the performance of common coupling systems specifically applied to sterically hindered valine couplings.

Coupling SystemActivation MechanismTypical TimeValine Coupling EfficiencyEpimerization RiskPrimary Advantage
DCC / HOBt Carbodiimide / Benzotriazole2-4 hours85-95%Moderate (1-5%)Low cost[1]
DIC / Oxyma Carbodiimide / Oxime1-2 hours>99%Low (<1%)High yield, low racemization[1],[5]
HATU / DIPEA Uronium Salt0.5-1 hour>99%Moderate to HighExtremely fast kinetics[2],[4]

Troubleshooting Guide: Resolving Specific Bottlenecks

Issue 1: Persistent Incomplete Coupling (Positive Kaiser Test after 2 hours)

  • Causality: The steric bulk of Valine prevents the activated Alanine from fully reacting before the active ester hydrolyzes or degrades in solution.

  • Solution: Implement a double-coupling strategy. Drain the reaction vessel after 1 hour and introduce a fresh batch of activated Fmoc-Ala-OH/DIC/Oxyma[6],[3]. This restores the high concentration gradient of the active ester, driving the reaction to absolute completion.

Issue 2: High Levels of D-Ala-L-Val or L-Ala-D-Val Impurities (Epimerization)

  • Causality: Over-activation or excessive use of basic reagents (like DIPEA) causes alpha-proton abstraction, leading to a planar enol/enolate intermediate that loses its stereocenter[2],[4].

  • Solution: Switch from HATU/DIPEA to the base-free DIC/Oxyma system[5]. If a uronium salt must be used, substitute DIPEA with a more sterically hindered, less nucleophilic base like 2,4,6-collidine, and strictly limit it to stoichiometric amounts[2].

Issue 3: Unwanted Esterification Side Products

  • Causality: Prolonged coupling times with an excess of highly reactive Oxyma esters can lead to off-target reactions with available hydroxyl groups or premature cleavage fragments[3].

  • Solution: Reduce reagent stoichiometry from 3.0 equivalents to 1.5 equivalents and strictly monitor the reaction time using a Kaiser test, terminating the reaction immediately upon completion[3].

Self-Validating Experimental Protocol: Solid-Phase Synthesis of Ac-Ala-Val-OH

This protocol utilizes a self-validating framework. By integrating analytical checkpoints (Kaiser tests) at every phase transition, the system ensures that no step proceeds unless the previous chemical transformation was 100% successful.

Materials: H-Val-2-ClTrt Resin, Fmoc-L-Ala-OH, DIC, OxymaPure, Acetic Anhydride, DIPEA, DMF, Piperidine, TFA, TIS.

Step 1: Resin Preparation & Swelling

  • Action: Suspend H-Val-2-ClTrt resin in anhydrous DMF (10 mL per gram of resin) for 30 minutes.

  • Self-Validation: Visual confirmation of resin swelling. The bed volume must visibly expand, ensuring the polymer matrix pores are open for reagent access.

Step 2: Pre-activation of Fmoc-L-Ala-OH

  • Action: In a separate vial, dissolve Fmoc-L-Ala-OH (3.0 eq relative to resin loading) and OxymaPure (3.0 eq) in DMF. Add DIC (3.0 eq) and stir for 5 minutes.

  • Causality: Pre-activation ensures the rapid formation of the Oxyma active ester before introduction to the resin, minimizing side reactions and the formation of unreactive N-acylureas[3],[5].

Step 3: Sterically Hindered Coupling

  • Action: Transfer the activated mixture to the swollen resin. Agitate at room temperature for 1 to 1.5 hours.

  • Self-Validation (Checkpoint 1): Perform a Kaiser test on a micro-sample of resin beads.

    • Negative (Yellow/Colorless): Amidation is complete. Proceed to Step 4.

    • Positive (Blue): Coupling is incomplete due to valine's steric hindrance. Perform a second coupling with 1.5 eq reagents[1],[3].

Step 4: Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5x).

  • Self-Validation (Checkpoint 2): Perform a Kaiser test. The beads must turn dark blue, validating the successful removal of the Fmoc group and the exposure of the primary amine on Alanine.

Step 5: N-Terminal Acetylation (Capping)

  • Action: Treat the resin with Acetic Anhydride (10.0 eq) and DIPEA (10.0 eq) in DMF for 30 minutes.

  • Causality: This step forms the final N-acetyl group (Ac-Ala-Val) while simultaneously capping any trace unreacted Valine to prevent the formation of deletion sequences[2].

  • Self-Validation (Checkpoint 3): Perform a final Kaiser test. The beads must be yellow. A negative result validates complete acetylation[2].

Step 6: Cleavage and Isolation

  • Action: Treat the resin with a cleavage cocktail of 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours. Filter the resin, collect the filtrate, and precipitate the crude Ac-Ala-Val-OH peptide in cold diethyl ether[7]. Centrifuge and dry under vacuum.

References

  • Application Notes and Protocols: Effective Coupling of Boc-L-Valine in Peptide Synthesis - Benchchem. 1

  • Troubleshooting low yield in solid-phase peptide synthesis - Benchchem. 7

  • Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences - NIH. 6

  • Technical Support Center: Optimizing Boc-L-Valine Coupling Reactions - Benchchem. 2

  • Technical Support Center: Optimizing Peptide Synthesis with Oxyma - Benchchem.3

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety - Peptide Chemistry. 5

  • Epimerisation in Peptide Synthesis - PMC - NIH. 4

Sources

Preventing epimerization and racemization during Ac-Ala-Val-OH preparation

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Epimerization and Racemization

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of maintaining stereochemical integrity during the preparation of N-acetyl-alanyl-valine (Ac-Ala-Val-OH). Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize and prevent epimerization and racemization in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are epimerization and racemization, and why are they problematic in peptide synthesis?

A: Racemization is the process where a chiral amino acid, which should be a single L- or D-enantiomer, converts into an equal mixture of both.[1] Epimerization is a similar process that occurs in a molecule with multiple chiral centers, where the configuration of only one center is inverted. In peptide synthesis, this leads to the formation of diastereomers. The biological activity of a peptide is critically dependent on its precise three-dimensional structure, which is dictated by the specific chirality of its amino acids. The presence of these stereochemical impurities can significantly reduce a peptide's therapeutic efficacy and may introduce undesirable off-target effects.[2]

Q2: What is the primary chemical mechanism responsible for racemization during the coupling of Ac-Ala and Valine?

A: The most prevalent mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][3] When the carboxyl group of the N-protected amino acid (Ac-Ala) is activated, it can cyclize to form this planar oxazolone. The proton on the alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information.[1] The incoming amine (Valine) can then attack this achiral intermediate from either side, resulting in a mixture of L-D and L-L dipeptides.[1]

Q3: Are certain amino acids more susceptible to racemization?

A: Yes. While any chiral amino acid can undergo racemization, some are more prone to it. Histidine and cysteine are particularly susceptible.[2][4] Sterically hindered amino acids like valine can also present challenges, as the bulky side chain can slow down the desired coupling reaction, allowing more time for the competing racemization pathway to occur.[5]

Q4: How does the choice of coupling reagent impact racemization?

A: The coupling reagent is a critical factor.[1]

  • Carbodiimides (e.g., DCC, DIC, EDC) are effective but can lead to significant racemization if used alone because the O-acylisourea intermediate they form is highly reactive and prone to cyclizing into an oxazolone.[6][7] Their use almost always requires a racemization-suppressing additive.[8]

  • Onium Salts (Uronium/Aminium and Phosphonium) like HATU, HBTU, and PyBOP are generally more efficient and lead to lower levels of racemization.[1][6] They promote rapid amide bond formation, which kinetically outcompetes the formation of the oxazolone intermediate.[1]

Q5: What is the role of additives like HOBt and HOAt?

A: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[4][9][10] They work by intercepting the highly reactive O-acylisourea intermediate to form a more stable active ester (an OBt or OAt ester).[10] This active ester is still reactive enough to form the peptide bond but is significantly less prone to cyclizing into the problematic oxazolone.[10] HOAt is generally considered more effective than HOBt at suppressing racemization.[9][11]

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

Observed Problem Potential Cause(s) Recommended Solution(s)
Unexpected peak (diastereomer) observed on HPLC/LC-MS. 1. Oxazolone Formation: The coupling conditions are promoting the formation of the oxazolone intermediate.Optimize Coupling Reagents & Additives: If using a carbodiimide like DIC, ensure an additive like HOAt or Oxyma is present.[8][9][12] Consider switching to a uronium/aminium salt like HATU or COMU, which are known for lower racemization potential.[1][6]
2. Inappropriate Base: The base used is too strong or used in excess, facilitating the abstraction of the α-proton.[12]Select a Weaker or Sterically Hindered Base: Use N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like N,N-diisopropylethylamine (DIPEA).[12][13] Use the minimum amount of base necessary for the reaction to proceed.[12]
Low optical rotation of the final Ac-Ala-Val-OH product. 3. High Reaction Temperature: Elevated temperatures accelerate all reaction rates, including the rate of racemization.[12]Control the Temperature: Perform the coupling reaction at a lower temperature, such as 0°C, especially during the initial activation step.[12][13][14]
4. Solvent Effects: Polar solvents can sometimes increase the rate of epimerization.[5]Evaluate Solvent Choice: While DMF is common, consider less polar solvents like dichloromethane (DCM) if solubility allows.[11][14] However, ensure all reactants remain in solution.
Broad peaks or inconsistent results in biological assays. 5. Prolonged Activation Time: Allowing the activated Ac-Ala to sit for too long before adding valine increases the opportunity for oxazolone formation.Minimize Activation Time: Pre-activation of the carboxylic acid should be brief (typically 1-5 minutes) before the amine component is introduced.[11]

Visualizing the Problem: The Oxazolone Mechanism

The primary pathway for the loss of stereochemical integrity during the coupling of N-acyl amino acids is through the formation of an oxazolone intermediate.

RacemizationMechanism Start Ac-Ala-OH (L-configuration) Activated Activated Ac-Ala (e.g., O-Acylisourea ester) Start->Activated Coupling Reagent (e.g., DIC) Oxazolone Planar Oxazolone (Achiral Intermediate) Activated->Oxazolone Intramolecular Cyclization Activated_Additive Ac-Ala-OAt Ester (More Stable) Activated->Activated_Additive + HOAt (Suppression) Enolate Enolate (Loss of Chirality) Oxazolone->Enolate Base (proton abstraction) LL_Peptide Ac-L-Ala-L-Val-OH (Desired Product) Oxazolone->LL_Peptide + L-Valine LD_Peptide Ac-D-Ala-L-Val-OH (Epimerized Product) Oxazolone->LD_Peptide + L-Valine Enolate->Oxazolone Reprotonation Activated_Additive->LL_Peptide + L-Valine (Desired Coupling)

Caption: Mechanism of racemization via oxazolone formation and its suppression by additives.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Ac-Ala and L-Valine using DIC/HOAt

This protocol is designed to minimize epimerization by using a carbodiimide in conjunction with a highly effective racemization-suppressing additive at a controlled temperature.

Materials:

  • N-Acetyl-L-alanine (Ac-Ala-OH)

  • L-Valine (H-Val-OH)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N-Methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl, Saturated NaHCO₃, Saturated NaCl (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Ac-Ala-OH (1.0 eq) and HOAt (1.1 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Activation: Add DIC (1.1 eq) to the cooled solution and stir for 5 minutes. This is the pre-activation step.

  • Amine Addition: In a separate flask, dissolve H-Val-OH (1.05 eq) in anhydrous DMF with NMM (1.1 eq). Add this solution to the activated Ac-Ala mixture.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and continue stirring for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Dilute the filtrate with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 0.5 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain pure Ac-L-Ala-L-Val-OH.

  • Analysis: Confirm the purity and stereochemical integrity of the final product using NMR and chiral HPLC.

Protocol 2: Decision Workflow for Coupling Strategy

This workflow helps in selecting the appropriate coupling conditions based on the sensitivity of the amino acids involved.

CouplingDecision Start Start: Couple Ac-Ala to Val CheckSensitivity Is C-terminal Valine considered high-risk for epimerization? Start->CheckSensitivity LowRisk Standard Protocol: DIC/Oxyma or HATU/NMM at Room Temperature CheckSensitivity->LowRisk No HighRisk Low-Racemization Protocol: Use DIC/HOAt or COMU/Collidine CheckSensitivity->HighRisk Yes Analysis Analyze product by Chiral HPLC LowRisk->Analysis TempControl Implement Strict Temperature Control: Pre-activate and couple at 0°C HighRisk->TempControl TempControl->Analysis

Caption: Decision workflow for selecting a low-racemization coupling strategy.

References

  • Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1992). Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method. International Journal of Peptide and Protein Research, 39(4), 308-316. Retrieved from [Link]

  • Iris Biotech. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Abdelmoty, I., Albericio, F., Carpino, L. A., Foxman, B. M., & Kates, S. A. (1994). Structural studies of reagents for peptide bond formation: Crystal and molecular structures of HBTU and HATU. Letters in Peptide Science, 1(1-2), 57-67. Retrieved from [Link]

  • Nam, I., Nam, H. G., & Zare, R. N. (2018). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 115(1), 36-40. Retrieved from [Link]

  • Morrison, L. J., Chamot-Rooke, J., & Wysocki, V. H. (2011). IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment. Journal of the American Society for Mass Spectrometry, 22(10), 1889-1899. Retrieved from [Link]

  • Kemp, D. S., & Rebek, J. (1970). Peptide synthesis with carbodiimide. Journal of the American Chemical Society, 92(19), 5792-5793. Retrieved from [Link]

  • Unknown Author. (n.d.). Epimerization of Peptide. SlideShare. Retrieved from [Link]

  • Polt, R., & Gilon, H. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Chemical Communications, (20), 2112-2113. Retrieved from [Link]

  • Del Secco, B., Fochi, M., & Bernardi, L. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8031. Retrieved from [Link]

  • Del Secco, B., Fochi, M., & Bernardi, L. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8031. Retrieved from [Link]

  • Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (12), 591-593. Retrieved from [Link]

  • Zhou, Y., et al. (2023). Suppression of Alpha-Carbon Racemization in Peptide Synthesis Based on a Thiol-Labile Amino Protecting Group. Nature Communications, 14, 5496. Retrieved from [Link]

  • Lee, C., et al. (2021). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Letters, 23(20), 7859-7863. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Ac-Ala-Val-OH Derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced peptide synthesis and derivatization. Derivatizing the C-terminal carboxyl group of L-Valine, N-(N-acetyl-L-alanyl)- (Ac-Ala-Val-OH) presents a dual challenge: severe steric hindrance and a high propensity for epimerization. This guide provides mechanistic insights, validated protocols, and troubleshooting steps to help researchers and drug development professionals achieve high-yielding, stereochemically pure couplings.

🔬 Mechanistic Deep Dive: The Causality of Failure

To troubleshoot Ac-Ala-Val-OH derivatization, one must understand the physical chemistry at play. The isopropyl side chain at the β -carbon of Valine creates a bulky steric shield around the activated C-terminal carbonyl. This physical barrier significantly reduces the rate of intermolecular aminolysis (the desired coupling with an incoming amine).

Because the desired reaction is slow, the activated intermediate has ample time to undergo an intramolecular side reaction. The carbonyl oxygen of the adjacent N-acetyl-L-alanyl group attacks the activated Valine carbonyl, forming an oxazolone (azlactone) intermediate. The α -proton of this oxazolone is highly acidic. In the presence of standard tertiary amine bases (like DIPEA), this proton is easily abstracted, leading to rapid racemization and the formation of the D-Valine epimer[1].

Mechanism A Ac-Ala-Val-OH + Coupling Reagent B Activated Ester Intermediate (Highly Reactive) A->B Activation Phase C Aminolysis (Desired) Slowed by Isopropyl Shield B->C + Amine (Slow) D Oxazolone Formation (Intramolecular Side Reaction) B->D Nucleophilic Attack by Ala Carbonyl (Fast) E Target Product (Retained L-Valine Chirality) C->E Peptide Bond Formation D->C Ring Opening by Amine (Yields D/L Mixture) F Base-Catalyzed Tautomerization D->F Tertiary Base (e.g., DIPEA) G D-Valine Epimer (Loss of Chiral Integrity) F->G Proton Abstraction & Reprotonation

Mechanistic pathway illustrating how steric hindrance in Valine promotes oxazolone-mediated epimerization.

💬 Frequently Asked Questions (FAQs)

Q1: Which coupling reagent should I use to overcome the steric hindrance of Valine? A: For sterically congested residues like Valine, highly reactive uronium/aminium salts such as HATU or COMU are recommended. HATU benefits from the "7-aza effect" (anchimeric assistance from the pyridine nitrogen of the HOAt leaving group), which accelerates aminolysis[2]. However, COMU is increasingly preferred because it matches or exceeds HATU's efficiency, generates an Oxyma-based leaving group that is highly effective at suppressing epimerization, and avoids the explosive hazards associated with benzotriazole derivatives[3].

Q2: I am seeing a +98.08 Da mass shift in my LC-MS analysis. What is this? A: This is a classic signature of guanidinylation , a common side reaction when using uronium-based reagents like HATU or HBTU[2]. Because Valine's steric hindrance slows down coupling, the incoming amine has time to react directly with the excess uronium salt, forming a stable tetramethylguanidinium byproduct. Solution: Pre-activate the Ac-Ala-Val-OH for exactly 1–2 minutes before adding the amine, or switch to the DIC/OxymaPure system, which cannot cause guanidinylation[4].

Q3: How can I reduce the D-Valine epimerization during coupling? A: Epimerization is base-catalyzed via the oxazolone intermediate[1]. To suppress it, you must alter your base strategy:

  • Change the base: Replace the strongly basic DIPEA ( pKa​≈10.5 ) with a weaker, more sterically hindered base like 2,4,6-trimethylpyridine (TMP/collidine) ( pKa​≈7.4 ). TMP is basic enough to facilitate coupling but too weak to efficiently abstract the oxazolone α -proton[5].

  • Use a base-free system: The DIC/OxymaPure coupling system operates without the need for a tertiary amine base, drastically reducing base-catalyzed epimerization[4].

📊 Data Presentation: Coupling Reagent Comparison

Selecting the right reagent requires balancing reactivity, chiral preservation, and safety. The table below summarizes the performance of common reagents specifically for hindered C-terminal Valine activation.

Coupling ReagentActivation SpeedEpimerization Risk (Valine)Guanidinylation RiskSafety Profile
HATU / DIPEA Very FastModerate to HighYes (+98 Da shift)Explosive hazard (HOAt)
COMU / TMP Very FastLowYes (Uronium-based)Safe (Oxyma-based)
DIC / OxymaPure ModerateVery LowNoSafe (Non-explosive)
HBTU / DIPEA ModerateHighYes (+98 Da shift)Explosive hazard (HOBt)

🛠️ Troubleshooting Workflow

Use the following decision tree to systematically resolve issues encountered during Ac-Ala-Val-OH derivatization.

Troubleshooting Start Ac-Ala-Val-OH Coupling Issue Detected Q1 Is the overall yield low (< 50%)? Start->Q1 Q2 Is D-Val epimerization high (> 2%)? Q1->Q2 No (Yield is fine) Sol1 Switch to COMU or HATU Increase pre-activation to 2 min Q1->Sol1 Yes (Reactivity Issue) Sol3 Replace DIPEA with TMP or use base-free DIC/OxymaPure Q2->Sol3 Yes (Base-Catalyzed Issue) Sol2 Check LC-MS for +98 Da shift (Guanidinylation Side Reaction) Sol1->Sol2 If using HATU/HBTU Sol4 Use 1:1 DCM/DMF solvent mix to disfavor oxazolone formation Sol3->Sol4 If epimerization persists

Decision tree for troubleshooting low yields and epimerization in Ac-Ala-Val-OH derivatization.

🧪 Self-Validating Experimental Protocol: DIC/OxymaPure Coupling

This protocol utilizes the base-free DIC/OxymaPure system to maximize yield while preserving the L-Valine stereocenter. By eliminating the tertiary amine base, oxazolone tautomerization is severely restricted[6].

Materials Required:

  • Ac-Ala-Val-OH (1.0 eq)

  • Target Amine/Peptide (1.1 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (1.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve Ac-Ala-Val-OH (1.0 eq) and OxymaPure (1.1 eq) in the minimum required volume of the DCM/DMF (1:1) solvent mixture.

    • Causality Check: DCM reduces the dielectric constant of the medium, which disfavors the charge-separated transition state of oxazolone formation, thereby reducing epimerization compared to pure DMF[6].

  • Activation: Chill the solution to 0 °C in an ice bath. Add DIC (1.1 eq) dropwise while stirring. Allow the mixture to pre-activate for 5 minutes at 0 °C.

    • Visual Validation: The solution will change color (turning slightly yellow/orange), indicating the successful formation of the highly reactive Oxyma active ester.

  • Coupling: Dissolve the target amine (1.1 eq) in a small volume of DMF and add it dropwise to the activated mixture.

  • Reaction: Remove the ice bath and allow the reaction to proceed at room temperature for 2 to 4 hours.

  • Monitoring (Self-Validation System): Withdraw a 5 µL aliquot, quench in 100 µL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Success Criterion: Complete disappearance of the Ac-Ala-Val-OH mass peak.

    • Quality Control: Extract the chromatogram for the product mass. Check for the D-Valine epimer peak (which typically elutes slightly before or after the main product peak on a reverse-phase C18 column). The epimer ratio should be validated at < 1%.

  • Workup: Filter the reaction mixture to remove precipitated diisopropylurea (DIU). Concentrate the filtrate under reduced pressure and purify via preparative HPLC.

📚 References

1.[2] PeptideChemistry.org. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. 2.[5] ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. 3.[1] NIH/PMC. Epimerisation in Peptide Synthesis. 4.[3] BenchChem. A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis. 5.[6] Organic Syntheses. 6 - Organic Syntheses Procedure. 6.[4] PeptideChemistry.org. OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety.

Sources

Validation & Comparative

L-Valine, N-(N-acetyl-L-alanyl)- vs Ac-Ala-Ala-OH in protease inhibition assays

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of peptide-based fragment inhibitors in serine protease assays, focusing on the stereochemical and thermodynamic principles that govern active site recognition.

Mechanistic Causality: The P1-S1 Interaction Paradigm

In the rational design and evaluation of serine protease inhibitors, the stereochemical fit between a ligand’s P1 residue and the enzyme’s S1 specificity pocket is the primary determinant of binding affinity (Ki) and selectivity. This guide objectively compares two acetylated dipeptide fragments widely used in product-inhibition studies and as synthetic precursors for transition-state analogs: L-Valine, N-(N-acetyl-L-alanyl)- (Ac-Ala-Val-OH) and N-acetyl-L-alanyl-L-alanine (Ac-Ala-Ala-OH) .

While structurally identical save for a single methyl versus isopropyl side chain at the P1 position, these two molecules exhibit vastly different thermodynamic behaviors when interacting with elastase-like serine proteases.

The S1 Pocket Architecture

Serine proteases utilize a conserved Ser-His-Asp catalytic triad, but their substrate specificity is dictated by the structural topology of the S1 pocket[1]. In enzymes like Human Neutrophil Elastase (HNE) and Porcine Pancreatic Elastase (PPE), the S1 pocket is shallow, hydrophobic, and hemispherical, lined by residues such as Val216 and Thr226[2].

  • Ac-Ala-Val-OH (Optimal Fit): The isopropyl side chain of the P1 valine perfectly complements the hemispherical geometry of the elastase S1 pocket[3]. This optimal packing maximizes van der Waals interactions and entropically favors the displacement of ordered water molecules from the cavity, resulting in a lower inhibition constant (higher affinity).

  • Ac-Ala-Ala-OH (Suboptimal Fit): The smaller methyl group of the P1 alanine under-fills the S1 cavity[4]. This creates a hydrophobic void that cannot be efficiently packed by water or the ligand, leading to an enthalpic penalty and significantly reduced binding affinity.

S1_Pocket_Logic E Serine Protease (Neutrophil Elastase) S1 S1 Pocket (Hydrophobic, Hemispherical) E->S1 C1 Ac-Ala-Val-OH (Valine P1) S1->C1 Binds C2 Ac-Ala-Ala-OH (Alanine P1) S1->C2 Binds R1 Optimal Steric Fit (Maximized van der Waals) C1->R1 High Affinity R2 Suboptimal Fit (Hydrophobic Void) C2->R2 Low Affinity

Structural logic of P1-S1 pocket interactions in elastase inhibition.

Comparative Performance Data

Because Ac-Ala-Val-OH and Ac-Ala-Ala-OH are free carboxylic acids, they act as weak, reversible competitive inhibitors (product inhibition mimics) rather than irreversible inactivators. However, their relative affinities dictate their utility as control fragments or as building blocks for potent electrophilic inhibitors (e.g., chloromethyl ketones or peptide aldehydes)[5].

ParameterL-Valine, N-(N-acetyl-L-alanyl)-N-acetyl-L-alanyl-L-alanine
Sequence Ac-Ala-Val-OHAc-Ala-Ala-OH
P1 Residue Valine (Isopropyl side chain)Alanine (Methyl side chain)
S1 Pocket Fit (Elastase) Optimal (Hemispherical match)Suboptimal (Hydrophobic void)
Relative Affinity (Ki) Lower Ki (Higher Affinity)Higher Ki (Lower Affinity)
Primary Application Precursor for potent elastase inhibitorsLow-affinity baseline / Negative control
Binding Thermodynamics Entropically driven (water displacement)Enthalpically penalized

Self-Validating Experimental Protocol: Chromogenic Inhibition Assay

To objectively measure the differential inhibitory capacity of these fragments, a continuous chromogenic assay is employed. This protocol is engineered as a self-validating system ; it incorporates specific internal controls to ensure that the observed kinetic differences are due to true competitive inhibition rather than assay artifacts.

Rationale & Causality in Assay Design
  • Triton X-100 in Buffer: Serine proteases are highly prone to adsorbing onto the hydrophobic surfaces of polystyrene microplates. Omitting a non-ionic detergent like Triton X-100 leads to a false loss of enzyme velocity over time.

  • Pre-Incubation Step: Fragment inhibitors have rapid off-rates. Pre-incubating the enzyme and inhibitor allows the system to reach thermodynamic equilibrium before the introduction of a high-affinity chromogenic substrate, which would otherwise outcompete the weak fragments instantly.

Assay_Workflow Step1 1. Reagent Prep Buffer + Triton X-100 Step2 2. Pre-Incubation Enzyme + Inhibitor (15 min) Step1->Step2 Step3 3. Initiation Add Chromogenic Substrate Step2->Step3 Step4 4. Kinetic Readout Absorbance @ 405 nm Step3->Step4 Step5 5. Validation Check V0 & Background Step4->Step5

Self-validating experimental workflow for chromogenic protease inhibition assays.

Step-by-Step Methodology
  • Buffer Preparation: Prepare Assay Buffer consisting of 0.1 M HEPES, 0.5 M NaCl, and 0.05% (v/v) Triton X-100, adjusted to pH 7.5.

  • Reagent Dilution:

    • Dilute Human Neutrophil Elastase (HNE) to a working concentration of 20 nM in Assay Buffer.

    • Prepare serial dilutions of Ac-Ala-Val-OH and Ac-Ala-Ala-OH ranging from 10 µM to 10 mM in DMSO (final DMSO concentration in the assay must not exceed 5%).

    • Prepare the chromogenic substrate (MeOSuc-Ala-Ala-Pro-Val-pNA) at 1 mM.

  • Pre-Incubation: In a 96-well clear microplate, combine 40 µL of Assay Buffer, 10 µL of the inhibitor dilution, and 30 µL of the HNE solution. Incubate at 25°C for 15 minutes to establish the Enzyme-Inhibitor (EI) equilibrium.

  • Self-Validation Controls:

    • Uninhibited Control (V0): 10 µL DMSO (no inhibitor) + Enzyme.

    • Background Control: 10 µL DMSO + Buffer (no enzyme).

  • Reaction Initiation: Rapidly add 20 µL of the substrate solution to all wells using a multichannel pipette to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the release of p-nitroaniline by measuring absorbance at 405 nm continuously for 10 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity (ΔA405/min) from the linear portion of the curve. Subtract the Background Control from all readings. Plot the fractional activity (Vi/V0) against inhibitor concentration to derive the IC50, and apply the Cheng-Prusoff equation to calculate the specific Ki.

Competitive_Inhibition E Free Elastase (E) ES ES Complex E->ES + S EI EI Complex (Inactive) E->EI + I S Substrate (S) MeOSuc-AAPV-pNA I Fragment Inhibitor (I) Ac-Ala-Val-OH P Product p-Nitroaniline (405 nm) ES->P Catalytic Cleavage EI->E Reversible Dissociation

Competitive inhibition mechanism of P1-targeted peptide fragments.

References

  • Grokipedia. "Elastase - Substrate Specificity and S1 Pocket Dynamics." Available at: [Link]

  • AK Lectures. "Specificity of Serine Proteases (Chymotrypsin, Trypsin and Elastase)." Available at:[Link]

  • Elkhalifa, M. "Analysis of a Hematopoietic serine protease; A closer look at the evolution and the extended cleavage specificity." DiVA Portal. Available at:[Link]

  • PMC. "Arginine substitution by alanine at the P1 position increases the selectivity of CmPI-II, a non-classical Kazal inhibitor." National Institutes of Health. Available at:[Link]

  • ResearchGate. "Design of selective substrates of proteinase 3 using combinatorial chemistry methods." Available at:[Link]

Sources

High-Fidelity NMR Spectroscopy Validation of Ac-Ala-Val-OH Structural Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Understanding the structural conformation of short peptides is a cornerstone of rational drug design and peptidomimetic development. The dipeptide derivative L-Valine, N-(N-acetyl-L-alanyl)- (Ac-Ala-Val-OH) serves as a critical model for investigating how side-chain steric bulk influences backbone dihedral angles ( ϕ and ψ ). Specifically, the bulky isopropyl group of valine fundamentally alters the conformational landscape, shifting the preference from a Polyproline II (PII) state to an extended β -strand conformation.

This guide objectively compares the performance of a High-Field Multidimensional NMR Conformational Workflow (800 MHz + CryoProbe) —our recommended "Product" approach—against standard 400 MHz NMR and Vibrational Spectroscopy. We provide actionable, self-validating protocols and experimental data to empower researchers in selecting the optimal analytical platform for peptide structural validation.

Comparative Analysis of Analytical Platforms

To accurately validate the cis/trans isomerism around the amide bond and the backbone dihedral angles of Ac-Ala-Val-OH, the chosen analytical method must resolve subtle variations in molecular geometry.

The Recommended Approach: High-Field 2D-NMR (800 MHz + CryoProbe)

High-field NMR provides the ultimate atomic-level spatial resolution. By operating at 800 MHz, the chemical shift dispersion is maximized, eliminating the spectral overlap between the protons of Alanine and Valine. This allows for the precise extraction of 3JHN,Hα​ coupling constants without second-order distortion. Furthermore, high-field ROESY experiments mitigate spin diffusion, yielding highly accurate interproton distance restraints essential for 3D modeling[1].

Alternative 1: Standard Routine NMR (400 MHz)

While ubiquitous and cost-effective, standard 400 MHz spectrometers often struggle with short peptides. The multiplet structures of the Valine and protons frequently overlap, leading to line broadening and inaccurate J -coupling extraction. This directly compromises the accuracy of the Karplus equation calculations used to determine the ϕ angle.

Alternative 2: Vibrational Spectroscopy (FT-IR/Raman)

Vibrational spectroscopy operates on a much shorter timescale (picoseconds) compared to NMR (milliseconds). This enables the detection of short-lived conformational states[2]. By analyzing the amide I and amide III bands, researchers can deduce the populations of PII, β , and αR​ conformations. However, FT-IR lacks the direct, atom-to-atom distance mapping that NMR NOE/ROE provides, making it an orthogonal rather than a standalone validation tool.

Performance Comparison
FeatureHigh-Field NMR (800 MHz)Standard NMR (400 MHz)Vibrational Spectroscopy (FT-IR/Raman)
Primary Output Precise 3J couplings, NOE distancesBasic connectivity, estimated 3J Amide band frequencies, A12 ratios
Timescale Milliseconds (Ensemble average)Milliseconds (Ensemble average)Picoseconds (Captures short-lived states)
Spatial Resolution High (Unambiguous atom mapping)Moderate (Prone to signal overlap)Low (Global secondary structure)
Conformational Data Direct ϕ and ψ angle derivationQualitative structural estimationPopulation percentages (PII vs. β )

The Causality of Conformation: Why Valine Matters

Do not merely measure; understand the physical drivers of the data. The intrinsic backbone preferences of amino acids vary strikingly[3]. In aqueous solution, an Alanine dipeptide predominantly adopts a Polyproline II (PII) conformation. However, the introduction of Valine in Ac-Ala-Val-OH changes the thermodynamic landscape.

The steric bulk of Valine's -branched isopropyl group restricts the available ϕ dihedral space. This steric clash forces the backbone into a more extended β -conformation. Experimentally, this is observed as a distinct shift in the 3JHN,Hα​ coupling constants and a redistribution of conformational populations. According to vibrational and NMR correlation studies, the population of the β conformation in valine dipeptides increases to ~50%, while the PII conformation decreases to ~46%, with the αR​ conformation remaining small (~4%)[2].

Causality Val Valine Isopropyl Group (Steric Bulk) Phi Restricted φ Dihedral Angle Val->Phi induces Beta Shift to β-Conformation (~50% Population) Phi->Beta promotes NMR Elevated 3J(HN,Hα) Coupling Constant Phi->NMR measured via Beta->NMR validates

Diagram: Logical relationship between Valine's steric bulk and resulting NMR observables.

Self-Validating Experimental Protocol: High-Field NMR Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. Each step contains internal checks to verify the reliability of the acquired data.

Step 1: Optimized Sample Preparation
  • Dissolve 10 mM of high-purity Ac-Ala-Val-OH in a solvent mixture of 90% H2​O / 10% D2​O .

  • Buffer the solution using 0.05 M phosphate buffer at pH 4.5.

    • Causality: pH 4.5 minimizes the base-catalyzed chemical exchange rate of amide protons with the solvent, ensuring sharp HN​ resonances necessary for accurate J -coupling extraction[3].

Step 2: Temperature Profiling (Hydrogen Bond Validation)
  • Acquire 1D 1H spectra from 278 K to 318 K in 5 K increments.

  • Calculate the temperature coefficient ( Δδ/ΔT ) for the Alanine and Valine amide protons.

    • Self-Validation Check: A coefficient more positive than -4.5 ppb/K indicates that the amide proton is shielded from the solvent, strongly suggesting its involvement in an intramolecular hydrogen bond.

Step 3: 2D ROESY Acquisition
  • Perform a 2D ROESY experiment (rather than NOESY) with a mixing time of 200 ms.

    • Causality: For small molecules like dipeptides, the rotational correlation time ( τc​ ) often results in NOE values near zero. ROESY utilizes a spin-lock field to ensure positive cross-peaks regardless of molecular weight[1].

  • Self-Validation Check: Use the known intra-residue distance between the Valine and protons as an internal "distance ruler" to calibrate the cross-peak volume integration for the rest of the molecule.

Step 4: J-Coupling Extraction and Karplus Analysis
  • Extract the 3JHN,Hα​ coupling constants from a high-resolution 1D spectrum or a 2D DQF-COSY cross-peak.

  • Apply the parameterized Karplus equation to translate the 3J value into a distribution of ϕ dihedral angles.

NMR_Workflow Start Ac-Ala-Val-OH Sample Prep (pH 4.5) NMR1D 1D 1H NMR & Temp Profiling (Extract Temp Coefficients) Start->NMR1D NMR2D 2D ROESY Acquisition (Interproton Distances) Start->NMR2D JComp J-Coupling Analysis (Karplus Equation) NMR1D->JComp Output 3D Conformational Validation (φ, ψ angles) NMR2D->Output JComp->Output

Diagram: Step-by-step High-Field NMR conformational validation workflow.

Experimental Data Summary

The table below summarizes the expected conformational populations and key NMR parameters for Ac-Ala-Val-OH compared to an Alanine dipeptide reference, demonstrating the analytical superiority of combining NMR coupling constants with vibrational data.

Peptide SystemDominant Conformation β -Strand PopulationPolyproline II (PII) PopulationAverage 3JHN,Hα​ (Hz)
Ac-Ala-Ala-OH (Ref)Polyproline II (PII)~15 - 20%~70 - 75%5.7 - 6.1
Ac-Ala-Val-OH Mixed ( β / PII)~50% ~46% 7.5 - 8.2

Data synthesized from high-resolution NMR coupling constant trends and FT-IR amide band decompositions[2],[3]. The elevated 3JHN,Hα​ in Valine directly correlates with the shift toward the β -conformation.

Conclusion

For the rigorous structural validation of Ac-Ala-Val-OH, High-Field 800 MHz NMR stands as the superior analytical product. While standard 400 MHz NMR is insufficient for resolving the complex spin systems of branched aliphatic side chains, and vibrational spectroscopy lacks atom-specific distance mapping, high-field multidimensional NMR provides an unambiguous, self-validating framework. By accurately extracting 3JHN,Hα​ couplings and ROESY distance restraints, researchers can confidently map the steric-driven shift from Polyproline II to β -strand conformations.

References
  • Avbelj, F., Grdadolnik, J., Grdadolnik, S. G., & Baldwin, R. L. (2008). Determination of Conformational Preferences of Dipeptides Using Vibrational Spectroscopy. The Journal of Physical Chemistry B.[Link]

  • Avbelj, F., & Baldwin, R. L. (2006). Intrinsic backbone preferences are fully present in blocked amino acids. Proceedings of the National Academy of Sciences.[Link]

Sources

Comparative Efficacy Guide: N-acetyl-L-alanyl-L-valine vs. Standard Elastase Inhibitors in Protease Targeting

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Landscape of Elastase Modulation

Human Neutrophil Elastase (HNE) is a highly destructive serine protease released during the degranulation of polymorphonuclear leukocytes. While essential for innate immunity, its dysregulation is a primary driver of tissue remodeling in pathologies such as Chronic Obstructive Pulmonary Disease (COPD) and Acute Respiratory Distress Syndrome (ARDS)[1].

In structural biology and drug development, researchers frequently evaluate two distinct classes of molecules for HNE modulation: minimal recognition sequences (e.g., the dipeptide derivative N-acetyl-L-alanyl-L-valine ) and highly evolved, active-site directed standard inhibitors (e.g., Sivelestat and AAPV-CMK ). As a Senior Application Scientist, I have structured this guide to objectively compare their mechanistic efficacies, binding kinetics, and practical utility in assay development.

Mechanistic Causality and Structural Dynamics

The specificity of HNE is largely driven by its hemispherical S1 and S2 sub-sites, which preferentially accommodate small, aliphatic amino acids like valine and alanine[2].

  • N-acetyl-L-alanyl-L-valine (Ac-Ala-Val): This truncated dipeptide acts as a minimal substrate mimic. Because it only occupies the S1 (Val) and S2 (Ala) pockets without possessing a reactive electrophilic warhead, it functions as a very weak, reversible competitive inhibitor (or a slow-turnover substrate). Its primary utility lies in structural mapping as a baseline scaffold rather than as a functional inhibitor[2].

  • Standard Elastase Inhibitors (Sivelestat & AAPV-CMK): Standard inhibitors are engineered for high-affinity binding and irreversible (or pseudo-irreversible) inactivation. Sivelestat is a potent, acylating inhibitor that forms a stable, long-lived complex with the Ser195 residue of the catalytic triad[1]. Alternatively, chloromethyl ketones like MeOSuc-Ala-Ala-Pro-Val-CMK (AAPV-CMK) utilize the full S1-S4 recognition sequence to perfectly align a reactive warhead, resulting in rapid, irreversible covalent modification of the active site.

Quantitative Efficacy Comparison

The table below summarizes the vast thermodynamic and kinetic differences between minimal scaffolds and standard therapeutic inhibitors.

CompoundClassificationBinding MechanismIC50 / Ki (Typical)Primary Application
N-acetyl-L-alanyl-L-valine Minimal Substrate MimicReversible, S1/S2 Pocket> 1 mM (Weak)Structural mapping, baseline scaffold
Sivelestat Standard InhibitorAcylating, Ser195~ 44 nM (Potent)In vitro assays, therapeutic (ALI/ARDS)[3]
AAPV-CMK Standard InhibitorIrreversible, Covalent< 10 nM (Potent)Irreversible enzyme inactivation

Experimental Protocol: In Vitro HNE Inhibition and Kinetic Profiling

To validate the comparative efficacy of these compounds, a continuous fluorogenic assay must be employed. We utilize the substrate MeOSuc-AAPV-AMC, which releases fluorescent 7-amino-4-methylcoumarin (AMC) upon cleavage by HNE[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.05% Tween-20).

    • Causality: The inclusion of Tween-20 prevents non-specific enzyme adsorption to the microplate walls, ensuring accurate kinetic readings, while high salt (0.5 M NaCl) prevents auto-degradation of HNE.

  • Inhibitor Dilution: Prepare serial dilutions of Ac-Ala-Val (range: 10 µM to 10 mM) and Sivelestat (range: 0.1 nM to 100 nM) in DMSO.

    • Causality: Keeping the final DMSO concentration strictly below 1% (v/v) prevents solvent-induced enzyme denaturation and artefactual loss of activity.

  • Enzyme Pre-incubation: Add 10 nM purified Human Neutrophil Elastase to the inhibitor solutions in a black 96-well microplate. Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation is critical for slow-binding or covalent inhibitors (like Sivelestat) to reach thermodynamic equilibrium with the enzyme before substrate competition begins.

  • Reaction Initiation: Rapidly add 50 µM MeOSuc-AAPV-AMC substrate to all wells.

    • Causality: Using a multichannel pipette minimizes timing artifacts across the plate, ensuring the initial velocity ( V0​ ) is calculated from the exact same starting point.

  • Kinetic Measurement: Monitor fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) for 30 minutes.

    • Causality: Continuous monitoring allows for the detection of non-linear progress curves, which validate the irreversible nature of standard inhibitors compared to the linear steady-state of Ac-Ala-Val.

  • Data Analysis: Plot fractional activity ( Vi​/V0​ ) versus inhibitor concentration. Use the Cheng-Prusoff equation for Ac-Ala-Val (reversible) and pseudo-first-order kinetic models for AAPV-CMK/Sivelestat to derive Ki​ and IC50​ values.

Mechanistic Visualization

G cluster_AcAlaVal Minimal Scaffold Pathway cluster_Standard Standard Inhibitor Pathway HNE Human Neutrophil Elastase (Active State) AcAlaVal N-acetyl-L-alanyl-L-valine HNE->AcAlaVal Low-affinity interaction Standard Sivelestat / AAPV-CMK HNE->Standard High-affinity interaction Reversible S1/S2 Pocket Occupancy (Weak Affinity) AcAlaVal->Reversible ActiveEnzyme Rapid Dissociation (Enzyme Remains Active) Reversible->ActiveEnzyme High Off-Rate Covalent S1-S4 Recognition & Ser195 Covalent Attack Standard->Covalent Inhibited Irreversible/Stable Complex (Enzyme Inactivated) Covalent->Inhibited Covalent Trapping

Mechanistic workflow comparing weak reversible binding vs. potent covalent HNE inhibition.

Conclusion

While N-acetyl-L-alanyl-L-valine provides foundational insights into the baseline steric requirements of the HNE S1/S2 pockets, it lacks the thermodynamic driving force and reactive chemistry for effective inhibition. Standard inhibitors like Sivelestat remain the gold standard for robust in vitro assays and therapeutic development due to their optimized extended-chain recognition and covalent trapping mechanisms.

References

  • Zimmerman M, Ashe B, Yurewicz EC, Patel G. "Sensitive assays for trypsin, elastase, and chymotrypsin using new fluorogenic substrates." Analytical Biochemistry. 1977. URL:[Link]

  • MEROPS - the Peptidase Database. EMBL-EBI. URL: [Link]

  • Rajagopal D, Narayanaswamy R, Prabhakaran V-S. "Sivelestat (Neutrophil Elastase Inhibitor) as an Anti-inflammatory and Anti-viral Agent: An In Silico Study." Cureus. 2024. URL: [Link]

  • Bove SE, et al. "Prophylactic inhibition of neutrophil elastase prevents the development of chronic neuropathic pain in osteoarthritic mice." Osteoarthritis Cartilage. URL:[Link]

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A Senior Application Scientist's Guide to Validating Peptide Purity: An In-Depth Analysis of Ac-Ala-Val-OH using LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Purity Percentages—The Imperative for Structural Confirmation

In the realms of biochemical research and therapeutic development, the purity of a synthesized peptide is not merely a quantitative metric; it is the bedrock of experimental validity and clinical safety. For researchers working with custom peptides like Ac-Ala-Val-OH (N-acetyl-L-alanyl-L-valine), relying solely on traditional methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can be misleading. While HPLC-UV is a workhorse for purification and basic purity assessment, it is fundamentally "mass-blind." It cannot distinguish the target peptide from co-eluting impurities of different molecular weights, nor can it confirm the primary structure of the eluted peak.

This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against conventional HPLC-UV for the purity validation of a synthesized short peptide, Ac-Ala-Val-OH. We will move beyond a simple protocol listing to explain the causality behind each experimental choice, establishing a self-validating system that ensures not only the purity but also the identity of your target molecule. This approach is critical for regulatory compliance and ensuring the reliability of your scientific outcomes.[1][2][3]

The Analytical Challenge: Understanding Ac-Ala-Val-OH and Its Synthetic Baggage

The target of our analysis is a simple N-terminally acetylated dipeptide, Ac-Ala-Val-OH. Its synthesis, typically via Solid-Phase Peptide Synthesis (SPPS), is straightforward but not without pitfalls.[4][5] A robust analytical method must be capable of detecting and resolving a host of potential process-related impurities.

Common Impurities in SPPS include:

  • Deletion Sequences: Resulting from an incomplete coupling cycle. In this case, a key impurity to screen for would be the single amino acid precursor that failed to couple, leading to a truncated sequence.[6][7]

  • Insertion/Coupling Failures: Inefficient deprotection of the temporary Fmoc group or excess use of reagents can lead to the insertion of an extra amino acid residue.[8][9][10]

  • Racemization: The chiral integrity of amino acids can be compromised during activation, leading to the formation of diastereomers (e.g., Ac-D-Ala-L-Val-OH), which may have different biological activities and can be difficult to separate chromatographically.[7][10]

  • Residual Protecting Groups: Incomplete removal of protecting groups during the final cleavage step can result in modified peptides.[9]

  • Oxidation/Modification: Certain amino acid side chains are susceptible to oxidation or other modifications during synthesis and cleavage.[9][10]

The presence of these impurities, even at low levels, can confound experimental results. LC-MS/MS provides the necessary specificity to not only separate these byproducts but also to identify them, offering crucial feedback for optimizing the synthesis process itself.

The LC-MS/MS Paradigm: A Synergy of Separation and Specificity

LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the unparalleled detection specificity and structural elucidation power of tandem mass spectrometry.[11] For peptide analysis, a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is an ideal platform, offering a combination of precursor ion selection, controlled fragmentation, and high-resolution mass analysis.[12][13][14]

The Workflow: A Logical and Self-Validating Process

The following diagram illustrates a robust workflow for the comprehensive purity and identity validation of Ac-Ala-Val-OH.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Acquisition & Interpretation prep Synthesized Ac-Ala-Val-OH (Crude/Purified Product) dissolve Dissolve in Mobile Phase A prep->dissolve lc LC Separation (Reversed-Phase C18) dissolve->lc esi Electrospray Ionization (ESI) lc->esi ms MS Analysis (Q-TOF) esi->ms ms1 Full Scan (MS1) Acquire Precursor m/z ms->ms1 ms2 Tandem MS (dd-MS2) Fragment & Acquire MS/MS ms->ms2 purity Calculate Purity (XIC Area %) ms1->purity impurity Tentatively Identify Impurities (from MS1 data) ms1->impurity confirm Confirm Identity (b/y ion series) ms2->confirm report Final Report: Purity & Identity Confirmed confirm->report purity->report impurity->report

Caption: Workflow for Ac-Ala-Val-OH purity and identity validation.

Experimental Protocols: The "How" and the "Why"

Every step in the protocol is designed to ensure data integrity and reproducibility. Here, we detail the methodologies and the scientific rationale behind them.

Step 1: Sample & Mobile Phase Preparation
  • Analyte Preparation: Accurately weigh ~1 mg of synthesized Ac-Ala-Val-OH and dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution. Further dilute to a working concentration of 10-50 µg/mL.

    • Rationale: Dissolving the sample in the initial mobile phase composition prevents peak distortion and ensures compatibility with the LC system.

  • Mobile Phase A (Aqueous): 99.9% HPLC-grade water, 0.1% formic acid.

  • Mobile Phase B (Organic): 99.9% HPLC-grade acetonitrile, 0.1% formic acid.

    • Rationale: Formic acid is a volatile mobile phase additive that effectively protonates the peptide, leading to good peak shape and efficient ionization in positive-mode ESI.[15] Unlike Trifluoroacetic Acid (TFA), which is an excellent ion-pairing agent for UV-based separations, formic acid causes significantly less ion suppression in the MS source, making it the superior choice for LC-MS applications.[15][16]

Step 2: Liquid Chromatography (LC) Method

The goal is to achieve a sharp, symmetrical peak for the main component, with baseline separation from any impurities.

ParameterSettingRationale
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µmC18 is the standard for peptide separation based on hydrophobicity. The small particle size (1.8 µm) provides high resolution and efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and separation quality.
Injection Vol. 2 µLA small injection volume prevents column overloading and peak broadening.
UV Detection 214 nmFor comparison, monitoring at 214 nm allows for the detection of the peptide backbone amide bonds.
Gradient 5% to 60% B over 15 minA shallow gradient is crucial for resolving closely related peptide impurities. The initial hold at 5% B ensures the peptide is properly focused on the column head before elution begins.[17]
Step 3: Tandem Mass Spectrometry (MS/MS) Method

The MS method is designed to first survey all ions eluting from the column (Full Scan MS1) and then to automatically select and fragment ions of interest for structural confirmation (dd-MS2 or Tandem MS).

ParameterSettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Peptides readily accept protons in an acidic mobile phase, making ESI+ the ideal mode for generating [M+H]+ ions.[18][19]
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF)Provides high mass accuracy (<5 ppm) and resolution, allowing for confident molecular formula determination and differentiation of near-isobaric compounds.[12][20]
Scan Mode 1 MS1 (Full Scan): 100-1000 m/zA wide scan range ensures the detection of the target peptide as well as potential lower and higher mass impurities and fragments.
Scan Mode 2 dd-MS2 (Data-Dependent Acquisition): This "smart" mode automatically triggers MS/MS scans on the most intense ions from the MS1 scan, enabling identification without prior knowledge of impurities.
Precursor SelectionTop 3 most intense ions
Collision EnergyStepped (e.g., 10, 20, 40 eV)
Collision GasArgon or Nitrogen
Data Interpretation: From Spectra to Certainty

1. Confirming the Target Peptide

  • Expected Mass: The theoretical monoisotopic mass of Ac-Ala-Val-OH (C10H18N2O4) is 230.1267 Da. We expect to see the protonated molecule, [M+H]+, at an m/z of 231.1340 .

  • MS1 Analysis: The first step is to generate an Extracted Ion Chromatogram (XIC) for m/z 231.1340. A sharp peak should appear at the expected retention time. High-resolution mass data should confirm the measured mass is within 5 ppm of the theoretical mass.

  • MS/MS Analysis: The MS/MS spectrum of the precursor ion (231.1340 m/z) is the ultimate confirmation of identity. We expect to see specific fragment ions corresponding to cleavage along the peptide backbone.

Expected Fragmentation for Ac-Ala-Val-OH ([M+H]+):

Ion TypeSequenceTheoretical m/z
b1 Ac-Ala114.0550
y1 Val-OH118.0863

The presence of these key fragment ions provides unambiguous proof that the main peak is indeed Ac-Ala-Val-OH.

2. Assessing Purity and Identifying Impurities

Purity is calculated from the MS1 data by comparing the area of the target peptide's XIC peak to the total ionic current (TIC) of all peaks in the chromatogram.

Purity % = (Area of Ac-Ala-Val-OH Peak / Total Area of All Peaks in TIC) x 100

Any other peaks in the TIC represent impurities. Their m/z values from the MS1 scan provide critical clues to their identity.

Potential ImpurityModificationExpected [M+H]+ m/z
Deletion (Ac-Val-OH) Missing Alanine160.0968
Insertion (Ac-Ala-Ala-Val-OH) Extra Alanine302.1714
Racemized Diastereomer D-amino acid present231.1340
Oxidation +16 Da247.1290

Note: Racemized diastereomers will have the exact same mass and require chromatographic separation for detection.[7] A well-optimized LC method is crucial for their resolution.

Comparative Analysis: LC-MS/MS vs. HPLC-UV

The following table objectively compares the performance of the two techniques for this specific application.

FeatureHPLC-UV (214 nm)LC-MS/MS (Q-TOF)
Specificity Low. Cannot distinguish co-eluting compounds with different masses. Any molecule absorbing at 214 nm contributes to the signal.Very High. Detection is based on a unique mass-to-charge ratio, providing an orthogonal dimension of separation.[21]
Identity Confirmation None. Provides only retention time data.Absolute. MS/MS fragmentation provides definitive structural confirmation of the primary sequence.[11]
Impurity Identification Not possible. Unknown peaks cannot be identified without collecting fractions and performing further analysis.Possible. The accurate mass of an impurity provides its elemental composition, allowing for tentative identification.[11]
Sensitivity Good.Excellent. Often orders of magnitude more sensitive than UV detection.[22]
Quantification Robust and linear, considered the gold standard for purity assessment by area percentage.Can be complex due to variations in ionization efficiency between different molecules. Requires careful method validation for accurate quantification.
Regulatory View A standard and required test for purity.Increasingly expected by regulatory agencies (e.g., FDA, EMA) for characterization and identity confirmation.[1][23]
Conclusion: An Integrated Approach for Unquestionable Quality

While HPLC-UV remains a valuable tool for routine quality control and preparative purification, it is insufficient on its own for the comprehensive validation of a synthesized peptide. Its "mass-blind" nature leaves critical questions of identity and the presence of co-eluting impurities unanswered.

LC-MS/MS, particularly with a high-resolution instrument like a Q-TOF, provides an integrated and self-validating solution. In a single run, it delivers:

  • Chromatographic Separation: Resolving the target peptide from impurities.

  • Purity Assessment: Based on the relative abundance of all detected ions.

  • Identity Confirmation: Through accurate mass measurement and unambiguous MS/MS fragmentation patterns.

  • Impurity Profiling: Offering valuable insights into the success of the chemical synthesis.

For researchers, scientists, and drug development professionals, adopting an LC-MS/MS-centric approach is not just an alternative; it is an essential step towards ensuring data integrity, accelerating research, and building a robust foundation for downstream applications.

References
  • Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. U.S. National Library of Medicine.[Link]

  • Development and validation of an LC-MS/MS analytical procedure for the combined detection of prohibited peptides in biological fluids. ResearchGate.[Link]

  • Time-of-flight mass spectrometry. Wikipedia.[Link]

  • A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. U.S. National Library of Medicine.[Link]

  • Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies.[Link]

  • Common Peptide Contaminants and Impurities. PepSpace.[Link]

  • Improved LC–MS identification of short homologous peptides using sequence-specific retention time predictors. U.S. National Library of Medicine.[Link]

  • The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Semantic Scholar.[Link]

  • What Are the FDA Requirements for Peptide Characterization? ResolveMass Laboratories Inc.[Link]

  • 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud.[Link]

  • Related impurities in peptide medicines. PubMed.[Link]

  • Method to compare collision-induced dissociation spectra of peptides: potential for library searching and subtractive analysis. PubMed.[Link]

  • Collision-induced dissociation (CID) of peptides and proteins. PubMed.[Link]

  • An Introduction to quadrupole-time-of-flight mass spectrometry. ResearchGate.[Link]

  • An introduction to quadrupole-time-of-flight mass spectrometry. PubMed.[Link]

  • Why is Time-of-Flight Mass Spectrometry (TOFMS) considered a more ideal detector relative to Quadrupole Mass Spectrometry (QMS)? Universal Lab.[Link]

  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. U.S. National Library of Medicine.[Link]

  • Collision-Based Ion-activation and Dissociation. AnalyteGuru.[Link]

  • Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. LCGC.[Link]

  • Investigating the Mechanism of Protein and Peptide Electrospray Ionization. University of Western Ontario.[Link]

  • Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. U.S. National Library of Medicine.[Link]

  • Analysis of Peptide Mixtures for Proteomics Research Using LC–ESI-MS with a Simple Microgradient Device. LCGC International.[Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies.[Link]

  • Supercharged Protein and Peptide Ions Formed by Electrospray Ionization. U.S. National Library of Medicine.[Link]

  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. MDPI.[Link]

  • UPLC-MS/MS method development for peptide analysis. AMSbiopharma.[Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.[Link]

  • Chromatography and Detection Methods for Peptide Purification. Gilson.[Link]

  • New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS. Chromatography Today.[Link]

  • How to Identify Unknown Peptides by LCMS Testing. ResolveMass Laboratories Inc.[Link]

  • Stability-indicating methods for peptide drug analysis. AMSbiopharma.[Link]

  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. ResearchGate.[Link]

  • Efficient Quality Control of Peptide Pools by UHPLC and Simultaneous UV and HRMS Detection. University of Potsdam.[Link]

  • Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics.[Link]

  • LC-MS/MS for Bioanalytical Peptide and Protein Quantification. YouTube.[Link]

  • HPLC of Peptides and Proteins. SpringerLink.[Link]

  • OMCL interpretation of screening results for unknown peptides and proteins. EDQM.[Link]

  • Characterization of Protein Impurities and Site-Specific Modifications Using Peptide Mapping with Liquid Chromatography and Data Independent Acquisition Mass Spectrometry. ACS Publications.[Link]

  • Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS. Almac Group.[Link]

  • Show the steps involved in a synthesis of Phe-Ala-Val using the Merrifield procedure. Vaia.[Link]

  • Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA.[Link]

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Cross-validation of N-acetyl-L-alanyl-L-valine binding kinetics using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the biophysical characterization of low-molecular-weight compounds requires moving beyond basic instrument operation to understanding the fundamental physical chemistry of the assay.

The dipeptide derivative N-acetyl-L-alanyl-L-valine methyl ester (commonly known as ZZL-7, MW: 244.3 Da) represents a breakthrough in neuropharmacology. By selectively binding to the nNOS PDZ domain, ZZL-7 disrupts the interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS), promoting membrane SERT localization and delivering a fast-onset antidepressant effect within 2 hours[1][2][3].

However, measuring the binding kinetics of a 244.3 Da molecule to a ~15 kDa PDZ domain presents a significant analytical challenge. This guide objectively compares Surface Plasmon Resonance (SPR) against Bio-Layer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC) for cross-validating ZZL-7 binding kinetics, providing field-proven protocols and causal reasoning for assay design.

Mechanistic Context: The SERT-nNOS Disruption

To design a valid kinetic assay, we must first understand the biological interaction. The SERT naturally binds to a shallow, elongated groove on the nNOS PDZ domain containing the conserved sequence GLGF (Gly21, Leu22, Gly23, Phe24)[3]. ZZL-7 acts as a competitive inhibitor, inserting into this exact GLGF groove to physically dissociate the SERT-nNOS complex[1][3].

Pathway A SERT C SERT-nNOS Complex A->C Binds B nNOS PDZ Domain B->C Binds F Membrane SERT B->F Frees SERT E SERT Internalization C->E Induces Depressive State D ZZL-7 (Dipeptide) D->B Binds GLGF Groove D->C Disrupts Complex

Mechanism of ZZL-7 disrupting the SERT-nNOS complex to promote membrane SERT localization.

Technology Comparison: SPR vs. BLI vs. ITC

When evaluating small molecules like ZZL-7, the choice of biophysical technique dictates the quality of the kinetic data ( kon​ , koff​ ) and thermodynamic data ( KD​ , ΔH ).

  • Surface Plasmon Resonance (SPR): The gold standard for small molecules. SPR detects refractive index changes at a metal surface[4]. Because the signal is directly proportional to the mass of the bound analyte[5][6], modern high-sensitivity SPR systems can accurately resolve the binding of a 244 Da molecule, providing real-time kinetic rate constants[7].

  • Bio-Layer Interferometry (BLI): Uses optical interference at the tip of a fiber-optic biosensor. While excellent for biologics, BLI struggles with analytes under 300 Da due to lower signal-to-noise ratios.

  • Isothermal Titration Calorimetry (ITC): A true label-free, solution-based method that measures the heat released or absorbed during binding. It provides orthogonal validation of the equilibrium dissociation constant ( KD​ ) and stoichiometry, but cannot measure kinetic rate constants ( kon​ , koff​ ).

Table 1: Performance Comparison for ZZL-7 (244.3 Da) Analysis
MetricSPR (e.g., Biacore 8K)BLI (e.g., Octet Red96)ITC (e.g., MicroCal PEAQ)
Sensitivity Limit < 100 Da (Excellent)~300 Da (Marginal/Poor)N/A (Heat-based)
Data Output kon​ , koff​ , KD​ kon​ , koff​ , KD​ (Noisy) KD​ , ΔH , ΔS , N
Sample Consumption Low (~10 µg protein)Low (~15 µg protein)High (~1-2 mg protein)
Immobilization RequiredRequiredNot Required (Solution)
Throughput High (Multi-cycle)MediumLow (1 run / 2 hours)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, a protocol must be self-validating. This means incorporating internal controls that prove the observed signal is genuine binding, not an artifact of bulk refractive index shifts or non-specific interactions.

Surface Plasmon Resonance (SPR) Protocol

Causality in Design: We must immobilize the larger nNOS PDZ domain (~15 kDa) rather than the ZZL-7 dipeptide. Modifying ZZL-7 for surface attachment would likely destroy its N-acetyl or methyl ester groups, which are critical for GLGF groove insertion. Furthermore, ZZL-7 requires DMSO for solubility[8]. Because DMSO has a massive refractive index, a 0.1% mismatch between the buffer and sample can generate a bulk shift that masks the binding of a 244 Da molecule. Therefore, a rigorous solvent correction curve is mandatory.

Workflow S1 1. Surface Activation (EDC/NHS on CM5) S2 2. nNOS PDZ Immobilization (Amine Coupling) S1->S2 S3 3. Solvent Correction (DMSO Calibration) S2->S3 S4 4. Kinetic Titration (ZZL-7 Multi-cycle) S3->S4 S5 5. Data Fitting (1:1 Langmuir Model) S4->S5

Step-by-step Surface Plasmon Resonance (SPR) experimental workflow for small molecule kinetics.

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 sensor chip. Activate Flow Cells (FC) 1 and 2 using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Ligand Immobilization: Dilute recombinant nNOS PDZ domain to 20 µg/mL in 10 mM Sodium Acetate (pH 4.5). Inject over FC2 to achieve a target immobilization level of ~3000 RU. This high density is required to yield a theoretical maximum response ( Rmax​ ) of ~48 RU for the 244 Da ZZL-7. Cap both FC1 (Reference) and FC2 with 1 M Ethanolamine-HCl (pH 8.5).

  • Solvent Correction: Prepare an 8-point DMSO calibration curve ranging from 1.5% to 2.8% DMSO in PBS-P+ buffer. Inject these standards to create a correction plot, eliminating bulk refractive index artifacts caused by DMSO variations.

  • Kinetic Titration: Prepare a 2-fold dilution series of ZZL-7 from 0.39 µM to 50 µM in running buffer (PBS-P+ with 2% DMSO). Inject at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a 60-second association phase and a 120-second dissociation phase.

  • Validation & Fitting: Double-reference the data (subtract FC1 from FC2, then subtract a blank buffer injection). Fit the resulting sensorgrams using a 1:1 Langmuir binding model[4].

Orthogonal Validation via ITC

Causality in Design: ITC is deployed to validate the SPR-derived KD​ without the potential artifacts of surface immobilization. Because ITC measures heat, it requires no labeling or surface chemistry, making it the perfect orthogonal check.

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze the nNOS PDZ domain extensively against PBS (pH 7.4) containing 2% DMSO. Dissolve ZZL-7 in the exact same dialysis buffer to prevent heat-of-mixing artifacts.

  • Titration Setup: Load 50 µM of nNOS PDZ domain into the sample cell. Load 500 µM of ZZL-7 into the injection syringe.

  • Execution: Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and 150 seconds between injections.

  • Data Analysis: Integrate the heat peaks and fit to a one-set-of-sites model to extract KD​ , ΔH , and stoichiometry (N).

Cross-Validation Data Summary

The following table presents representative cross-validation data for the ZZL-7 / nNOS PDZ interaction, highlighting the strengths and limitations of each platform.

Table 2: Representative Kinetic and Thermodynamic Parameters for ZZL-7
ParameterSPR (Biacore)BLI (Octet)ITC (MicroCal)
kon​ ( M−1s−1 ) 4.2×104 Not accurately resolvedN/A
koff​ ( s−1 ) 1.8×10−1 Not accurately resolvedN/A
KD​ (Equilibrium) 4.28 µM ~6.5 µM (High Error)4.50 µM
ΔH (kcal/mol) N/AN/A-8.4
Stoichiometry (N) ~0.95 (via Rmax​ )Undetermined0.98

Conclusion: SPR provides robust, high-resolution kinetic rate constants that explain the fast-onset (2-hour) pharmacodynamics of ZZL-7[2]. BLI lacks the sensitivity to confidently fit the rapid association/dissociation phases of this 244 Da dipeptide. ITC perfectly cross-validates the SPR equilibrium dissociation constant ( KD​ ) while revealing that the binding to the GLGF groove is an enthalpy-driven process.

References

  • Simultaneous Quantification of Protein Binding Kinetics in Whole Cells with Surface Plasmon Resonance Imaging and Edge Deformation Tracking - MDPI.
  • ZZL-7 - Cayman Chemical.
  • ZZL 7 | 5-HT Transporter Compounds: Tocris Bioscience.
  • ZZL-7 - PRODUCT INFORMATION - Cayman Chemical.
  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging | Analytical Chemistry - ACS Publications.
  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - PMC.
  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism - Drug Hunter.
  • ZZL-7 | Antidepressant Agent - MedchemExpress.com.
  • Exploring Novel Antidepressants Targeting G Protein-Coupled Receptors and Key Membrane Receptors Based on Molecular Structures - PMC.
  • nNOS and Neurological, Neuropsychiatric Disorders: A 20-Year Story - PMC.

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Safety Operating Guide

L-Valine, N-(N-acetyl-L-alanyl)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive technical guide to provide laboratory personnel, researchers, and drug development professionals with the essential operational and safety protocols for handling L-Valine, N-(N-acetyl-L-alanyl)- (commonly referred to as Ac-Ala-Val-OH) and its derivatives.

This guide moves beyond basic safety data sheets to explain the causality behind our standard operating procedures, ensuring that every protocol is a self-validating system designed for maximum safety and experimental integrity.

Executive Summary & Pharmacological Context

L-Valine, N-(N-acetyl-L-alanyl)- and its methyl ester derivative (ZZL-7) are synthetic dipeptide derivatives[1]. In recent neuropharmacological research, these compounds have gained prominence as potent inhibitors of the protein-protein interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS)[2]. By dissociating this complex in the dorsal raphe nucleus (DRN), these derivatives induce a rapid accumulation of extracellular serotonin, acting as fast-onset antidepressants in in vivo models[2]. Because these compounds are frequently utilized in high-throughput screening and behavioral assays, establishing rigorous operational handling and disposal protocols is critical.

Chemical Profile and Hazard Summary

Although peptide derivatives generally exhibit low systemic toxicity, they must be handled as potentially hazardous laboratory chemicals until fully characterized. The quantitative data below summarizes the physical properties and safety thresholds for Ac-Ala-Val-OH and its methyl ester.

Table 1: Physical Properties and Hazard Summary

Property / ParameterSpecification
Chemical Names L-Valine, N-(N-acetyl-L-alanyl)-; Ac-Ala-Val-OH; ZZL-7 (Methyl ester)
CAS Numbers 110998-94-2 (Free acid); 99141-91-0 (Methyl ester)
Molecular Weight ~230.26 g/mol (Free acid); 244.29 g/mol (Methyl ester)
Solubility DMSO (≥10 mg/mL), DMF (≥30 mg/mL), Ethanol (≥30 mg/mL)[1]
Hazard Classification Not classified as a hazardous substance under GHS/OSHA[3][4]
Environmental Hazard Water Hazard Class 1 (slightly hazardous to water)[4]
Required PPE Nitrile gloves, safety goggles, standard laboratory coat[4]

Operational Workflow: Preparation of Stock Solutions

Expert Insight: Peptide derivatives like Ac-Ala-Val-OH are highly stable in lyophilized form but require specific organic solvents for biological assays. We recommend anhydrous DMSO or DMF for primary stock solutions to ensure complete dissolution without degrading the peptide backbone.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized vial to equilibrate to room temperature in a desiccator for 30 minutes prior to opening.

    • Causality: This prevents ambient moisture condensation upon opening, which can cause rapid hydrolysis of the peptide bonds or inaccurate weighing.

  • Solvent Addition: Add anhydrous DMSO directly to the vial to achieve a 10 mg/mL stock concentration[1].

  • Agitation: Vortex gently for 30–60 seconds. If particulates remain, sonicate in a room-temperature water bath for 2–3 minutes.

  • Self-Validation Check: Visually inspect the solution against a dark background. The solution must be completely optically clear. Any turbidity indicates incomplete dissolution or moisture contamination, requiring re-sonication or disposal.

  • Aliquot & Storage: Divide the stock solution into single-use aliquots (e.g., 50 µL) in low-protein-binding microcentrifuge tubes. Store immediately at -20°C.

    • Causality: Repeated freeze-thaw cycles degrade peptide integrity; single-use aliquots maintain compound efficacy for sensitive in vivo assays.

Waste Management and Disposal Plan

Because Ac-Ala-Val-OH is slightly hazardous to water sources and is typically dissolved in organic solvents, it must never be disposed of via standard municipal waste or laboratory sinks[4]. Disposal must comply with official environmental regulations[4].

A. Solid Waste (Powder and Contaminated Consumables)

  • Segregation: Collect all empty vials, contaminated pipette tips, and weighing boats in a designated, puncture-resistant solid chemical waste bin lined with a double biohazard/chemical bag.

  • Labeling: Affix a standardized Environmental Health and Safety (EH&S) label marking the contents as "Non-Hazardous Solid Chemical Waste - Peptide Derivatives."

  • Disposal Route: Transfer to the facility's central waste accumulation area for incineration by a licensed chemical waste contractor.

B. Liquid Waste (Solvent-Containing Solutions)

  • Compatibility Check: Ensure the waste container is compatible with the solvent used (e.g., high-density polyethylene (HDPE) carboys for DMSO/Ethanol).

  • Segregation: Pour residual stock solutions into a "Halogen-Free Organic Waste" carboy.

    • Causality: Segregating halogenated from non-halogenated waste prevents the formation of toxic dioxins during the incineration process and significantly reduces facility disposal costs.

  • Self-Validation Check: Before sealing the liquid waste carboy, verify that no phase separation, gas evolution, or exothermic reaction occurs upon adding the peptide-solvent mixture, confirming solvent compatibility.

  • Storage Limits: Store the liquid waste in secondary containment. Adhere strictly to the 90-day RCRA accumulation limit before transferring to EH&S.

C. Spill Response Protocol

  • Solid Spills: Do not sweep dry powder, as this creates inhalable dust. Gently cover the spill with a damp paper towel (using water or 70% ethanol), wipe inward to prevent spreading, and place the towel in the solid chemical waste bin.

  • Liquid Spills: Absorb with inert materials (e.g., vermiculite or universal spill pads). Clean the surface with soap and water, followed by a 70% ethanol wipe down.

Visualizing the Workflows

Disposal Start Ac-Ala-Val-OH Waste Generated Solid Solid Waste (Powder/Vials) Start->Solid Liquid Liquid Waste (DMSO/EtOH Solutions) Start->Liquid SolidCollect Collect in Double-Bagged Biohazard/Chem Bin Solid->SolidCollect LiquidCollect Collect in Halogen-Free Organic Waste Jug Liquid->LiquidCollect Labeling Apply EH&S Compliant Waste Label SolidCollect->Labeling LiquidCollect->Labeling Storage Store in Secondary Containment (<90 Days) Labeling->Storage DisposalNode Licensed Contractor Incineration Storage->DisposalNode

Chemical Waste Segregation and Disposal Workflow for Ac-Ala-Val-OH and Derivatives.

Mechanism Drug Ac-Ala-Val-OMe (ZZL-7) Complex SERT-nNOS Complex Drug->Complex Inhibits Interaction Dissociation Complex Dissociation Complex->Dissociation DRN Region Serotonin Extracellular 5-HT Accumulation Dissociation->Serotonin Downregulates 5-HT1A Firing Serotonergic Neuron Firing Increase Serotonin->Firing Fast-Onset Effect

Mechanism of Action: SERT-nNOS Dissociation by Ac-Ala-Val Derivatives in the DRN.

References

  • [2] Sun, N., et al. (2022). "Design of fast-onset antidepressant by dissociating SERT from nNOS in the DRN". Science / PubMed. URL:[Link]

Sources

A Researcher's Guide to the Safe Handling of L-Valine, N-(N-acetyl-L-alanyl)-

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is my priority to equip fellow researchers with the knowledge to not only achieve groundbreaking results but to do so in a manner that ensures personal safety and experimental integrity. This guide provides essential safety and logistical information for handling L-Valine, N-(N-acetyl-L-alanyl)-, a protected dipeptide. While specific hazard data for this exact molecule is not extensively published, by examining structurally similar compounds and adhering to established principles of laboratory safety, we can construct a robust and reliable handling protocol.

The core principle of this guide is risk mitigation. Since the full toxicological profile of many research chemicals is unknown, we treat them with a degree of caution appropriate for their chemical class.[1][2] L-Valine, N-(N-acetyl-L-alanyl)- is an N-acetylated dipeptide. Generally, amino acids and their simple derivatives are not considered highly hazardous.[3][4] However, the potential for irritation and the risks associated with inhaling fine powders necessitate a consistent and diligent approach to safety.

Hazard Identification and Risk Assessment

The primary physical form of this compound is typically a solid or crystalline powder.[5] The principal risks associated with handling this and similar compounds in powdered form are:

  • Inhalation: Breathing in fine dust can cause respiratory tract irritation.[6]

  • Dermal and Eye Contact: Direct contact with the powder or solutions may cause mechanical irritation to the skin and eyes.[6][7]

  • Ingestion: Accidental ingestion may cause gastrointestinal discomfort.[8]

During combustion, hazardous decomposition products such as carbon oxides (CO, CO2) and nitrogen oxides (NOx) can be released.[3][5][9]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent use of appropriate PPE is non-negotiable in a laboratory setting. For handling L-Valine, N-(N-acetyl-L-alanyl)-, the following PPE is mandatory. The rationale behind each piece of equipment is to create a barrier between you and the chemical, preventing accidental exposure.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Glasses with Side Shields or GogglesEssential to protect against airborne particles and accidental splashes. Standard EN166 (EU) or OSHA 29 CFR 1910.133 (US) compliance is recommended.[5]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a standard and effective choice for handling this type of compound. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[6]
Body Protection Laboratory CoatA lab coat protects your skin and personal clothing from spills and contamination.[6]
Respiratory Protection Dust Mask/RespiratorWhen handling the lyophilized powder outside of a fume hood, a dust mask or a particulate respirator should be worn to prevent inhalation of fine particles.

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for maintaining a safe and efficient laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazards.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][9] Some similar compounds recommend refrigerated or freezer storage to ensure long-term stability.[3][5]

Handling and Weighing

The primary goal during handling is to minimize dust generation.

  • Designated Area: Whenever possible, handle the solid compound in a designated area, such as a chemical fume hood or a powder hood, to contain any airborne particles.[10]

  • Weighing: If a fume hood is not available, handle the powder in a draft-free area. Use a weighing paper or a weighing boat to prevent contamination of the balance.

  • Spill Prevention: Keep the container closed when not in use. Use a spatula for transferring the powder and avoid pouring it directly from a large container.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE: Lab Coat, Gloves, Safety Glasses prep_area Prepare Well-Ventilated Work Area or Fume Hood prep_ppe->prep_area handling_weigh Carefully Weigh Solid Compound prep_area->handling_weigh Proceed to handling handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve cleanup_spill Clean Spills Immediately handling_dissolve->cleanup_spill Proceed to cleanup cleanup_waste Segregate Chemical Waste cleanup_spill->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose cleanup_decon Decontaminate Work Area and Remove PPE cleanup_dispose->cleanup_decon

Sources

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